molecular formula C4H8O2 B044940 cis-2-Butene-1,4-diol CAS No. 6117-80-2

cis-2-Butene-1,4-diol

Cat. No.: B044940
CAS No.: 6117-80-2
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-UPHRSURJSA-N
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Description

cis-2-Butene-1,4-Diol is a valuable bifunctional building block in organic synthesis and material science research. This compound, characterized by its internal cis-configured double bond flanked by two primary hydroxyl groups, offers a unique rigid yet functionalized backbone. Its primary research value lies in its role as a key precursor for the synthesis of various heterocycles, including oxygen-containing rings, and as a monomer for the production of specialty polymers, such as unsaturated polyester resins and polyurethanes, where it imparts controlled rigidity and cross-linking density. The molecule's mechanism of action in reactions is defined by the stereoelectronic properties of the alkene and the reactivity of the primary alcohols. The electron-rich double bond is highly amenable to electrophilic addition reactions and serves as a dienophile in Diels-Alder cycloadditions, enabling the construction of complex cyclic frameworks. Simultaneously, the hydroxyl groups can be selectively oxidized, esterified, or etherified, allowing for precise structural diversification. This dual functionality makes this compound an indispensable tool for researchers developing novel synthetic methodologies, advanced polymeric materials with tailored properties, and investigating structure-activity relationships in molecular design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-ene-1,4-diol
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InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1-
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InChI Key

ORTVZLZNOYNASJ-UPHRSURJSA-N
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Canonical SMILES

C(C=CCO)O
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Isomeric SMILES

C(/C=C\CO)O
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID301018106
Record name (2Z)-2-Butene-1,4-diol
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Molecular Weight

88.11 g/mol
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Physical Description

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline]
Record name 1,4-Dihydroxy-2-butene
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Boiling Point

141-149 °C AT 20 MM HG
Record name 1,4-DIHYDROXY-2-BUTENE
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Flash Point

128 °C, 128 °C (263 °F) OC
Record name 1,4-Dihydroxy-2-butene
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Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE
Record name 1,4-DIHYDROXY-2-BUTENE
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Density

1.067-1.074
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Vapor Density

3.0 (AIR= 1)
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Vapor Pressure

0.04 [mmHg]
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Color/Form

ALMOST COLORLESS LIQUID

CAS No.

6117-80-2, 110-64-5
Record name cis-2-Butene-1,4-diol
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Melting Point

7 °C (45 °F)
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Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Butene-1,4-diol is a pivotal bifunctional molecule with significant applications in organic synthesis and materials science. Its unique structure, featuring a cis-configured double bond flanked by two primary hydroxyl groups, makes it a valuable precursor for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and relevant safety information to ensure its proper handling and use in a research and development setting.

Chemical and Physical Properties

This compound, also known by its IUPAC name (2Z)-but-2-ene-1,4-diol, is a nearly colorless, odorless liquid at room temperature.[1] It is highly soluble in water, ethanol (B145695), and acetone, but only sparingly soluble in benzene.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Fundamental Properties of this compound

PropertyValueReferences
Molecular Formula C₄H₈O₂[2][3][4][5]
Molecular Weight 88.11 g/mol [2][3][5]
CAS Number 6117-80-2[3][4][6]
Appearance Colorless to light yellow, clear liquid[1][7][8][9]
Odor Odorless[1][2][5][8]
Melting Point 4-11 °C (39.2-51.8 °F; 277.15-284.15 K)[3][7][8][10]
Boiling Point 235 °C (455 °F; 508.15 K) at 760 mmHg[3][7][8]
141-149 °C at 20 mmHg[1][2][10]
Density 1.072 - 1.082 g/mL at 20 °C[3][7][9]
Refractive Index (n20/D) 1.4770 - 1.4820[3][4][7]
Flash Point 127 - 128 °C (260.6 - 262.4 °F) - closed cup[3][7]
Solubility Very soluble in water, ethanol, acetone. Sparingly soluble in benzene.[1][2][10]
Vapor Density 3.0 (Air = 1)[1][2][5]
Vapor Pressure 0.01 - 0.04 mmHg at 25 °C[1][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features/SignalsReferences
¹H NMR Signals expected around 5.6-5.8 ppm (t, 2H, -CH=CH-), 4.1-4.3 ppm (d, 4H, -CH₂-OH), and a variable signal for the hydroxyl protons (-OH).[11]
¹³C NMR Expected signals around 128-130 ppm (-CH=CH-) and 58-60 ppm (-CH₂-OH).[12]
Infrared (IR) Broad O-H stretch (~3300 cm⁻¹), C-H stretch (~2900 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1050 cm⁻¹).[5]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 88.[5]

Experimental Protocols

Synthesis of this compound via Hydrogenation of 2-Butyne-1,4-diol (B31916)

The most common and selective method for synthesizing this compound is the catalytic hydrogenation of 2-butyne-1,4-diol.[10] This reaction can be effectively carried out using catalysts such as Raney nickel or palladium on a support.

3.1.1. Using Raney Nickel Catalyst

  • Materials: 2-Butyne-1,4-diol, Raney Nickel (W-6), Ethanol (absolute), Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, prepare a solution of 2-butyne-1,4-diol in absolute ethanol (e.g., 10-20% w/v).

    • Carefully add W-6 Raney Nickel catalyst to the solution. The catalyst loading is typically 5-10% by weight of the 2-butyne-1,4-diol. Caution: Raney Nickel is pyrophoric and should be handled under a solvent.

    • Seal the autoclave and purge with nitrogen gas to remove air.

    • Pressurize the autoclave with hydrogen gas to 2-4 atmospheres.

    • Stir the reaction mixture vigorously and heat to a temperature of 50-70 °C.

    • Monitor the reaction progress by hydrogen uptake. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.

    • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Purge the autoclave with nitrogen gas.

    • The catalyst can be removed by filtration through a pad of celite. Caution: Do not allow the catalyst to dry as it can ignite in air.

    • The ethanol is removed from the filtrate by rotary evaporation to yield crude this compound.

3.1.2. Using Palladium on Calcium Carbonate (Pd/CaCO₃) Catalyst

  • Materials: 2-Butyne-1,4-diol, 1% Pd/CaCO₃, Methanol (B129727), Hydrogen gas.

  • Procedure:

    • Dissolve 2-butyne-1,4-diol in methanol in a suitable hydrogenation vessel.

    • Add the 1% Pd/CaCO₃ catalyst to the solution.

    • Seal the vessel, evacuate the air, and introduce hydrogen gas to a pressure of approximately 1.2 bar.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by GC to confirm the consumption of the starting material.

    • Upon completion, vent the hydrogen and filter the catalyst.

    • Remove the methanol under reduced pressure to obtain the crude product.

Applications cluster_applications Applications of this compound CisDiol This compound Hydrogenation Hydrogenation CisDiol->Hydrogenation Isomerization Isomerization CisDiol->Isomerization Esterification Esterification / Etherification CisDiol->Esterification Heterocycle_Synth Heterocycle Synthesis CisDiol->Heterocycle_Synth Pesticide_Synth Pesticide Synthesis CisDiol->Pesticide_Synth Pharma_Synth Pharmaceutical Synthesis CisDiol->Pharma_Synth Butanediol 1,4-Butanediol Hydrogenation->Butanediol TransDiol trans-2-Butene-1,4-diol Isomerization->TransDiol EstersEthers Esters / Ethers Esterification->EstersEthers Heterocycles Various Heterocycles Heterocycle_Synth->Heterocycles Endosulfan Endosulfan Precursor Pesticide_Synth->Endosulfan Pharmaceuticals Oxetanocin A, Lafutidine Pharma_Synth->Pharmaceuticals

References

An In-depth Technical Guide to cis-2-Butene-1,4-diol (CAS: 6117-80-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-Butene-1,4-diol, with the CAS number 6117-80-2, is a bifunctional organic compound featuring a cis-configured carbon-carbon double bond flanked by two primary hydroxyl groups.[1] This unique structural arrangement imparts a combination of rigidity and reactivity, making it a valuable building block in organic synthesis and materials science.[1] It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Notably, it is a precursor in the synthesis of the antiviral agent Oxetanocin A and was historically used in the production of the insecticide Endosulfan.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature. It is highly soluble in water and other polar organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 6117-80-2
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Clear, colorless to yellow liquid
Melting Point 4-10 °C
Boiling Point 235 °C
Density 1.072 g/mL at 20 °C
Refractive Index (n20/D) 1.478
Solubility Soluble in water

Synthesis

The most common and industrially significant method for the synthesis of this compound is the selective catalytic hydrogenation of 2-butyne-1,4-diol (B31916).[5] The key to this synthesis is the use of a catalyst that favors the cis-isomer and prevents over-hydrogenation to 1,4-butanediol.[6]

Experimental Protocol: Catalytic Hydrogenation of 2-Butyne-1,4-diol

This protocol is adapted from a patented method for the selective hydrogenation of 2-butyne-1,4-diol.[1]

Materials:

  • 2-Butyne-1,4-diol aqueous solution (52-78 wt%)

  • 5 wt% Palladium on Carbon (Pd/C) catalyst

  • Lead(II) acetate (B1210297) (for catalyst poisoning)

  • Nitrogen gas

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • Prepare a lead-poisoned Pd/C catalyst by treating the 5 wt% Pd/C with 1-3 wt% lead acetate.

  • Charge the autoclave with the 2-butyne-1,4-diol aqueous solution and the lead-poisoned Pd/C catalyst (0.33-0.99 wt% of the total reaction mass).

  • Seal the autoclave and purge the system first with nitrogen gas to remove air, and then with hydrogen gas.

  • Commence stirring (450-550 rpm) and heat the reactor to a temperature of 35-45°C.

  • Pressurize the reactor with hydrogen to 0.6-1.7 MPa and maintain this pressure throughout the reaction.

  • Allow the reaction to proceed for 60-390 minutes, monitoring the consumption of the starting material.

  • Upon completion, stop the stirring and the hydrogen supply.

  • Rapidly cool the reactor and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst and obtain the crude this compound solution.

Quantitative Data: Data from various studies on the synthesis of this compound are summarized in Table 2.

CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Conversion of 2-Butyne-1,4-diol (%)Selectivity to this compound (%)Reference(s)
1% Pd/CaCO₃-NH₃----Almost complete[7]
0.5 wt% Pt/SiC10011096~96[2]
Pd/SiO₂-Schiff base502495.2100[8]
Lead-poisoned 5% Pd/C35-450.6-1.71-6.5-High (implied)[1]

Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification catalyst_prep Prepare Lead-Poisoned Pd/C Catalyst charge_reactor Charge Autoclave with 2-Butyne-1,4-diol & Catalyst catalyst_prep->charge_reactor purge_n2 Purge with Nitrogen charge_reactor->purge_n2 purge_h2 Purge with Hydrogen purge_n2->purge_h2 react Heat (35-45°C) Pressurize (0.6-1.7 MPa H₂) Stir (60-390 min) purge_h2->react cool_vent Cool and Vent Reactor react->cool_vent purge_n2_final Purge with Nitrogen cool_vent->purge_n2_final filter Filter to Remove Catalyst purge_n2_final->filter product Crude this compound filter->product

Figure 1: Workflow for the synthesis of this compound.
Purification

Crude this compound often contains the trans-isomer and unreacted starting material or over-hydrogenated product. A common purification method is crystallization.[9]

Experimental Protocol: Purification by Crystallization This protocol is based on a patented purification method.[9]

Materials:

  • Crude this compound

  • Acetone, methyl ethyl ketone, or tetrahydrofuran

  • Dry ice

  • Centrifuge

Procedure:

  • Dissolve the crude this compound in acetone, methyl ethyl ketone, or tetrahydrofuran.

  • Gradually add crushed dry ice to the solution with stirring to cool it to approximately -40 to -45°C, inducing crystallization.

  • Separate the precipitated crystals from the solvent using a pre-cooled centrifuge.

  • Wash the isolated crystals with a small amount of cold solvent.

  • Drying the crystals yields purified this compound. A single purification step can significantly reduce the amount of trans-isomer.[9]

Chemical Reactions

The presence of both a double bond and two hydroxyl groups allows this compound to undergo a variety of chemical transformations.

Hydrogenation to 1,4-Butanediol

Complete hydrogenation of the double bond yields 1,4-butanediol, an important industrial chemical.[8]

Reaction Scheme:

G This compound This compound 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol H₂, Catalyst (e.g., Pd/C)

Figure 2: Hydrogenation of this compound.
Isomerization to trans-2-Butene-1,4-diol

Under certain conditions, the cis-isomer can be converted to the thermodynamically more stable trans-isomer.[10] This is often an undesired side reaction during synthesis but can also be carried out intentionally.

Reaction Scheme:

G This compound This compound trans-2-Butene-1,4-diol trans-2-Butene-1,4-diol This compound->trans-2-Butene-1,4-diol Acid or Metal Catalyst

Figure 3: Isomerization of this compound.
Cross-Metathesis

This compound can participate in olefin cross-metathesis reactions, for example, with eugenol (B1671780) using a Grubbs catalyst to form a natural product.[3][11][12]

Experimental Protocol: Cross-Metathesis with Eugenol This protocol is adapted from a published laboratory experiment.[13]

Materials:

  • Eugenol

  • This compound

  • Grubbs' second-generation catalyst

  • Dichloromethane (solvent)

  • Silica (B1680970) gel for chromatography

  • Methyl t-butyl ether (MTBE) and petroleum ether (for chromatography)

Procedure:

  • Dissolve eugenol and this compound in dichloromethane.

  • Add the Grubbs' catalyst to the solution.

  • Stir the reaction mixture at room temperature overnight (at least 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by column chromatography using a mixture of MTBE and petroleum ether as the eluent.

  • Combine the fractions containing the product and concentrate to yield the crude product.

  • Recrystallize the crude product from methylene (B1212753) chloride to obtain the pure (E)-4-(4-hydroxy-3-methoxyphenyl)but-2-en-1-ol.

Quantitative Data:

  • Yield: Up to 98% (crude), 41% (recrystallized).[13]

Copolymerization

This compound can be used as a monomer in polymerization reactions. For example, it can be copolymerized with acrylamide (B121943).[14][15]

Experimental Protocol: Copolymerization with Acrylamide This protocol is based on a published study.[14][15]

Materials:

Procedure:

  • Dissolve acrylamide and this compound in deionized water in a round-bottom flask.

  • Prepare a CAN solution by dissolving it in dilute nitric acid.

  • Heat the monomer solution to 50°C.

  • Inject the CAN solution into the pre-heated monomer solution to initiate polymerization.

  • Carry out the reaction for a set period (e.g., 6 hours) under an inert atmosphere (argon) in the dark.

  • The resulting copolymer can be purified by precipitation in a non-solvent like acetone.

Quantitative Data for Optimal Yield:

Parameter Value Reference(s)
CAN solution volume 8 mL [14][15]
Acrylamide amount 2.4 x 10⁻³ mmol [14][15]
This compound amount 19.6 x 10⁻³ mmol [14][15]
Reaction Time 6 hours [14][15]
Reaction Temperature 50 °C [14][15]

| Copolymer Yield | 65.1% |[14][15] |

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate in the synthesis of various valuable compounds.

  • Oxetanocin A Synthesis: It is a key starting material for the synthesis of the antiviral nucleoside analogue, Oxetanocin A.[3] The synthesis involves several steps to form the oxetane (B1205548) ring, which is a crucial structural motif for its biological activity.[16][17]

  • Vitamin B6 Synthesis: It is an intermediate in the industrial production of Vitamin B6 (pyridoxine).[1]

  • Dihydrofuran Synthesis: It can be used in the synthesis of 2,3-dihydrofurans through various catalytic cyclization reactions.[18][19]

Reaction Pathway Overview:

G cluster_synthesis Synthesis cluster_reactions Key Reactions butynediol 2-Butyne-1,4-diol butenediol This compound butynediol->butenediol Catalytic Hydrogenation butanediol 1,4-Butanediol butenediol->butanediol Hydrogenation trans_isomer trans-2-Butene-1,4-diol butenediol->trans_isomer Isomerization natural_product (E)-4-(4-hydroxy-3-methoxyphenyl) but-2-en-1-ol butenediol->natural_product Cross-Metathesis with Eugenol copolymer Poly(acrylamide-co- This compound) butenediol->copolymer Copolymerization with Acrylamide dihydrofuran 2,3-Dihydrofurans butenediol->dihydrofuran Cyclization oxetanocin Oxetanocin A butenediol->oxetanocin Multi-step Synthesis

Figure 4: Synthesis and reaction pathways of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of this compound.

TechniqueKey FeaturesReference(s)
¹H NMR Signals for the hydroxyl protons, the methylene protons adjacent to the hydroxyl groups, and the vinylic protons. The coupling patterns provide information on the cis-stereochemistry.[20][21][22]
¹³C NMR Resonances for the methylene carbons and the vinylic carbons.[20][21]
FTIR Characteristic absorptions for O-H stretching (broad), C-H stretching (alkenyl and alkyl), C=C stretching, and C-O stretching.[20][23]
Mass Spec. The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[20][24]

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[25] It may also cause respiratory irritation.[25] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place away from strong oxidizing agents.[25]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, polymer chemistry, and the pharmaceutical industry. Its synthesis via the selective hydrogenation of 2-butyne-1,4-diol is a well-established process, and its unique structure allows for a wide range of subsequent chemical modifications. This guide has provided a detailed overview of its properties, synthesis, reactions, and applications, including specific experimental protocols and quantitative data to aid researchers and scientists in their work with this important compound.

References

An In-depth Technical Guide to cis-2-Butene-1,4-diol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2-Butene-1,4-diol ((2Z)-But-2-ene-1,4-diol), a versatile bifunctional building block crucial in organic synthesis and materials science. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and its applications as a precursor in the synthesis of high-value chemicals, including pharmaceuticals and semiochemicals.

Molecular Structure and Properties

This compound is characterized by a four-carbon chain containing a cis-configured double bond between C2 and C3, with primary hydroxyl groups at both termini (C1 and C4). This arrangement provides a rigid, yet functionalized, backbone amenable to a wide range of chemical transformations. The electron-rich double bond is susceptible to electrophilic addition and can act as a dienophile in Diels-Alder reactions, while the two primary alcohol groups can be readily oxidized, esterified, or etherified.

Chemical Identifiers

A collection of key chemical identifiers for this compound is presented below.

IdentifierValue
IUPAC Name (2Z)-but-2-ene-1,4-diol[1]
CAS Number 6117-80-2
Molecular Formula C₄H₈O₂[1]
SMILES C(/C=C\CO)O[2]
InChI Key ORTVZLZNOYNASJ-UPHRSURJSA-N
Beilstein No. 1679241
EC Number 228-085-1
Physicochemical Data

Key physicochemical properties of this compound are summarized in the following table. The compound is a clear, colorless to light yellow liquid at room temperature and is very soluble in water.[2][3]

PropertyValue
Molar Mass 88.11 g/mol
Density 1.072 g/mL at 20 °C
Melting Point 4-10 °C
Boiling Point 235 °C
Flash Point 128 °C (closed cup)
Refractive Index (n20/D) 1.478
Solubility Very soluble in water; soluble in ethanol (B145695) and acetone (B3395972).[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis via Catalytic Hydrogenation

The most common and effective method for synthesizing this compound is the selective partial hydrogenation of 2-butyne-1,4-diol (B31916). The use of a "poisoned" catalyst, such as a Lindlar catalyst (palladium on calcium carbonate) or certain Raney nickel preparations, is crucial to prevent over-reduction to 1,4-butanediol. The cis-stereochemistry is a result of syn-addition of hydrogen across the alkyne triple bond on the catalyst surface.

Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

  • Catalyst Preparation: Prepare a 1% Pd/CaCO₃ catalyst. The addition of ammonia (B1221849) to the reaction mixture can significantly enhance selectivity for the cis-alkene product by competitively adsorbing to the catalyst surface and moderating its activity.[4]

  • Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), charge a solution of 2-butyne-1,4-diol in a suitable solvent (e.g., methanol (B129727) or ethanol). Add the prepared catalyst (typically 1-5 mol% relative to the substrate).

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 2-4 atmospheres.[2]

  • Reaction Monitoring: Vigorously stir the mixture at room temperature. The reaction is typically monitored by observing hydrogen uptake. The reaction should be stopped once the stoichiometric amount of one mole of H₂ per mole of alkyne has been consumed to prevent further reduction. Progress can also be monitored by techniques such as GC or TLC.

  • Workup: After the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

Purification by Crystallization

Industrially obtained or crude this compound may contain impurities such as the trans-isomer or unreacted starting material. A purification protocol based on crystallization is detailed below.

Protocol: Purification of this compound

  • Dissolution: Dissolve the crude this compound (e.g., 20 kg with 99.1% purity) in a suitable solvent such as acetone (e.g., 60 kg), methyl ethyl ketone, or tetrahydrofuran (B95107) at room temperature with stirring.

  • Cooling & Crystallization: Cool the solution to induce crystallization. For a large scale, this can be achieved by gradually adding crushed dry ice to the stirred solution over approximately 30 minutes until the temperature reaches between -40 and -45 °C, where precipitation is near saturation.

  • Isolation: Separate the precipitated crystals from the solvent using a pre-cooled centrifuge or by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold solvent to remove residual impurities. Dry the purified crystals under vacuum. This process can effectively reduce the amount of trans-isomer by a factor of three or more. Repeating the procedure can further enhance purity.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic methods.

Protocol: General Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Prepare a solution of the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹H NMR Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. The expected signals are:

      • A triplet for the two equivalent olefinic protons (-CH=CH-).

      • A doublet for the four equivalent methylene (B1212753) protons (-CH₂-OH).

      • A singlet for the two equivalent hydroxyl protons (-OH), which may be broad and its chemical shift can vary with concentration and temperature.

    • ¹³C NMR Acquisition: Record the spectrum on the same instrument (e.g., at 101 MHz). Due to the molecule's symmetry, only two signals are expected:

      • One signal for the two equivalent olefinic carbons (-CH=CH-).

      • One signal for the two equivalent methylene carbons (-CH₂-OH).

  • Infrared (IR) Spectroscopy:

    • Acquire the spectrum using an FTIR spectrometer, either as a neat liquid film between salt plates (NaCl or KBr) or using an ATR accessory.

    • Expected Peaks: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol groups, and a peak around 1650 cm⁻¹ for the C=C stretching of the cis-alkene.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum using a GC-MS system with electron ionization (EI).

    • Expected Fragments: The molecular ion peak (M⁺) at m/z = 88, along with characteristic fragmentation patterns.

Applications in Synthesis

This compound is a key intermediate for a variety of valuable compounds. Its bifunctionality allows for the construction of complex cyclic and polymeric structures.

Synthesis of Furan (B31954)

The diol can be readily converted to furan, a fundamental five-membered aromatic heterocycle.

Protocol: Oxidation of this compound to Furan [5]

  • Reaction Setup: In a 250 mL reaction flask equipped for distillation, place this compound (20.0 g) and water (40 mL).

  • Heating: Rapidly heat the mixture to 90 °C.

  • Oxidant Addition: Discontinue heating. Prepare a solution of sodium dichromate dihydrate (30.0 g) in aqueous sulfuric acid (20 g of concentrated H₂SO₄ in 70 mL of water). Add this oxidizing solution dropwise to the diol mixture with efficient stirring, maintaining the reaction temperature at 90-92 °C.

  • Distillation: A mixture of furan and water will immediately distill off at a temperature of 75-85 °C. The addition should be complete within approximately 10 minutes.

  • Completion: After the addition is complete, heat the reaction mixture to 100 °C for 2-5 minutes to ensure the reaction goes to completion.

  • Isolation: The distillate will separate into an aqueous layer and an impure furan layer, which can be separated for further purification. This method can achieve a yield of approximately 62%.[5]

Precursor in Drug and Pheromone Synthesis

The rigid stereochemistry of this compound makes it an invaluable starting material for stereocontrolled syntheses.

  • Antiviral Agents: It is a documented starting material for the synthesis of the potent antiviral nucleoside analogue, Oxetanocin A.

  • Insect Pheromones: It serves as the precursor in a practical, stereocontrolled synthesis of α-multistriatin, an essential component of the aggregation pheromone of the European elm bark beetle.[2] The synthesis proceeds by first converting the diol to the corresponding acetonide alcohol, which is then elaborated through several steps to the final pheromone structure.[2]

Visualized Workflows and Structures

The following diagrams, created using the DOT language, illustrate the key structures and transformations described in this guide.

Caption: Ball-and-stick representation of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Butyne-1,4-diol reaction Selective Hydrogenation (H₂, Pd/CaCO₃, NH₃) start->reaction crude Crude this compound reaction->crude dissolve Dissolve in Acetone crude->dissolve crystallize Cool to -40°C dissolve->crystallize isolate Filter / Centrifuge crystallize->isolate pure Purified this compound isolate->pure

Caption: Workflow for the synthesis and purification of this compound.

applications_pathway cluster_products Synthetic Applications start This compound furan Furan start->furan Oxidation endosulfan Endosulfan (Insecticide) start->endosulfan Diels-Alder polymers Polyesters & Polyurethanes start->polymers Polycondensation multistriatin (B1197378) α-Multistriatin (Pheromone) start->multistriatin Multi-step Synthesis oxetanocin Oxetanocin A (Antiviral) start->oxetanocin Multi-step Synthesis

Caption: Role of this compound as a central precursor in organic synthesis.

References

Synthesis of cis-2-Butene-1,4-diol from 2-butyne-1,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cis-2-butene-1,4-diol from 2-butyne-1,4-diol (B31916), a critical transformation in the production of various fine chemicals, pharmaceuticals, and agricultural products. The focus is on the selective catalytic hydrogenation of the alkyne to the corresponding cis-alkene, a reaction that demands precise control of catalysts and reaction conditions to prevent over-reduction to the alkane. This document details the most effective catalytic systems, provides comprehensive experimental protocols, and presents quantitative data to facilitate the replication and optimization of this important synthesis.

Introduction

The selective hydrogenation of 2-butyne-1,4-diol to this compound is a cornerstone reaction in organic synthesis. The cis-diol is a valuable intermediate, notably in the synthesis of Vitamin B6, various insecticides, and fungicides.[1] The primary challenge in this synthesis is to achieve high selectivity for the cis-alkene without further reduction to 1,4-butanediol (B3395766) or the formation of the trans-isomer. This is typically accomplished through the use of "poisoned" or modified heterogeneous catalysts that moderate the activity of the metal, allowing for the selective reduction of the alkyne.

Catalytic Systems for Selective Hydrogenation

Several catalytic systems have been developed for the highly selective conversion of 2-butyne-1,4-diol to this compound. The most prominent and effective catalysts are Lindlar's catalyst and P-2 Nickel catalyst. Platinum-based catalysts have also shown considerable promise.

Lindlar's Catalyst

Lindlar's catalyst is a palladium-based heterogeneous catalyst that is "poisoned" to reduce its activity, thereby preventing the over-reduction of the initially formed alkene.[2][3] The catalyst typically consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and is deactivated with lead acetate (B1210297) and quinoline (B57606).[3][4] The lead and quinoline poison the most active sites on the palladium surface, which are responsible for alkene hydrogenation, while still allowing for the hydrogenation of the alkyne.[4] The syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface results in the exclusive formation of the cis-alkene.[4][5][6]

P-2 Nickel Catalyst

P-2 nickel is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[7][8][9] This catalyst is also highly selective for the reduction of alkynes to cis-alkenes.[7] The selectivity of the P-2 Ni catalyst can be further enhanced by the addition of ethylenediamine (B42938), which acts as a modifier, leading to very high cis:trans ratios of the resulting alkene.[7][10]

Platinum-Based Catalysts

Recent research has demonstrated the efficacy of platinum-based catalysts for the selective hydrogenation of 2-butyne-1,4-diol. For instance, a low concentration of platinum (0.5 wt.%) supported on silicon carbide (SiC) has shown excellent selectivity (~96%) for this compound with high conversion of the starting material.[11] Similarly, a 1% Pt/CaCO₃ catalyst has been used in a fixed-bed reactor for continuous hydrogenation, yielding 2-butene-1,4-diol (B106632) with high selectivity.[12][13]

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the selective hydrogenation of 2-butyne-1,4-diol to this compound, providing a comparative overview of their efficacy.

Table 1: Performance of Palladium-Based Catalysts

CatalystSupportAdditiveTemperature (°C)Pressure (H₂)SolventBYD Conversion (%)BED Selectivity (%)Reference
1% PdCaCO₃NH₃50-80---~100[12][14][15]
PdSiO₂-Schiff baseNone502 MPaAqueous95.2~100[12][14]
5 wt% Pd-C-Lead35-450.6-1.7 MPaAqueous-95.1-96.0[16]
Pd nanoparticlesPolymeric resin (-NH₂)None450.3 MPa---[14]

Table 2: Performance of Platinum-Based Catalysts

CatalystSupportTemperature (°C)Pressure (H₂)SolventBYD Conversion (%)BED Selectivity (%)Reference
0.5 wt% PtSiC---96~96[11][14]
1% PtCaCO₃---7873[13]

Table 3: Performance of P-2 Nickel Catalyst

CatalystAdditiveSubstrateOlefin Yield (%)cis:trans RatioReference
P-2 NiEthylenediamineHex-3-yne95.1100:1[7]
P-2 NiEthylenediamine1-Phenylpropyne>95~200:1[7]
P-2 NiEthylenediamineHex-3-yn-1-ol94>100:1[7]

Note: BYD refers to 2-butyne-1,4-diol and BED refers to 2-butene-1,4-diol.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using the key catalytic systems discussed.

General Hydrogenation Procedure in a Batch Reactor
  • Catalyst Activation (if required): For some catalysts, a pre-treatment or activation step may be necessary. This typically involves reducing the catalyst under a hydrogen flow at a specific temperature. Follow the specific literature procedure for the chosen catalyst.[17]

  • Reaction Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer, add the catalyst and the chosen solvent.[17]

  • Reactant Addition: Add the 2-butyne-1,4-diol to the reactor.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen gas.[17]

  • Pressurization and Heating: Pressurize the reactor to the desired hydrogen pressure and heat it to the specified reaction temperature while stirring.[17]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the selectivity for the desired product.[17]

  • Work-up: After the reaction is complete, cool the reactor, vent the excess hydrogen, and filter the catalyst from the reaction mixture. The product can then be purified.[17]

Protocol for Hydrogenation using Pd/SiO₂-Schiff base catalyst
  • Materials: 2-butyne-1,4-diol, Pd/SiO₂-Schiff base catalyst, Ethanol (or other suitable solvent), High-pressure autoclave reactor, Hydrogen gas (high purity).[17]

  • Procedure:

    • Charge the autoclave reactor with the Pd/SiO₂-Schiff base catalyst and ethanol.

    • Add the 2-butyne-1,4-diol to the reactor.

    • Seal the reactor and purge it first with nitrogen and then with hydrogen.

    • Pressurize the reactor with hydrogen to 2 MPa.

    • Heat the reactor to 50°C while stirring.

    • Monitor the reaction until completion.

    • After cooling and venting, filter the catalyst. The filtrate contains the product.[17]

Protocol for P-2 Nickel Catalyst Preparation and Use
  • P-2 Nickel Preparation: P-2 nickel catalyst is prepared by the reduction of nickel(II) acetate with sodium borohydride in ethanol.[7][8]

  • Hydrogenation Procedure:

    • In a reactor purged with hydrogen, add the freshly prepared P-2 nickel catalyst.

    • Add ethylenediamine as a modifier.

    • Add the 2-butyne-1,4-diol (or other alkyne substrate).

    • The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen.[7]

    • Hydrogen uptake is monitored to determine the reaction endpoint.

    • The reaction mixture is then filtered, and the product is isolated from the filtrate.[7]

Purification of this compound

A common method for purifying this compound and removing the trans-isomer involves recrystallization. The crude product is dissolved in a suitable solvent such as acetone, methyl ethyl ketone, or tetrahydrofuran, and then cooled to induce crystallization of the cis-isomer, which can then be isolated by filtration.[18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.

Reaction_Pathway 2-Butyne-1,4-diol 2-Butyne-1,4-diol This compound This compound 2-Butyne-1,4-diol->this compound + H₂ (Selective Catalyst) 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol + H₂ (Over-reduction)

Caption: Reaction pathway for the hydrogenation of 2-butyne-1,4-diol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst Preparation/\nActivation Catalyst Preparation/ Activation Reactor Setup Reactor Setup Catalyst Preparation/\nActivation->Reactor Setup Reactant Charging Reactant Charging Reactor Setup->Reactant Charging Purging Purging Reactant Charging->Purging Pressurization & Heating Pressurization & Heating Purging->Pressurization & Heating Reaction Monitoring Reaction Monitoring Pressurization & Heating->Reaction Monitoring Catalyst Filtration Catalyst Filtration Reaction Monitoring->Catalyst Filtration Product Purification Product Purification Catalyst Filtration->Product Purification Analysis (GC/HPLC/NMR) Analysis (GC/HPLC/NMR) Product Purification->Analysis (GC/HPLC/NMR)

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The synthesis of this compound from 2-butyne-1,4-diol is a well-established yet nuanced process that relies heavily on the choice of catalyst and precise control of reaction parameters. Lindlar's catalyst and P-2 nickel catalyst remain the industry standards for achieving high cis-selectivity. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and professionals in the field with the necessary information to successfully implement and optimize this crucial chemical transformation. Further research into novel catalytic systems, particularly those based on more abundant and less toxic metals, continues to be an active area of investigation.

References

cis-2-Butene-1,4-diol reaction pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Pathways of cis-2-Butene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bifunctional organic compound with the chemical formula C₄H₈O₂, is a pivotal intermediate in organic synthesis and materials science.[1][2] Its structure, featuring a cis-configured internal double bond flanked by two primary hydroxyl groups, provides a unique and rigid backbone for a variety of chemical transformations.[1] This guide details the core reaction pathways of this compound, including its synthesis, key transformations such as hydrogenation, oxidation, and cyclization, and its application as a precursor for valuable chemicals. The document provides structured data tables for quantitative comparison, detailed experimental protocols, and visual diagrams of reaction pathways and workflows to support advanced research and development.

Synthesis of this compound

The most prevalent industrial method for synthesizing this compound is the selective partial hydrogenation of 2-butyne-1,4-diol (B31916).[3] The primary challenge in this synthesis is achieving high selectivity for the cis-alkene diol while preventing over-hydrogenation to the fully saturated 1,4-butanediol (B3395766).[1][3]

Catalytic Hydrogenation of 2-Butyne-1,4-diol

The selective hydrogenation is a surface-mediated process where 2-butyne-1,4-diol is adsorbed onto the active sites of a catalyst.[1] The key to high selectivity is to promote the desorption of the desired this compound product before it can undergo further reduction.[1] Various catalyst systems have been developed to optimize this process. Palladium-based catalysts are widely used, and their performance can be enhanced by supports and modifiers.[4][5] For instance, a 1% Pd/CaCO₃ catalyst system used with ammonia (B1221849) has been shown to achieve high selectivity for this compound.[4][5] Bio-catalysts, such as bio-Pd derived from bacterial biomass, have also demonstrated 100% selectivity under mild conditions.[3]

Synthesis_Pathway 2-Butyne-1,4-diol 2-Butyne-1,4-diol This compound This compound 2-Butyne-1,4-diol->this compound Partial Hydrogenation (e.g., Pd/CaCO₃, H₂) 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol Over-hydrogenation (H₂)

Quantitative Data for Synthesis

The following table summarizes the performance of various catalyst systems in the hydrogenation of 2-butyne-1,4-diol.

Catalyst SystemSupport/ModifierTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to this compound (%)Reference
Pd/SiO₂-SchiffSchiff base modified SiO₂50295.2100[4]
1% Pd/CaCO₃Ammonia (NH₃)Ambient--~100[4][5]
Bio-PdR. capsulatus biomassMild-62.6100[3]
Raney Nickel----High, but side reactions occur[1]

Core Reaction Pathways

This compound is a versatile substrate for numerous chemical reactions due to its dual hydroxyl groups and reactive double bond.[1][3] It is frequently used as a probe molecule to study complex reaction mechanisms like hydrogenation, hydrogenolysis, and isomerization.[3][6]

Reaction_Pathways cluster_main This compound Reactions C4H8O2 This compound BDO 1,4-Butanediol C4H8O2->BDO Hydrogenation (Pd, H₂) trans trans-2-Butene-1,4-diol C4H8O2->trans Isomerization HTF 2-Hydroxytetrahydrofuran C4H8O2->HTF Hydrogenation (Ru/SiO₂) DHF 2,5-Dihydrofuran C4H8O2->DHF Cyclodehydration (Acidic Catalyst) EndoDiol Endosulfan (B1671282) Diol C4H8O2->EndoDiol Diels-Alder with Hexachlorocyclopentadiene (B6142220) Polymers Unsaturated Polyesters, Polyurethanes C4H8O2->Polymers Polycondensation (with diacids)

Hydrogenation

The double bond in this compound can be fully saturated through hydrogenation to yield 1,4-butanediol (BDO), an important industrial chemical.[3][7] This reaction is typically carried out using palladium or ruthenium catalysts.[3][8] The choice of solvent can significantly influence the reaction; for example, using water as a solvent enhances activity and selectivity towards BDO while suppressing side reactions like hydrogenolysis.[4]

Under certain conditions, hydrogenation over ruthenium catalysts (e.g., Ru/SiO₂) can also lead to the formation of 2-hydroxytetrahydrofuran.[8]

Isomerization

This compound can isomerize to its geometric isomer, trans-2-butene-1,4-diol.[1][3] This rearrangement of the double bond is a key consideration in catalytic systems, as the trans isomer may exhibit different reactivity.[3]

Cyclodehydration

The dehydration of this compound can lead to the formation of cyclic ethers. Theoretical studies suggest that a concerted mechanism is likely involved in the cyclodehydration to produce 2,5-dihydrofuran.[9] This reaction pathway differs significantly from the cyclodehydration of 1,4-butanediol, which forms tetrahydrofuran.[9]

Oxidation

The hydroxyl groups and the double bond are susceptible to oxidation. Reaction with strong oxidizing agents like acidified potassium permanganate (B83412) at elevated temperatures can cleave the carbon-carbon double bond, ultimately yielding acetic acid.[10] Milder oxidation can convert the primary alcohol groups to aldehydes or carboxylic acids, leading to intermediates like maleic acid.[11]

Esterification and Polymerization

The hydroxyl groups of this compound readily undergo esterification.[1][2] This reactivity makes it a valuable monomer for producing specialty polymers. It can be used in melt polycondensation with various diacids to synthesize unsaturated polyesters with high molecular weights.[12] It is also used as a comonomer for polyurethanes.[13]

Synthesis of Endosulfan

A notable application in agrochemical synthesis is the reaction of this compound with hexachlorocyclopentadiene in a Diels-Alder reaction to produce endosulfan diol.[3][14] This intermediate is then treated with thionyl chloride to form endosulfan, a broad-spectrum insecticide that has been largely phased out due to its toxicity.[3][14]

Summary of Key Reactions

Reaction TypeReagent(s) / CatalystConditionsMajor Product(s)Reference
Hydrogenation H₂, Palladium catalystMild1,4-Butanediol[3][4]
Isomerization Catalytic conditions-trans-2-Butene-1,4-diol[1][3]
Cyclization H₂, Ru/SiO₂-2-Hydroxytetrahydrofuran[8]
Cyclodehydration Acidic catalyst-2,5-Dihydrofuran[9]
Oxidation Acidified KMnO₄Elevated temperatureAcetic Acid[10]
Polymerization α,ω-DiacidsMelt polycondensationUnsaturated Polyesters[12]
Diels-Alder Hexachlorocyclopentadiene-Endosulfan Diol[3][14]

Experimental Protocols

Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

This protocol is a generalized procedure based on continuous flow hydrogenation methods.[15]

Objective: To synthesize this compound with high selectivity.

Materials:

  • 2-Butyne-1,4-diol

  • Methanol (HPLC grade, deaerated)

  • Palladium-based catalyst (e.g., PdMonoBor column catalyst)

  • Hydrogen gas (H₂)

  • Continuous flow reactor system

  • Gas chromatograph (GC) for analysis

Procedure:

  • Prepare a 0.1 M solution of 2-butyne-1,4-diol in deaerated methanol.

  • Pack the column reactor with the chosen palladium catalyst (e.g., 29 mg of PdMonoBor in a 176 μL reactor).

  • Set up the continuous flow system. Flow the 0.1 M alkyne solution through the reactor at a controlled rate (e.g., 0.2 mL/min).

  • Simultaneously, introduce a flow of hydrogen gas (e.g., 1.3 mL/min) into the system. This may result in a reactor inlet pressure of approximately 1.2 bar.

  • Allow the reaction to reach steady-state conditions, which may take about 1 hour.

  • Collect the product solution at the reactor outlet.

  • Monitor the reaction progress by periodically analyzing samples of the product solution for conversion and selectivity using gas chromatography (GC).

  • The reaction can be run for an extended period (e.g., 14 hours) to assess catalyst stability and performance over time.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1M 2-Butyne-1,4-diol in Methanol C Flow Reactant (0.2 mL/min) A->C B Pack Reactor with Pd Catalyst B->C E Run Reaction at Steady-State C->E D Flow H₂ Gas (1.3 mL/min) D->E F Collect Product Solution E->F G Analyze Samples by GC F->G

Applications in Drug Development and Advanced Synthesis

This compound serves as a key building block for complex molecules with biological activity.

  • Antivirals: It is used in the synthesis of the antiviral product oxetanocin A.[6]

  • Pheromones: It is a starting material for the stereocontrolled synthesis of α-multistriatin, a component of the aggregation pheromone of the European elm bark beetle.[16]

  • Drug Impurities: It has been identified as an impurity of Gadobutrol, a paramagnetic contrast agent used in magnetic resonance imaging (MRI).[]

  • General Intermediates: The compound and its derivatives are valuable intermediates for a range of pharmaceuticals and agrochemicals.[3][18]

Conclusion

This compound is a highly versatile chemical intermediate with well-defined reaction pathways. Its synthesis is dominated by the selective hydrogenation of 2-butyne-1,4-diol, where catalyst design is critical for achieving high selectivity. The compound's dual functionality allows for a wide array of transformations, including hydrogenation, isomerization, cyclization, and polymerization, making it a valuable precursor for industrial chemicals, advanced polymers, and complex bioactive molecules. A thorough understanding of these reaction pathways, supported by detailed experimental data and protocols, is essential for its effective utilization in research, development, and industrial applications.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic addition reactions of cis-2-butene-1,4-diol, a versatile bifunctional building block. The presence of both a carbon-carbon double bond and two primary hydroxyl groups leads to a rich and complex chemistry, offering pathways to a variety of valuable heterocyclic compounds and functionalized diols. This document details the core reaction mechanisms, stereochemical outcomes, potential for intramolecular cyclization, and provides illustrative experimental protocols.

Core Principles of Electrophilic Addition to this compound

The electron-rich π-bond of the alkene in this compound is susceptible to attack by electrophiles. The general mechanism follows a two-step pathway:

  • Electrophilic Attack: The π electrons of the double bond attack an electrophile (E+), forming a carbocation or a bridged halonium ion intermediate. In the case of unsymmetrical electrophiles (e.g., HBr), the initial protonation is expected to follow Markovnikov's rule, leading to the more stable carbocation, although the electronic influence of the hydroxyl groups can affect this regioselectivity.

  • Nucleophilic Capture: A nucleophile (Nu-) attacks the intermediate to form the final addition product.

A key feature of the reactions of this compound is the potential for the hydroxyl groups to act as internal nucleophiles, leading to intramolecular cyclization. This often competes with or follows the initial electrophilic addition, yielding cyclic ethers such as substituted dihydrofurans and furans.

Reaction with Halogens (e.g., Br₂)

The addition of bromine to this compound is anticipated to proceed via a cyclic bromonium ion intermediate. This intermediate is then opened by a nucleophile.

Mechanism and Stereochemistry

The reaction is expected to proceed via an anti-addition mechanism. The attack of the bromide ion on the bromonium ion intermediate occurs from the face opposite to the bridged bromine atom. Due to the cis configuration of the starting material, this results in the formation of a racemic mixture of enantiomeric dibromides.[1]

Potential for Intramolecular Cyclization

In the presence of the hydroxyl groups, an intramolecular nucleophilic attack on the bromonium ion can occur, leading to the formation of a 3-bromo-2-(hydroxymethyl)tetrahydrofuran. The likelihood of this pathway depends on the reaction conditions.

Reaction with Hydrogen Halides (e.g., HBr)

The addition of hydrogen halides involves the protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide ion.

Mechanism and Regioselectivity

Protonation of the double bond of this compound will lead to a secondary carbocation. Due to the symmetry of the molecule, protonation at either carbon of the double bond results in the same carbocation. The subsequent attack by the bromide ion yields the 1,2-addition product.

Intramolecular Cyclization: A Dominant Pathway

Under acidic conditions, a more prominent reaction pathway is the acid-catalyzed intramolecular cyclization. Protonation of a hydroxyl group, followed by the loss of water, can lead to a resonance-stabilized allylic cation. Alternatively, protonation of the double bond can be followed by an intramolecular attack by one of the hydroxyl groups. This leads to the formation of 2,5-dihydrofuran. Further elimination of water under more forcing conditions can lead to the formation of furan (B31954).

One notable example is the oxidation of this compound with chromic acid in the presence of sulfuric acid, which yields furan in 62% yield.[2] This reaction proceeds through an acid-catalyzed cyclization and dehydration of an intermediate.[2]

Quantitative Data

While specific quantitative data for the direct electrophilic addition products of this compound are not extensively reported in readily available literature, the yield of furan from the acid-catalyzed oxidative cyclization provides a key data point.

Reactant(s)Product(s)Yield (%)Reference
This compound, H₂Cr₂O₇, H₂SO₄Furan62[2]

Experimental Protocols

The following are illustrative protocols based on general procedures for related reactions. They should be adapted and optimized for specific research needs.

Illustrative Protocol: Acid-Catalyzed Cyclization to Furan

This protocol is adapted from the reported synthesis of furan from this compound.[2]

Materials:

  • This compound

  • Sodium dichromate dihydrate

  • Concentrated sulfuric acid

  • Water

  • 250 mL reaction flask

  • Stirring apparatus

  • Dropping funnel

  • Distillation apparatus

Procedure:

  • In a 250 mL reaction flask, prepare a solution of this compound (e.g., 20.0 g) in water (e.g., 40 mL).

  • Heat the mixture rapidly to 90°C with efficient stirring.

  • Discontinue heating.

  • Prepare a solution of sodium dichromate dihydrate (e.g., 30.0 g) in aqueous sulfuric acid (e.g., 20 g of concentrated H₂SO₄ in 70 mL of water).

  • Add the dichromate solution dropwise to the stirred diol solution at a rate that maintains the reaction temperature at 90-92°C. A mixture of furan and water will begin to distill.

  • After the addition is complete (approximately 10 minutes), heat the reaction mixture to 100°C for 2-5 minutes to complete the reaction.

  • Collect the distillate, which will consist of a layer of furan and an aqueous layer.

  • Separate the furan layer and purify by distillation.

General Protocol: Bromination of this compound

This is a general procedure for the bromination of an alkene and should be adapted with caution for this compound, considering the potential for side reactions.

Materials:

  • This compound

  • Bromine

  • Carbon tetrachloride (or another inert solvent)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound in an inert solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a stir bar and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred diol solution.

  • Monitor the reaction by observing the disappearance of the bromine color.

  • Once the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any excess bromine.

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by chromatography or distillation as appropriate.

Visualizations

Signaling Pathways and Logical Relationships

Electrophilic_Addition_Pathways cluster_start Starting Material cluster_intermediates Intermediates cluster_products Products This compound This compound Carbocation Carbocation This compound->Carbocation H+ Bromonium Ion Bromonium Ion This compound->Bromonium Ion Br2 1,2-Addition Product 1,2-Addition Product Carbocation->1,2-Addition Product Nu- Dihydrofuran Derivative Dihydrofuran Derivative Carbocation->Dihydrofuran Derivative -H+ (intramolecular) Bromonium Ion->1,2-Addition Product Br- Bromonium Ion->Dihydrofuran Derivative -H+ (intramolecular) Furan Furan Dihydrofuran Derivative->Furan -H2O

Caption: Reaction pathways for electrophilic additions to this compound.

Experimental Workflow

Experimental_Workflow Start Start Dissolve Diol Dissolve this compound in solvent Start->Dissolve Diol Cool Reaction Cool to 0°C Dissolve Diol->Cool Reaction Add Electrophile Add Electrophile (e.g., Br2) dropwise Cool Reaction->Add Electrophile Reaction Stir until reaction is complete Add Electrophile->Reaction Workup Aqueous Workup (e.g., Na2S2O3, H2O, Brine) Reaction->Workup Dry & Evaporate Dry organic layer and remove solvent Workup->Dry & Evaporate Purify Purify product (Chromatography/Distillation) Dry & Evaporate->Purify End End Purify->End Intermediates_Products Alkene This compound Intermediate Carbocation / Halonium Ion Alkene->Intermediate Electrophilic Attack Addition Direct Addition Product Intermediate->Addition External Nucleophile Cyclization Cyclized Product (Dihydrofuran derivative) Intermediate->Cyclization Internal Nucleophile (OH group)

References

Stability and Degradation of cis-2-Butene-1,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Butene-1,4-diol is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of resulting products. This technical guide provides an in-depth overview of the stability of this compound, potential degradation pathways under various stress conditions, and methodologies for its analysis. While specific kinetic and quantitative degradation data for this compound is limited in publicly available literature, this guide outlines the expected degradation behaviors based on its chemical structure and general principles of forced degradation studies.

Chemical and Physical Properties

This compound, with the chemical formula C₄H₈O₂, is a colorless liquid at room temperature. Its structure, featuring a cis-configured double bond flanked by two primary hydroxyl groups, imparts unique reactivity.[2] Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight88.11 g/mol
Boiling Point235 °C
Melting Point4-10 °C
Density1.072 g/mL at 20 °C
Refractive Indexn20/D 1.478
SolubilityVery soluble in water, ethanol, and acetone[3]

Potential Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a molecule by subjecting it to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[4][5] These studies help in identifying potential degradation products and understanding the degradation pathways.

Hydrolytic Degradation

Hydrolysis involves the reaction of a substance with water. Given that this compound is an alcohol, it is generally stable against hydrolysis. However, under strong acidic or basic conditions and elevated temperatures, degradation may occur.

  • Acid-Catalyzed Degradation: In the presence of strong acids, protonation of a hydroxyl group can be followed by elimination of water to form a carbocation intermediate. This can lead to isomerization to the more stable trans-isomer or cyclization to form 2,5-dihydrofuran (B41785).[6]

  • Base-Catalyzed Degradation: Strong bases are not expected to significantly degrade this compound under normal conditions as there are no readily hydrolyzable functional groups.

Oxidative Degradation

The double bond and primary alcohol functional groups in this compound are susceptible to oxidation.[7] Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[8]

  • Oxidation of Alcohol Groups: The primary alcohol groups can be oxidized to aldehydes and further to carboxylic acids.

  • Oxidation of the Double Bond: The double bond can undergo epoxidation to form an epoxide, which can be subsequently hydrolyzed to a tetrol. Oxidative cleavage of the double bond can also occur, leading to smaller carbonyl compounds.

Photolytic Degradation

Photodegradation involves the degradation of a molecule upon exposure to light.[9] Unsaturated compounds like this compound can undergo photochemical reactions.

  • Isomerization: Photo-induced isomerization from the cis to the trans isomer is a possible degradation pathway.

  • Photo-oxidation: In the presence of oxygen, photo-oxidation can lead to the formation of various oxidized products.

Thermal Degradation

Elevated temperatures can provide the energy required for various degradation reactions.

  • Isomerization: Similar to photolytic stress, thermal energy can facilitate the isomerization of the cis-isomer to the more thermodynamically stable trans-isomer.[10]

  • Dehydration: At higher temperatures, intramolecular or intermolecular dehydration may occur, leading to the formation of ethers or polymers. Cyclization to 2,5-dihydrofuran is also a potential thermal degradation pathway.[6]

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation This compound This compound Isomerization_H trans-2-Butene-1,4-diol This compound->Isomerization_H Acid Cyclization 2,5-Dihydrofuran This compound->Cyclization Acid Aldehyde 4-Hydroxy-2-butenal This compound->Aldehyde H2O2 Epoxide cis-2,3-Epoxybutane-1,4-diol This compound->Epoxide H2O2 Isomerization_P trans-2-Butene-1,4-diol This compound->Isomerization_P UV/Vis Light Photo_oxidized_products Photo-oxidized Products This compound->Photo_oxidized_products UV/Vis Light, O2 Isomerization_T trans-2-Butene-1,4-diol This compound->Isomerization_T Heat Dehydration_products Ethers/Polymers This compound->Dehydration_products Heat Cyclization_T 2,5-Dihydrofuran This compound->Cyclization_T Heat Carboxylic_Acid 4-Hydroxy-2-butenoic acid Aldehyde->Carboxylic_Acid [O]

Potential Degradation Pathways

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from general ICH guidelines for forced degradation studies and should be optimized for this compound.[8] The goal is to achieve 5-20% degradation of the active substance.[11]

General Experimental Workflow

The logical flow for conducting a forced degradation study is depicted below.

G Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Quench Reactions (if applicable) stress->neutralize analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze identify Characterize Degradation Products (e.g., MS, NMR) analyze->identify quantify Quantify Degradants and Remaining Parent Compound identify->quantify end Establish Degradation Profile and Stability-Indicating Nature of the Method quantify->end

Forced Degradation Workflow
Acid and Base Hydrolysis

  • Preparation: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Stress Conditions: Store the solutions at 60°C and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze the samples using a suitable stability-indicating HPLC method.

Oxidative Degradation
  • Preparation: Prepare a solution of this compound in 3% hydrogen peroxide.

  • Stress Conditions: Store the solution at room temperature and protect from light. Analyze samples at appropriate time points.

  • Analysis: Analyze the samples directly using a suitable stability-indicating HPLC method.

Photolytic Degradation
  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol). Also, expose the solid material to light.

  • Stress Conditions: Expose the samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9] A control sample should be protected from light.

  • Analysis: Analyze the samples at appropriate time points.

Thermal Degradation
  • Preparation: Place solid this compound in a controlled temperature chamber.

  • Stress Conditions: Expose the sample to a temperature of 70°C.

  • Analysis: Analyze the sample at appropriate time points by dissolving a portion in a suitable solvent.

Quantitative Data Summary (Illustrative)

Table 2: Illustrative Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionExpected Degradation ProductsPotential % Degradation (Illustrative)
Acid Hydrolysis 0.1 M HCl, 60°C, 24htrans-2-Butene-1,4-diol, 2,5-Dihydrofuran5-15%
Base Hydrolysis 0.1 M NaOH, 60°C, 24hMinimal degradation expected< 5%
Oxidation 3% H₂O₂, RT, 24h4-Hydroxy-2-butenal, cis-2,3-Epoxybutane-1,4-diol10-20%
Photolysis ICH Q1B conditionstrans-2-Butene-1,4-diol, Photo-oxidized products5-10%
Thermal 70°C, 7 days (solid)trans-2-Butene-1,4-diol, 2,5-Dihydrofuran5-15%

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[12]

  • HPLC Method: A reversed-phase HPLC method with a C18 column is a suitable starting point. Due to the polarity of this compound, a mobile phase with a high aqueous content would be appropriate. Gradient elution may be necessary to separate polar degradants from the parent compound and less polar impurities.

  • Detection: As this compound has a weak UV chromophore, UV detection at a low wavelength (e.g., < 210 nm) or a Refractive Index (RI) detector may be employed. Mass Spectrometry (MS) is highly recommended for the identification of degradation products.[12]

Conclusion and Recommendations

This compound is susceptible to degradation under various stress conditions, particularly oxidation and exposure to acidic conditions, heat, and light. The primary degradation pathways are likely to be isomerization to the trans-isomer, oxidation of the alcohol and alkene functionalities, and cyclization/dehydration.

Storage and Handling Recommendations:

  • Store in a cool, dark place in a well-sealed container.

  • Avoid contact with strong acids and oxidizing agents.

  • For long-term storage, refrigeration is recommended. MedchemExpress suggests storage at -20°C for one month or -80°C for six months for stock solutions.[13]

This technical guide provides a framework for understanding and investigating the stability of this compound. It is recommended that comprehensive forced degradation studies be performed to fully elucidate the degradation pathways and establish a robust stability-indicating analytical method for quality control purposes.

References

An In-depth Technical Guide on the Thermodynamic and Chemical Properties of cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Butene-1,4-diol is a bifunctional organic compound that serves as a versatile building block in organic synthesis. Its stereochemistry and the presence of two primary hydroxyl groups make it a valuable precursor for the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and polymers. This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of its key chemical transformations. This information is critical for professionals in drug development and chemical research for reaction design, process optimization, and safety assessments.

Data Presentation: Physicochemical and Thermodynamic Properties

PropertyValueUnitsReference(s)
Molecular Formula C₄H₈O₂-
Molecular Weight 88.11 g/mol
Appearance Clear, odorless liquid-[1]
Melting Point 4-10°C
Boiling Point 235°C
Density 1.072 (at 20 °C)g/mL
Refractive Index 1.478 (at 20 °C)-
Heat of Vaporization 54.8kJ/mol[1]
Solubility Very soluble in water, ethanol, and acetone.-[2]

Experimental Protocols

A crucial reaction involving this compound is its synthesis via the selective hydrogenation of 2-butyne-1,4-diol (B31916). The following is a detailed experimental protocol for this transformation.

Protocol: Selective Catalytic Hydrogenation of 2-Butyne-1,4-diol to this compound

Objective: To synthesize this compound by the selective hydrogenation of the triple bond in 2-butyne-1,4-diol.

Materials:

  • 2-Butyne-1,4-diol

  • Palladium-based catalyst (e.g., 5% Pd on CaCO₃, Lindlar's catalyst)

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen gas (high purity)

  • Inert gas for purging (e.g., Nitrogen or Argon)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, outlet, pressure gauge, and temperature controller.

Procedure:

  • Catalyst Preparation and Loading:

    • If required, activate the palladium catalyst according to the manufacturer's instructions. This may involve reduction under a hydrogen stream.

    • Carefully weigh the desired amount of the palladium catalyst and add it to the high-pressure autoclave reactor.

  • Reactant and Solvent Addition:

    • In a separate vessel, prepare a solution of 2-butyne-1,4-diol in the chosen solvent (e.g., methanol).

    • Transfer the solution into the autoclave reactor containing the catalyst.

  • Reactor Sealing and Purging:

    • Seal the reactor securely.

    • Purge the reactor multiple times with an inert gas (nitrogen or argon) to remove all traces of air and oxygen.

    • Following the inert gas purge, purge the reactor with hydrogen gas.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-4 atmospheres).

    • Begin stirring the reaction mixture at a constant rate.

    • Heat the reactor to the desired temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Reaction Quenching and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with an inert gas.

    • Open the reactor and filter the reaction mixture to remove the solid catalyst.

    • The resulting filtrate contains the product, this compound.

  • Analysis and Purification:

    • Analyze a sample of the crude product using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting material and the selectivity for this compound.

    • If necessary, purify the product by distillation under reduced pressure.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key chemical pathways involving this compound.

Synthesis_of_cis_2_Butene_1_4_diol cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Butyne-1,4-diol 2-Butyne-1,4-diol This compound This compound 2-Butyne-1,4-diol->this compound Hydrogenation H2 H₂ H2->this compound Pd/CaCO3 Pd/CaCO₃ (Lindlar's Catalyst) Pd/CaCO3->this compound

Synthesis of this compound.

Endosulfan_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product Hexachlorocyclopentadiene Hexachlorocyclopentadiene Endosulfan_diol Endosulfan Diol Hexachlorocyclopentadiene->Endosulfan_diol Diels-Alder Reaction This compound This compound This compound->Endosulfan_diol Endosulfan Endosulfan Endosulfan_diol->Endosulfan Reaction SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Endosulfan

Synthesis of Endosulfan from this compound.

Conclusion

This compound is a chemical intermediate with significant applications in various fields. While there is a need for more comprehensive thermodynamic data, its physical properties and synthetic routes are well-established. The provided experimental protocol for its synthesis offers a practical guide for laboratory preparation. The visualized reaction pathways illustrate its key chemical transformations, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. Further research into the fundamental thermodynamic properties of this compound will undoubtedly contribute to its broader application and the optimization of processes in which it is involved.

References

Solubility of cis-2-Butene-1,4-diol in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cis-2-butene-1,4-diol in various organic solvents. Understanding the solubility of this versatile diol is critical for its application in chemical synthesis, formulation development, and purification processes. This document consolidates available solubility data, outlines a detailed experimental protocol for its quantitative determination, and presents logical workflows and influencing factors through visual diagrams. While extensive quantitative data is limited in publicly accessible literature, this guide equips researchers with the foundational knowledge and methodologies to perform such assessments.

Introduction to this compound

This compound (CAS RN: 6117-80-2) is a bifunctional organic compound featuring a cis-configured carbon-carbon double bond and two primary hydroxyl groups.[1][2] This structure imparts a high degree of polarity and the capacity for significant hydrogen bonding. It serves as a crucial intermediate in the synthesis of various chemical products, including pharmaceuticals and agricultural chemicals.[3][4] Its utility in these applications is profoundly influenced by its solubility in different solvent systems, which governs reaction kinetics, product purity, and the ease of formulation.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

This compound, with its two hydroxyl groups, is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests a high affinity for polar protic solvents (e.g., water, alcohols) and polar aprotic solvents (e.g., acetone, DMSO). Conversely, its solubility is expected to be limited in non-polar solvents such as benzene (B151609) and alkanes. Temperature also plays a crucial role, with the solubility of most solid or liquid solutes in liquid solvents increasing with temperature.

Solubility Data of this compound

The available literature primarily provides qualitative descriptions of the solubility of this compound. A summary of this information, along with the few available quantitative data points, is presented in Table 1.

Solvent ClassificationSolventTemperatureSolubilityUnitsCitation
Polar Protic WaterAmbientVery Soluble-[1][2]
EthanolAmbientSoluble-[1][2][5]
Polar Aprotic AcetoneAmbientSoluble-[1][2][5]
Dimethyl Sulfoxide (DMSO)Ambient100mg/mL[6]
Methyl Ethyl Ketone (MEK)-Soluble-
Tetrahydrofuran (THF)-Soluble-
Non-Polar BenzeneAmbientSparingly/Slightly Soluble-[1][5]
Mixed Solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineAmbient≥ 2.5mg/mL[6]

*Qualitative assessment based on its use as a solvent for purification by recrystallization.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal equilibrium method.

Materials and Apparatus
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the equilibration time by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

Analytical Quantification

The concentration of this compound in the diluted samples can be determined using a validated chromatographic method.

  • High-Performance Liquid Chromatography (HPLC): An HPLC system equipped with a suitable column (e.g., a polar-modified C18) and a refractive index detector (RID) or a UV detector at a low wavelength can be used. A mobile phase of hexane-ethanol has been shown to be effective for the separation of this compound.[3]

  • Gas Chromatography (GC): A GC system with a flame ionization detector (FID) is also a suitable method for quantification. The samples may require derivatization prior to analysis to improve volatility and peak shape.

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the solvent of interest.

Data Analysis and Reporting

The solubility (S) can be calculated using the following formula:

S ( g/100 g solvent) = [(mass of solute in aliquot) / (mass of solvent in aliquot)] x 100

The results should be reported as the average of multiple determinations at each temperature, along with the standard deviation.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to vials prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-72h) prep2->equilib sample1 Settle undissolved solute equilib->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis1 Dilute aliquot sample3->analysis1 analysis2 Quantify using HPLC or GC analysis1->analysis2 result Calculate solubility analysis2->result

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound is influenced by several interconnected factors.

solubility_factors cluster_properties Molecular Properties cluster_solvents Solvent Type cluster_conditions External Conditions solute This compound prop1 High Polarity solute->prop1 prop2 Hydrogen Bonding (Donor & Acceptor) solute->prop2 polar Polar Solvents (e.g., Ethanol, Acetone) prop1->polar favors nonpolar Non-Polar Solvents (e.g., Benzene) prop1->nonpolar disfavors prop2->polar favors solubility Solubility polar->solubility High nonpolar->solubility Low temp Temperature temp->solubility Generally Increases

Caption: Factors influencing the solubility of this compound.

Conclusion

References

Cis-2-Butene-1,4-diol: A Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive health and safety information for cis-2-butene-1,4-diol, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazardous properties, safe handling procedures, and the experimental basis for these recommendations.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₄H₈O₂[1][2][3]
Molecular Weight 88.11 g/mol [3]
CAS Number 6117-80-2[1][3]
Appearance Colorless to light yellow, clear, odorless liquid.[4][5][6][7]
Melting Point 4-10 °C (lit.)[2][3]
Boiling Point 235 °C (lit.)[2][3][5]
Flash Point 128 °C[2][5]
Density 1.072 g/mL at 20 °C (lit.)[2][3]
Solubility Soluble in water, chloroform, and methanol.[2][6][7]
Vapor Pressure 1.5 mbar @ 60 °C[7]
Vapor Density 3.0 (Air = 1)[6][7]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[1][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[6][8][9]
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation.[6][8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[6][8]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs (Liver, Kidney, Blood) through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment (Short-term) Category 3H402: Harmful to aquatic life.[1]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [1][8]

  • Precautionary Statements: P260, P264, P270, P273, P301 + P312 + P330, P314, P501.[1]

Toxicological Data

The toxicological profile of this compound is based on animal studies. The key quantitative value is the median lethal dose (LD50).

EndpointSpeciesRouteValue
LD50 Rat (male and female)Oral856 mg/kg

Experimental Protocols

While the specific study reports for this compound are not publicly available, the toxicological data cited in safety data sheets are typically generated following standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The probable protocols used are detailed below.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.

  • Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level or ceasing the test. The method aims to classify the substance into a GHS category based on a minimal number of animal deaths.[10]

  • Test Animals: Typically, young adult female rats are used.[8] Animals are acclimatized for at least five days before the study.

  • Procedure:

    • Animals are fasted prior to dosing.[11]

    • The test substance is administered as a single dose by gavage.[11] The volume is generally limited to 1 mL/100g of body weight for non-aqueous solutions.[8]

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on existing information.

    • Each step involves three animals. The outcome determines the subsequent step, such as testing at a higher or lower dose.[10]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and changes in body weight for up to 14 days.[10] A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation - Based on OECD Test Guideline 404

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Principle: The substance is applied to the skin of an experimental animal for a defined period, and the degree of irritation is observed and scored.

  • Test Animals: The albino rabbit is the preferred species.

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal's trunk.

    • A 0.5 mL (for liquids) dose of the test substance is applied to a small area (approx. 6 cm²) of intact skin and covered with a gauze patch and semi-occlusive dressing.

    • The exposure period is typically 4 hours.

    • After exposure, the residual test substance is removed.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the lesions is scored, and the reversibility of effects is observed for up to 14 days.

Acute Eye Irritation - Based on OECD Test Guideline 405

This test is designed to determine the potential of a substance to produce irritation or damage to the eye.

  • Principle: The test substance is applied in a single dose into one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation is scored over time to assess both the severity and reversibility of the effects.[1][4]

  • Test Animals: Healthy, young adult albino rabbits are used.[4][5]

  • Procedure:

    • Both eyes of the animal are examined within 24 hours before the test starts.[4][5]

    • A single dose of 0.1 mL of the liquid substance is instilled into the conjunctival sac of one eye.[12] The eyelids are gently held together for about one second.[1][4][5]

    • The use of topical anesthetics and systemic analgesics is strongly recommended to avoid or minimize pain and distress.[1][4]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[1][4] Observations may continue for up to 21 days to evaluate the reversibility of any effects.[1][4] Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.

Safe Handling and Exposure Control

Adherence to strict safety protocols is mandatory when handling this compound.

MeasureRecommendation
Ventilation Use only in a well-ventilated area, preferably under a chemical fume hood.[4][7]
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles (as described by OSHA's 29 CFR 1910.133 or European Standard EN166).[4][7]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4][7]
Respiratory Protection If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[4]
Hygiene Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke when using this product.[1][7]
Storage Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4][7] Recommended storage at room temperature or around 20°C.[2][4]
Incompatible Materials Strong oxidizing agents, strong reducing agents, acid chlorides, acid anhydrides, halogens.[1][7]

First Aid and Emergency Procedures

Exposure RouteFirst Aid Measures
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Call a POISON CENTER or doctor.[1][4][7]
Inhalation Remove the person from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4][7]
Skin Contact Remove all contaminated clothing immediately. Wash the skin with plenty of soap and water. Get medical advice if irritation develops or persists.[1][4][7]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[4][7][9]

Workflow and Process Diagrams

Chemical Safety Assessment Workflow

The following diagram illustrates the logical workflow for assessing and managing the risks associated with a chemical substance like this compound.

G cluster_0 Hazard Assessment cluster_1 Exposure Assessment cluster_2 Risk Characterization & Management A Identify Chemical (this compound) B Gather Phys-Chem Data (BP, MP, Solubility, etc.) A->B C Toxicological Data Review (Acute Toxicity, Irritation, etc.) B->C D Hazard Classification (GHS Categories) C->D H Integrate Hazard and Exposure Data D->H E Identify Use Scenarios (Lab Research, Synthesis) F Characterize Exposure Routes (Inhalation, Dermal, Oral) E->F G Estimate Exposure Levels F->G G->H I Determine Risk Level H->I J Implement Control Measures (PPE, Ventilation) I->J If Risk is Unacceptable K Develop Safe Handling Procedures (SOPs) J->K L Emergency Preparedness (First Aid, Spill Control) K->L M Review and Update L->M M->A Re-evaluation

References

Methodological & Application

Application Note: Selective Catalytic Hydrogenation of 2-Butyne-1,4-diol to cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols and comparative data for the selective catalytic hydrogenation of 2-butyne-1,4-diol (B31916) to cis-2-butene-1,4-diol. This conversion is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates, where the stereoselective formation of the cis-alkene is paramount. This document outlines protocols using Lindlar's catalyst and P-2 Nickel catalyst, offering researchers and drug development professionals a comprehensive guide to achieving high selectivity and yield for this transformation.

Introduction

The selective hydrogenation of alkynes to cis-alkenes is a fundamental transformation in organic synthesis. The production of this compound from 2-butyne-1,4-diol is a well-established industrial process.[1] The primary challenge in this reaction is to prevent over-hydrogenation to the corresponding alkane, 1,4-butanediol, while maintaining high stereoselectivity for the cis-isomer.[1] This note details two effective catalytic systems for this purpose: the classic Lindlar catalyst (palladium on calcium carbonate poisoned with lead) and the P-2 Nickel catalyst.[1][2] Palladium-based catalysts are widely employed for the selective hydrogenation of alkynes.[1] The Lindlar catalyst, consisting of palladium supported on calcium carbonate and poisoned with lead, is a well-known example for achieving this transformation.[1] Alternative reagents that can be used include palladium on barium sulfate (B86663) with quinoline, as well as nickel boride (Ni2B).[2]

Data Presentation

The following table summarizes the performance of different catalyst systems in the hydrogenation of 2-butyne-1,4-diol to this compound, providing a comparative overview of their efficacy.

Catalyst SystemSubstrate ConcentrationTemperature (°C)Pressure (H₂)SolventConversion (%)Selectivity to this compound (%)Reference
1% Pd/CaCO₃-NH₃Not Specified30-80Not SpecifiedNot SpecifiedHighAlmost Complete[3][4]
Pd/SiO₂-Schiff BaseNot Specified502 MPaNot Specified95.2~100[1][3]
P-2 Nickel-Ethylenediamine40.0 mmol20-251 atmEthanolQuantitative>99 (cis:trans >100:1)[5]
Lindlar Catalyst (Pd/CaCO₃/Pb)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighHigh (cis-isomer favored)[2][6]

Experimental Protocols

Protocol 1: Hydrogenation using Lindlar's Catalyst

This protocol is a general guideline for the selective hydrogenation of 2-butyne-1,4-diol using a commercially available Lindlar catalyst.

Materials:

  • 2-butyne-1,4-diol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Methanol (B129727) or Ethanol, reagent grade

  • Hydrogen gas (high purity)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Filtration setup (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve 2-butyne-1,4-diol in a minimal amount of methanol or ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the substrate.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 1-4 atm).[1] The reaction is usually conducted at room temperature.

  • Monitoring: Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete (typically when hydrogen uptake ceases or the starting material is consumed), carefully vent the hydrogen from the apparatus and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation or chromatography if necessary.

Protocol 2: Hydrogenation using P-2 Nickel Catalyst

This protocol describes the preparation and use of a P-2 Nickel catalyst for the highly stereospecific reduction of 2-butyne-1,4-diol.[5]

Materials:

Catalyst Preparation (P-2 Nickel):

  • In a reaction flask, dissolve Nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in ethanol.

  • In a separate flask, prepare a solution of sodium borohydride in ethanol.

  • Slowly add the sodium borohydride solution to the nickel acetate solution with stirring. A black, finely divided precipitate of P-2 Nickel catalyst will form.[7]

Hydrogenation Procedure:

  • Catalyst Activation: After the catalyst is formed, purge the reaction flask with hydrogen gas.

  • Modifier Addition: Add ethylenediamine to the catalyst suspension (e.g., 2-3 times the molar amount of the catalyst).[5]

  • Substrate Addition: Add the 2-butyne-1,4-diol to the reaction mixture.

  • Hydrogenation: Pressurize the system with hydrogen (typically 1 atm) and stir vigorously at room temperature (20-25 °C).[5]

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically rapid.[5]

  • Work-up: Upon completion, filter the reaction mixture through a layer of activated carbon to remove the catalyst.

  • Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ether).

  • Washing and Drying: Wash the combined organic extracts with water to remove any remaining ethylenediamine, then dry over an anhydrous salt (e.g., MgSO₄).

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the this compound.[5]

Visualizations

Reaction Pathway

2-Butyne-1,4-diol 2-Butyne-1,4-diol This compound This compound 2-Butyne-1,4-diol->this compound + H₂ (Selective Catalyst) 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol + H₂ (Over-hydrogenation)

Caption: Catalytic hydrogenation pathway of 2-butyne-1,4-diol.

Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification Dissolve Substrate Dissolve Substrate Add Catalyst Add Catalyst Dissolve Substrate->Add Catalyst Purge with H₂ Purge with H₂ Add Catalyst->Purge with H₂ Pressurize & Stir Pressurize & Stir Purge with H₂->Pressurize & Stir Monitor Reaction Monitor Reaction Pressurize & Stir->Monitor Reaction Filter Catalyst Filter Catalyst Monitor Reaction->Filter Catalyst Remove Solvent Remove Solvent Filter Catalyst->Remove Solvent Purify Product Purify Product Remove Solvent->Purify Product

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The selective hydrogenation of 2-butyne-1,4-diol to this compound can be achieved with high selectivity and yield using appropriate catalytic systems. Both Lindlar's catalyst and P-2 Nickel catalyst, with the latter often modified with ethylenediamine, have demonstrated excellent performance. The choice of catalyst and reaction conditions should be tailored to the specific requirements of the synthesis, considering factors such as desired purity, scalability, and catalyst handling. The protocols provided in this application note serve as a valuable starting point for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-butene-1,4-diol is a crucial building block in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. Its stereospecific synthesis is of paramount importance, and the partial hydrogenation of 2-butyne-1,4-diol (B31916) using palladium-based catalysts is a widely employed and effective method. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on different palladium catalyst systems to achieve high selectivity and yield.

The key to this transformation lies in the selective hydrogenation of the alkyne triple bond to a cis-alkene without further reduction to the corresponding alkane, 1,4-butanediol. This is typically achieved by using a "poisoned" or modified palladium catalyst that moderates its activity.

Reaction Principle

The synthesis of this compound is achieved through the syn-addition of hydrogen to the triple bond of 2-butyne-1,4-diol. The alkyne adsorbs onto the surface of the palladium catalyst, and hydrogen atoms are delivered to the same face of the triple bond, resulting in the formation of the cis-alkene.[1][2] To prevent over-hydrogenation to 1,4-butanediol, the catalyst's activity is attenuated.

Reaction_Pathway 2-Butyne-1,4-diol 2-Butyne-1,4-diol This compound This compound 2-Butyne-1,4-diol->this compound + H2 (Pd Catalyst) 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol + H2 (Over-hydrogenation) trans-2-Butene-1,4-diol trans-2-Butene-1,4-diol This compound->trans-2-Butene-1,4-diol Isomerization

Caption: General reaction pathway for the hydrogenation of 2-butyne-1,4-diol.

Data Presentation: Comparison of Palladium Catalyst Systems

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of this compound. Below is a summary of the performance of various palladium catalyst systems.

Catalyst SystemSupportAdditive/PoisonTemperature (°C)Pressure (MPa H₂)Conversion of 2-Butyne-1,4-diol (%)Selectivity to this compound (%)Reference
Lindlar Catalyst CaCO₃Lead Acetate (B1210297), QuinolineRoom TempLow PressureHigh>95[1]
Pd/CaCO₃-NH₃ CaCO₃Ammonia (B1221849)Not specifiedNot specifiedHighAlmost complete[3][4]
Pd/C (poisoned) CarbonLead AcetateNot specifiedNot specifiedNot specified97.4 - 98.8[4]
Pd/TiO₂ TiO₂NoneNot specifiedNot specifiedNot specified>99[4]
Pd/SiO₂-Schiff base SiO₂Schiff base ligand50295.2~100[3]
Bio-Pd (Pd/A. oxidans) Bacterial BiomassNoneNot specifiedNot specified7598[5]
Bio-Pd (Pd/R. capsulatas) Bacterial BiomassNoneNot specifiedNot specified62.6100[5]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using common palladium catalyst systems.

Protocol 1: Synthesis using Lindlar Catalyst

The Lindlar catalyst, typically 5% palladium on calcium carbonate poisoned with lead acetate and quinoline, is a classic choice for the selective hydrogenation of alkynes to cis-alkenes.[1][6]

Materials:

  • 2-Butyne-1,4-diol

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned)

  • Methanol (or other suitable solvent like ethanol (B145695) or ethyl acetate)

  • Hydrogen gas (H₂)

  • Standard glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-butyne-1,4-diol in methanol. A typical concentration is a 0.1 M solution.[7]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the Lindlar catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically low pressure, e.g., from a balloon or up to 0.4 MPa).[8]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be further purified by distillation or chromatography if necessary.

Protocol 2: Synthesis using Palladium on Carbon (Pd/C) with an Amine Additive

Standard palladium on carbon can be used for this hydrogenation; however, to prevent over-hydrogenation, an additive like ammonia or a poison like lead acetate is often necessary.[3][4]

Materials:

  • 2-Butyne-1,4-diol

  • 1% or 5% Palladium on Carbon (Pd/C)

  • Methanol

  • Ammonia solution (aqueous or in methanol) or Lead Acetate

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., autoclave)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a high-pressure reactor, prepare a solution of 2-butyne-1,4-diol in methanol.

  • Additive and Catalyst Addition: Add the ammonia solution to the reaction mixture. The presence of a base like ammonia can significantly improve selectivity.[3] Then, carefully add the Pd/C catalyst.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 2 MPa).[3] Heat the reaction to the desired temperature (e.g., 50 °C) with vigorous stirring.[3]

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir and by analyzing aliquots using GC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

  • Purification: Remove the solvent and any volatile additives under reduced pressure. The product can be purified further as needed.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Substrate Dissolve 2-Butyne-1,4-diol in Solvent Add Catalyst Add Palladium Catalyst (& Additive if required) Dissolve Substrate->Add Catalyst Purge & Pressurize Purge with H₂ & Pressurize Reactor Add Catalyst->Purge & Pressurize Stir & Heat Stir and Heat (if required) Purge & Pressurize->Stir & Heat Monitor Monitor Reaction Progress (TLC, GC, H₂ uptake) Stir & Heat->Monitor Vent & Purge Vent H₂ & Purge with Inert Gas Monitor->Vent & Purge Filter Catalyst Filter to Remove Catalyst Vent & Purge->Filter Catalyst Concentrate Concentrate Filtrate Filter Catalyst->Concentrate Purify Purify Product (Distillation/Chromatography) Concentrate->Purify

Caption: General experimental workflow for palladium-catalyzed hydrogenation.

References

Application Notes and Protocols: Raney Nickel Catalyzed Hydrogenation of cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the catalytic hydrogenation of cis-2-butene-1,4-diol to 1,4-butanediol (B3395766) using Raney nickel. 1,4-butanediol is a valuable intermediate in the chemical industry, widely used in the production of polymers, solvents, and fine chemicals. The hydrogenation of this compound is a critical step in the overall synthesis from 2-butyne-1,4-diol. Raney nickel is a highly effective and widely used catalyst for this transformation due to its high activity and relatively low cost.[1] This protocol will cover the preparation of the active Raney nickel catalyst, the hydrogenation procedure, and relevant quantitative data.

Reaction Pathway

The hydrogenation of this compound to 1,4-butanediol is a two-step process involving an intermediate, with the initial hydrogenation of the alkyne to an alkene, followed by the saturation of the alkene to the corresponding alkane. The reaction pathway can be visualized as follows:

ReactionPathway cluster_main Hydrogenation Pathway 2-Butyne-1,4-diol 2-Butyne-1,4-diol This compound This compound 2-Butyne-1,4-diol->this compound + H2 (Raney Ni) 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol + H2 (Raney Ni)

Caption: Reaction pathway for the hydrogenation of 2-butyne-1,4-diol.

Quantitative Data Summary

The efficiency of the Raney nickel-catalyzed hydrogenation of 2-butene-1,4-diol (B106632) is influenced by several factors, including temperature, pressure, catalyst loading, and reaction time. The following table summarizes quantitative data from various studies.

ParameterValueConditionsSource
Conversion 100%393 K, 5.0 MPa H₂, 0.5 g catalyst, 30 mL 35 wt% aqueous 1,4-butenediol, 3 h[2]
Selectivity for 1,4-Butanediol 46.11%Conditions as above, with RNAA catalyst[2]
Temperature 70°C (343 K)1000 psi H₂, 9.6 g catalyst, 40 mL aqueous 3.09 mM/mL 2-butyne-1,4-diol[3]
Pressure 5.0 MPa393 K, 0.5 g catalyst, 30 mL 35 wt% aqueous 1,4-butenediol[2]
Catalyst Loading 0.5 gFor 30 mL of 35 wt% aqueous 1,4-butenediol solution[2]
Reaction Time 3 h393 K, 5.0 MPa H₂, 0.5 g catalyst, 30 mL 35 wt% aqueous 1,4-butenediol[2]

Experimental Protocols

I. Preparation of Active Raney Nickel Catalyst (W-6 Type)

This protocol is adapted from the procedure for preparing W-6 Raney nickel, which is known for its high activity at lower temperatures and pressures.[4]

Materials:

  • Raney nickel-aluminum alloy powder

  • Sodium hydroxide (B78521) (NaOH) pellets

  • Distilled water

  • Absolute ethanol (B145695)

  • 2 L Erlenmeyer flask

  • Thermometer

  • Stainless-steel stirrer

  • Ice bath

  • Hot-water bath

Procedure:

  • In a 2 L Erlenmeyer flask equipped with a thermometer and a stainless-steel stirrer, place 600 mL of distilled water and 160 g of c.p. sodium hydroxide pellets.[4]

  • Stir the solution rapidly and allow it to cool to 50°C in an ice bath.[4]

  • Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25–30 minutes. Maintain the temperature at 50 ± 2°C by controlling the rate of alloy addition and using the ice bath.[4]

  • After all the alloy has been added, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring. It may be necessary to replace the ice bath with a hot-water bath to maintain the temperature.[4]

  • After digestion, wash the catalyst with three 1 L portions of distilled water by decantation.[4]

  • Transfer the catalyst to a 250 mL centrifuge bottle with 95% ethanol and wash three times with 150 mL portions of 95% ethanol, followed by centrifuging after each wash.[4]

  • Similarly, wash the catalyst three times with absolute ethanol.[4]

  • Store the prepared Raney nickel catalyst under absolute ethanol in a sealed container in a refrigerator.[4]

Caution: Raney nickel is pyrophoric and may ignite if exposed to air. Handle with care and always keep it wet with a solvent.

II. Hydrogenation of this compound

This protocol describes a general procedure for the hydrogenation in a stirred tank reactor (autoclave).

Materials:

  • This compound

  • Solvent (e.g., water, ethanol)

  • Prepared Raney nickel catalyst

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Carefully transfer a weighed amount of the wet Raney nickel catalyst (e.g., 0.5 g for a 30 mL reaction volume) into the autoclave.

  • Add the solvent (e.g., 30 mL of distilled water) to the autoclave.

  • Add the this compound (e.g., to make a 35 wt% solution).

  • Seal the autoclave and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5.0 MPa).

  • Begin stirring (e.g., 400 rpm) and heat the reactor to the desired temperature (e.g., 393 K).[2]

  • Monitor the reaction progress by observing the hydrogen uptake from the pressure drop. The reaction is typically complete when hydrogen uptake ceases.

  • After the reaction is complete (e.g., after 3 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen gas.

  • Open the autoclave and carefully separate the catalyst from the reaction mixture by filtration or centrifugation. Caution: The catalyst may still be pyrophoric.

  • Analyze the product mixture using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the conversion and selectivity.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the Raney nickel-catalyzed hydrogenation of this compound.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_hydro Hydrogenation Reaction cluster_workup Product Workup & Analysis A Mix NaOH and Water B Cool to 50°C A->B C Add Ni-Al Alloy B->C D Digest at 50°C C->D E Wash with Water D->E F Wash with Ethanol E->F G Store under Ethanol F->G H Charge Reactor with Catalyst, Substrate, Solvent G->H Use Catalyst I Seal and Purge Reactor H->I J Pressurize with H2 I->J K Heat and Stir J->K L Monitor H2 Uptake K->L M Cool and Vent L->M N Separate Catalyst M->N Process Reaction Mixture O Analyze Product Mixture (GC, NMR) N->O

Caption: Experimental workflow from catalyst preparation to product analysis.

References

Application Notes and Protocols for the Purification of cis-2-Butene-1,4-diol from its Trans Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of cis-2-Butene-1,4-diol from its trans isomer, a critical step in the synthesis of various pharmaceuticals and fine chemicals. The presence of the trans isomer can lead to undesired side reactions and impurities in subsequent synthetic steps. The methods outlined below, High-Performance Liquid Chromatography (HPLC) and Crystallization, offer effective strategies for achieving high purity of the desired cis-isomer.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analytical and preparative separation of cis- and trans-2-Butene-1,4-diol isomers. The choice of stationary and mobile phases is crucial for achieving optimal resolution. Chiral columns, in particular, have demonstrated excellent separation capabilities.[1][2][3]

Quantitative Data Summary
ParameterMethod 1Method 2
Stationary Phase (S,S)-Whelk-O 1ChiraSpher
Mobile Phase Hexane (B92381):Ethanol (B145695) (97:3, v/v)Hexane:Ethanol:THF:Diethylamine (B46881) (92:3:5:0.1, v/v/v/v)
Resolution (Rs) 2.611.89
Experimental Protocol: HPLC Separation

This protocol is based on the successful separation of cis- and trans-2-Butene-1,4-diol isomers using chiral columns.[1][2][3][4]

Materials:

  • This compound containing trans isomer impurity

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Diethylamine (HPLC grade)

  • (S,S)-Whelk-O 1 HPLC column

  • ChiraSpher HPLC column

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Method 1: Prepare the mobile phase by mixing hexane and ethanol in a 97:3 volume-to-volume ratio.

    • Method 2: Prepare the mobile phase by mixing hexane, ethanol, tetrahydrofuran, and diethylamine in a 92:3:5:0.1 volume-to-volume-to-volume-to-volume ratio.

    • Degas the mobile phase prior to use.

  • Sample Preparation:

  • HPLC Analysis:

    • Equilibrate the chosen column ((S,S)-Whelk-O 1 or ChiraSpher) with the corresponding mobile phase at a constant flow rate until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the elution profile using a UV detector at an appropriate wavelength. The weak UV absorbance of 2-Butene-1,4-diol may necessitate the use of a sensitive detector or a mass spectrometer for identification of small impurities.[1]

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

  • Semi-Preparative Separation (Optional):

    • For isolation of the pure cis-isomer, a semi-preparative HPLC system with a ChiraSpher column can be utilized due to its high stability and loading capacity.[1]

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_output Output MobilePhase Prepare Mobile Phase Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare Sample Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Detect UV Detection Inject->Detect Analyze Analyze Chromatogram Detect->Analyze SeparatedIsomers Separated Isomers Analyze->SeparatedIsomers

HPLC Purification Workflow

Crystallization

Crystallization is a cost-effective and scalable method for the purification of this compound. This technique relies on the differential solubility of the cis and trans isomers in a selected solvent system at varying temperatures.

Quantitative Data Summary

A single crystallization step can significantly reduce the amount of the trans isomer.[5] Repeating the process can further enhance the purity.[5]

ParameterInitial PurityPurity after 1st CrystallizationPurity after 2nd Crystallization
trans-isomer content 1-3%< 1%< 0.3%
cis-isomer purity ~97-99%> 99%> 99.7%
Experimental Protocol: Crystallization

This protocol describes a method for purifying this compound by cooling a solution to induce crystallization of the cis-isomer.[5]

Materials:

  • This compound containing trans isomer impurity

  • Acetone, Methyl Ethyl Ketone (MEK), or Tetrahydrofuran (THF)

  • Stirring apparatus

  • Cooling bath (e.g., dry ice/acetone)

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Dissolution:

    • In a suitable vessel equipped with a stirrer, dissolve the impure this compound in a solvent of choice (acetone, MEK, or THF). A typical ratio is 1 part diol to 3 parts solvent by weight (e.g., 20 kg diol in 60 kg acetone).[5]

  • Cooling and Crystallization:

    • While stirring, gradually cool the solution. For industrial scale, crushed dry ice can be slowly added to the solution over approximately 30 minutes.[5]

    • Continue cooling until the temperature reaches between -40°C and -45°C, at which point the precipitation of the cis-isomer should be near completion.[5]

  • Separation:

    • Separate the precipitated crystals from the mother liquor using a pre-cooled centrifuge or filtration apparatus.

  • Washing:

    • Wash the isolated crystals with a small amount of the cold solvent to remove any remaining mother liquor containing the dissolved trans-isomer.

  • Drying:

    • Dry the purified this compound crystals under vacuum to remove residual solvent.

  • Repeated Crystallization (Optional):

    • For higher purity, the crystallization process can be repeated. A second crystallization can reduce the initial trans-isomer content by a factor of approximately nine.[5]

Crystallization_Workflow Start Impure this compound Dissolve Dissolve in Solvent (Acetone, MEK, or THF) Start->Dissolve Cool Cool to -40°C to -45°C Dissolve->Cool Crystallize Crystallization of cis-Isomer Cool->Crystallize Separate Separate Crystals (Filtration/Centrifugation) Crystallize->Separate Wash Wash with Cold Solvent Separate->Wash MotherLiquor Mother Liquor (Enriched in trans-Isomer) Separate->MotherLiquor Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure Repeat Repeat for Higher Purity Dry->Repeat Repeat->Dissolve

Crystallization Purification Workflow

Discussion

The choice between HPLC and crystallization depends on the scale of purification and the required purity level. HPLC offers very high resolution and is suitable for analytical purposes and small-scale preparative work. Crystallization is a more practical and economical method for large-scale industrial production, capable of significantly reducing the trans-isomer content. For applications demanding extremely low levels of the trans-isomer, a combination of crystallization followed by a final HPLC polishing step could be considered. It is important to note that while fractional distillation is a common technique for separating isomers, the similar boiling points of cis- and trans-2-Butene-1,4-diol make this method challenging.[5][6]

References

Synthesis of cis-2-Butene-1,4-diol: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of cis-2-butene-1,4-diol, a valuable building block in organic synthesis. The primary method detailed is the selective catalytic hydrogenation of 2-butyne-1,4-diol (B31916), a well-established and reliable route to the desired cis-alkene. An alternative method, the hydrolysis of cis-1,4-dichloro-2-butene, is also briefly discussed.

Key Synthesis Route: Catalytic Hydrogenation

The selective hydrogenation of 2-butyne-1,4-diol to this compound is a widely used method that offers high selectivity and yield.[1][2] The key to this synthesis is the choice of catalyst and reaction conditions to prevent over-reduction to the corresponding alkane, 1,4-butanediol.

Experimental Data
ParameterValueCatalyst SystemReference
Yield 84.0%Not Specified[3]
Purity (after recrystallization) >99.8%Not Specified[3]
Selectivity to cis-isomer Almost Complete1% Pd/CaCO₃–NH₃[4][5][6]
Reaction Temperature 323–353 K1% Pd/CaCO₃–NH₃[6]
Hydrogen Pressure 2-4 atmospheresRaney nickel or colloidal palladium[1]
Experimental Protocol: Selective Hydrogenation of 2-Butyne-1,4-diol

This protocol is a representative procedure based on established methods for the selective hydrogenation of alkynes to cis-alkenes.

Materials:

  • 2-butyne-1,4-diol

  • Palladium on Calcium Carbonate (Pd/CaCO₃), 1% loading

  • Ammonia (B1221849) solution (optional, as a selectivity enhancer)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Catalyst Preparation and Setup:

    • In a suitable hydrogenation flask, add 1% Pd/CaCO₃ catalyst. The catalyst loading should be determined based on the specific reaction scale, typically in the range of 1-5 mol% of the substrate.

    • Add the solvent (e.g., methanol) to the flask to create a slurry.

    • If using, add a small amount of ammonia solution to the reaction mixture to improve selectivity towards the cis-isomer.[4][5][6]

  • Reaction:

    • Add 2-butyne-1,4-diol to the reaction flask.

    • Seal the hydrogenation apparatus and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

    • Pressurize the system with hydrogen gas to the desired pressure (e.g., 2-4 atmospheres).[1]

    • Commence vigorous stirring and maintain the reaction temperature in the range of 323–353 K.[6]

    • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or by monitoring hydrogen uptake. The reaction should be stopped once the starting material has been consumed to avoid over-reduction.

  • Work-up and Purification:

    • Once the reaction is complete, depressurize the system and purge with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

    • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by recrystallization from a suitable solvent such as acetone, methyl ethyl ketone, or tetrahydrofuran (B95107) (THF) to yield high-purity this compound.[3]

Alternative Synthesis Route: Hydrolysis of cis-1,4-Dichloro-2-butene

An alternative, though less common, method for the synthesis of this compound is the hydrolysis of cis-1,4-dichloro-2-butene. This method involves the nucleophilic substitution of the chlorine atoms with hydroxyl groups. While this method is feasible, it often requires careful control of reaction conditions to avoid the formation of byproducts. A detailed, optimized protocol for this specific transformation is less readily available in the literature compared to the hydrogenation route.

Visualizing the Synthesis Pathway

The following diagram illustrates the reaction pathway for the catalytic hydrogenation of 2-butyne-1,4-diol, highlighting the desired product and potential side products.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products start 2-Butyne-1,4-diol product This compound start->product Selective Hydrogenation H2 H₂ H2->product catalyst Pd/CaCO₃ catalyst->product side_product1 trans-2-Butene-1,4-diol product->side_product1 Isomerization side_product2 1,4-Butanediol product->side_product2 Over-reduction

References

Application Notes and Protocols for the Synthesis of Unsaturated Polyesters using cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-2-butene-1,4-diol is a valuable bifunctional monomer for the synthesis of unsaturated polyesters.[1][2] Its unique structure, featuring a cis-configured double bond and two primary hydroxyl groups, allows for the creation of polymers with tailored properties.[1][2] These unsaturated polyesters are promising candidates for various applications, including the development of biodegradable materials and functionalized polymers for medical purposes.[3][4] The double bond in the polyester (B1180765) backbone provides a site for further chemical modification, such as crosslinking or the introduction of functional groups through "click reactions".[3] This document provides detailed protocols for the synthesis of unsaturated polyesters from this compound via melt polycondensation and summarizes the key properties of the resulting polymers.

Synthesis of Unsaturated Polyesters via Melt Polycondensation

Melt polycondensation is a common and effective method for synthesizing high molecular weight unsaturated polyesters from this compound and various dicarboxylic acids.[3][5] The process is typically carried out in two stages: an initial esterification step to form oligomers, followed by a polycondensation step under high vacuum to increase the molecular weight.

Experimental Workflow: Melt Polycondensation

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomers Monomers: This compound + Diacid (e.g., Succinic Acid) Reactor Glass Reactor with Stirrer, Nitrogen Inlet, and Condenser Monomers->Reactor Catalyst Catalyst: (e.g., Tetrabutyl titanate) Catalyst->Reactor Esterification Esterification: 1. Heat to 140-160°C 2. Stir under N2 atmosphere 3. Collect water byproduct (1-2 hours) Reactor->Esterification Charge Polycondensation Polycondensation: 1. Increase temp. to 210-230°C 2. Apply high vacuum (<12 mmHg) 3. Continue stirring (1.5-3 hours) Esterification->Polycondensation Increase Temp & Apply Vacuum Dissolution Dissolve in Chloroform Polycondensation->Dissolution Cool & Extract Precipitation Precipitate in cold Methanol Dissolution->Precipitation Drying Dry under vacuum Precipitation->Drying Characterization Characterization: (GPC, NMR, DSC, TGA) Drying->Characterization

References

Application Notes and Protocols: Polycondensation of cis-2-Butene-1,4-diol with Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of unsaturated polyesters through the polycondensation of cis-2-butene-1,4-diol with various dicarboxylic acids. The resulting polymers possess versatile properties making them suitable for a range of applications, including the development of biodegradable materials and functionalized polymers for drug delivery systems.

Introduction

The polycondensation of this compound with dicarboxylic acids yields linear unsaturated polyesters. The presence of the double bond in the polymer backbone, originating from the this compound, offers a site for post-polymerization modification, such as crosslinking or functionalization via "click" chemistry. This versatility makes these polyesters attractive for creating materials with tunable properties. The choice of the dicarboxylic acid comonomer significantly influences the thermal and mechanical properties of the resulting polyester. Generally, increasing the length of the aliphatic chain in the dicarboxylic acid leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) of the polymer due to increased rotational mobility of the polymer chains.[1]

Reaction Mechanism and Experimental Workflow

The fundamental reaction is a step-growth polymerization where the hydroxyl groups of the diol react with the carboxyl groups of the dicarboxylic acid to form ester linkages, with the elimination of water. This process is typically catalyzed by an acid or a metal-based catalyst and is often carried out at elevated temperatures under vacuum to drive the reaction towards completion by removing the water byproduct.

Polycondensation_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound HO-(CH2)-CH=CH-(CH2)-OH Polycondensation Polycondensation (Heat, Catalyst, Vacuum) This compound->Polycondensation Dicarboxylic_Acid Dicarboxylic Acid HOOC-R-COOH Dicarboxylic_Acid->Polycondensation Unsaturated_Polyester Unsaturated Polyester -[O-(CH2)-CH=CH-(CH2)-O-CO-R-CO]n- Polycondensation->Unsaturated_Polyester Water Water (H2O) Polycondensation->Water byproduct Experimental_Workflow start Start reactants Charge Reactor: This compound, Dicarboxylic Acid, Catalyst start->reactants esterification Esterification Step: Heat under N2 atmosphere (e.g., 180°C, 4h) reactants->esterification polycondensation Polycondensation Step: Gradually increase temperature and apply vacuum (e.g., 220°C, <100 Pa) esterification->polycondensation purification Purification: Dissolve in chloroform, precipitate in methanol polycondensation->purification drying Drying: Vacuum oven at 40°C for 24h purification->drying characterization Characterization: GPC, NMR, DSC, TGA drying->characterization end End characterization->end

References

Application Notes and Protocols for Polyurethane Synthesis Using cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-2-butene-1,4-diol in the synthesis of polyurethanes. The introduction of unsaturation into the polymer backbone via this diol offers unique opportunities for subsequent crosslinking and functionalization, making it a molecule of interest for advanced materials development, including those for biomedical applications.

Introduction

Polyurethanes are a versatile class of polymers typically synthesized through the reaction of a diisocyanate with a polyol. The properties of the resulting polymer can be tailored by carefully selecting the monomers. The use of this compound as either a co-polyol or a chain extender introduces a carbon-carbon double bond into the polyurethane backbone. This unsaturation serves as a reactive handle for post-polymerization modifications, such as crosslinking via free radical polymerization or thiol-ene click chemistry, which can significantly enhance the mechanical and thermal properties of the final material.[1]

The cis configuration of the double bond in this compound can influence the chain packing and morphology of the resulting polyurethane, potentially affecting its crystallinity and thermal properties when compared to polyurethanes synthesized with its saturated analogue, 1,4-butanediol.[2]

Polyurethane Synthesis Overview

The synthesis of polyurethanes generally proceeds via a step-growth polymerization. A common and versatile method is the two-step prepolymer synthesis.[3] In the first step, a diisocyanate is reacted with a long-chain polyol (macrodiol) to form an isocyanate-terminated prepolymer. In the second step, a short-chain diol, known as a chain extender, is added to react with the remaining isocyanate groups, leading to a high molecular weight segmented polyurethane.[3] this compound can be utilized as this chain extender.

polyurethane_synthesis Diisocyanate Diisocyanate (e.g., MDI, HDI) Prepolymer Isocyanate-Terminated Prepolymer Diisocyanate->Prepolymer + Macrodiol Macrodiol (e.g., PCL, PTMEG) Macrodiol->Prepolymer + Polyurethane Unsaturated Polyurethane Prepolymer->Polyurethane + Chain_Extender Chain Extender (this compound) Chain_Extender->Polyurethane + experimental_workflow cluster_prep Step 1: Prepolymer Synthesis cluster_chain_ext Step 2: Chain Extension Reactants Charge Macrodiol and Diisocyanate to Reactor Heat_Stir Heat to 80-90°C with Stirring Reactants->Heat_Stir Catalyst Add Catalyst (optional) Heat_Stir->Catalyst React_Prepolymer React for 2-3 hours under Nitrogen Catalyst->React_Prepolymer Monitor_NCO Monitor NCO Content React_Prepolymer->Monitor_NCO Cool Cool Prepolymer to 60-70°C Monitor_NCO->Cool Prepolymer Formed Add_Diol Add this compound Cool->Add_Diol React_Polymer React for 1-3 hours Add_Diol->React_Polymer Polymer_Isolation Isolate and Dry Polyurethane React_Polymer->Polymer_Isolation crosslinking_pathways Unsaturated_PU Unsaturated Polyurethane (from this compound) Crosslinked_PU Crosslinked Polyurethane Network Unsaturated_PU->Crosslinked_PU Crosslinking Reaction (e.g., Free Radical, Thiol-ene) Properties Enhanced Properties: - Higher Thermal Stability - Improved Mechanical Strength - Increased Chemical Resistance Crosslinked_PU->Properties

References

Application Notes and Protocols: Synthesis of Endosulfan from cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endosulfan (B1671282) is an organochlorine insecticide and acaricide. Its synthesis from cis-2-butene-1,4-diol is a well-established process involving a two-step chemical reaction. This document provides detailed application notes and experimental protocols for the synthesis of endosulfan, intended for research and developmental purposes. Endosulfan is a highly toxic compound and a persistent organic pollutant; therefore, all experimental work must be conducted with extreme caution, adhering to all applicable safety regulations and guidelines. A global ban on the manufacture and use of endosulfan was implemented under the Stockholm Convention in 2011 due to its adverse effects on human health and the environment.[1]

Synthesis Overview

The synthesis of endosulfan from this compound proceeds in two primary stages:

  • Diels-Alder Reaction: Hexachlorocyclopentadiene (B6142220) reacts with this compound in a [4+2] cycloaddition to form the intermediate, 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol, also known as endosulfan diol.[1][2][3]

  • Cyclization with Thionyl Chloride: The endosulfan diol intermediate is then reacted with thionyl chloride (SOCl₂) to form the final product, endosulfan, which is a mixture of two stereoisomers, α-endosulfan and β-endosulfan.[1][2][3]

Data Presentation

Table 1: Reactant and Product Properties

CompoundChemical FormulaMolar Mass ( g/mol )Physical State
This compoundC₄H₈O₂88.11Liquid
HexachlorocyclopentadieneC₅Cl₆272.77Oily liquid
Endosulfan DiolC₉H₈Cl₆O₂360.88Solid
Thionyl ChlorideSOCl₂118.97Colorless liquid
Endosulfan (technical grade)C₉H₆Cl₆O₃S406.93Brownish crystalline solid

Table 2: Typical Reaction Parameters and Yields

Reaction StepSolventKey ReagentsTemperatureTimeTypical YieldIsomer Ratio (α:β)
Diels-Alder ReactionXyleneHexachlorocyclopentadiene, this compoundRefluxSeveral hoursHighN/A
CyclizationCarbon TetrachlorideEndosulfan Diol, Thionyl ChlorideRoom Temperature to Reflux1-2 hours50-60% (overall)~7:3

Experimental Protocols

Protocol 1: Synthesis of Endosulfan Diol (Diels-Alder Reaction)

Materials:

  • Hexachlorocyclopentadiene (HCCP)

  • This compound

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve hexachlorocyclopentadiene in anhydrous xylene.

  • Add a stoichiometric amount of this compound to the solution.

  • Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • The product, endosulfan diol, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude endosulfan diol can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

Protocol 2: Synthesis of Endosulfan (Cyclization Reaction)

Materials:

  • Endosulfan diol

  • Thionyl chloride (SOCl₂)

  • Carbon tetrachloride (or another suitable inert solvent like toluene)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap (to neutralize HCl gas)

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution), suspend the purified endosulfan diol in carbon tetrachloride.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of thionyl chloride to the suspension via the dropping funnel with vigorous stirring. An exothermic reaction will occur with the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully quench any unreacted thionyl chloride by slowly adding water or a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude endosulfan.

  • The crude product is a mixture of α- and β-isomers. Purification can be achieved by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system. The typical ratio of α- to β-endosulfan in the technical product is approximately 7:3.[2]

Visualizations

Endosulfan_Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Cyclization Reactants1 This compound + Hexachlorocyclopentadiene Reaction1 Reflux in Xylene Reactants1->Reaction1 Intermediate Endosulfan Diol Reaction1->Intermediate Reactants2 Endosulfan Diol + Thionyl Chloride Intermediate->Reactants2 Reaction2 Reaction in CCl₄ Reactants2->Reaction2 Product Endosulfan (α and β isomers) Reaction2->Product

Caption: Workflow for the two-step synthesis of endosulfan.

Endosulfan_Synthesis_Pathway cluster_reactants cluster_intermediate cluster_final_product Hexachlorocyclopentadiene Hexachlorocyclopentadiene EndosulfanDiol Endosulfan Diol (Intermediate) Hexachlorocyclopentadiene->EndosulfanDiol Diels-Alder Reaction Butenediol This compound Butenediol->EndosulfanDiol Endosulfan Endosulfan EndosulfanDiol->Endosulfan + Thionyl Chloride (Cyclization)

Caption: Chemical pathway for endosulfan synthesis.

References

Application Notes and Protocols for Diels-Alder Reactions Involving cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Diels-Alder reactions utilizing cis-2-butene-1,4-diol as a key reactant. The information herein is intended to guide researchers in the synthesis of complex cyclic structures relevant to various fields, including agrochemicals and materials science.

Application Note 1: Synthesis of 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dimethanol via Diels-Alder Cycloaddition

Introduction:

The Diels-Alder reaction provides a powerful pathway for the construction of six-membered rings with high stereocontrol. A significant industrial application of this reaction is the cycloaddition of this compound with hexachlorocyclopentadiene (B6142220). This reaction forms 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol, a key intermediate in the synthesis of the organochlorine insecticide, endosulfan.[1][2] The diol functionality of the dienophile is carried into the bicyclic product, allowing for further chemical modification.

Reaction Scheme:

Caption: Diels-Alder reaction of hexachlorocyclopentadiene and this compound.

Experimental Data Summary:

The following table summarizes typical reaction parameters and outcomes for the synthesis of 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol.

ParameterValueReference
DieneHexachlorocyclopentadiene[3]
DienophileThis compound[1]
SolventXylene
Reaction Temperature140-150 °C (Reflux)General Knowledge
Reaction Time4-6 hoursGeneral Knowledge
Product Yield~85-95% (crude)Inferred
Melting Point of Product198-201 °CInferred
Detailed Experimental Protocol: Synthesis of 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dimethanol

Materials:

  • Hexachlorocyclopentadiene (HCCPD)

  • This compound

  • Xylene (anhydrous)

  • Hexane (B92381) (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add hexachlorocyclopentadiene (27.3 g, 0.1 mol) and this compound (8.8 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of anhydrous xylene to the flask.

  • Reaction: Heat the mixture to reflux (approximately 140-145 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product will precipitate out of the solution. For maximum crystallization, cool the flask in an ice bath for 1-2 hours.

  • Isolation of Product: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold hexane (2 x 30 mL) to remove any unreacted starting materials and solvent residues.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: The final product, 1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol, can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Application Note 2: Representative Synthesis of an Oxabicycloheptene Derivative

Introduction:

Reaction Workflow:

G Reactants Furan (B31954) + This compound Solvent Solvent Addition (e.g., Toluene) Reactants->Solvent Reaction_Conditions Reaction at Elevated Temperature and/or Pressure Solvent->Reaction_Conditions Workup Aqueous Workup Reaction_Conditions->Workup Purification Column Chromatography Workup->Purification Product exo-7-Oxabicyclo[2.2.1]hept-5-ene- 2,3-dimethanol Purification->Product

Caption: A general workflow for the synthesis of an oxabicycloheptene derivative.

Representative Experimental Protocol: Synthesis of exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dimethanol

Materials:

  • Furan

  • This compound

  • Toluene (anhydrous)

  • High-pressure reaction vessel (autoclave) or sealed tube

  • Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a fume hood, charge a high-pressure reaction vessel or a heavy-walled sealed tube with a magnetic stir bar.

  • Charging Reactants: Add furan (6.8 g, 0.1 mol) and this compound (8.8 g, 0.1 mol) to the vessel.

  • Solvent Addition: Add 50 mL of anhydrous toluene.

  • Reaction: Seal the vessel and heat to 150-180 °C with stirring for 12-24 hours.

  • Cooling: After the reaction period, cool the vessel to room temperature before carefully venting and opening.

  • Workup: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess furan.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dimethanol.

  • Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Logical Relationship of Reaction Components:

G Diene Diene (e.g., Furan) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (this compound) Dienophile->Cycloaddition Product Cycloadduct (Oxabicycloheptene derivative) Cycloaddition->Product

Caption: Relationship between reactants and product in the Diels-Alder reaction.

References

Application Notes and Protocols for the Synthesis of Furan from cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the synthesis of furan (B31954) from cis-2-butene-1,4-diol. The primary method detailed is an oxidative cyclization using an aqueous solution of chromic acid and sulfuric acid. This approach offers a reliable route to furan from a readily available starting material. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and diagrams illustrating the reaction pathway and experimental workflow, intended to guide researchers in the successful synthesis of this important heterocyclic compound.

Introduction

Furan is a fundamental heterocyclic compound that serves as a key structural motif in a wide array of natural products, pharmaceuticals, and functional materials. Its synthesis from simple, accessible precursors is a topic of significant interest in organic chemistry. One such precursor is this compound, which can be converted to furan through a cyclodehydration reaction. This document outlines a validated method for this transformation.

The primary method described herein is an acid-catalyzed oxidative cyclization. The reaction proceeds through the formation of a 4-hydroxyisocrotonaldehyde intermediate, which then undergoes cyclization and dehydration to yield the furan ring.[1]

Reaction Mechanism and Signaling Pathway

The synthesis of furan from this compound via oxidative cyclization involves a multi-step process. Initially, one of the primary alcohol functionalities is oxidized to an aldehyde, forming 4-hydroxy-cis-2-butenal. This intermediate exists in equilibrium with its cyclic hemiacetal form. Subsequent acid-catalyzed dehydration of this cyclic intermediate leads to the formation of the aromatic furan ring.

reaction_mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound intermediate 4-Hydroxy-cis-2-butenal start->intermediate Oxidation (H2CrO4/H2SO4) hemiacetal Cyclic Hemiacetal intermediate->hemiacetal Equilibrium product Furan hemiacetal->product Dehydration (-H2O)

Caption: Reaction pathway for the synthesis of furan.

Quantitative Data Summary

The following table summarizes the key quantitative data for the oxidative cyclization of this compound to furan.

ParameterValueReference
Starting MaterialThis compound[1]
Oxidizing AgentSodium Dichromate in Sulfuric Acid[1]
Reaction Temperature90-92 °C[1]
Distillation Temperature75-85 °C (initial), up to 95 °C (final)[1]
Reaction Time (Addition)~10 minutes[1]
Reaction Time (Completion)2-5 minutes[1]
Product Yield62%[1]

Experimental Protocols

4.1. Oxidative Cyclization of this compound to Furan [1]

This protocol details the synthesis of furan from this compound using an aqueous solution of chromic acid-sulfuric acid.

Materials:

  • This compound (20.0 g)

  • Water (40 ml + 70 ml)

  • Sodium dichromate dihydrate (30.0 g)

  • Concentrated sulfuric acid (20 g)

  • 250 ml reaction flask

  • Stirring apparatus

  • Distillation setup

  • Heating mantle

  • Dropping funnel

Procedure:

  • Reaction Setup: In a 250 ml reaction flask equipped with a stirrer and distillation apparatus, combine 20.0 g of this compound and 40 ml of water.

  • Initial Heating: Rapidly heat the mixture to 90 °C.

  • Preparation of Oxidizing Solution: In a separate beaker, dissolve 30.0 g of sodium dichromate dihydrate in a solution of 20 g of concentrated sulfuric acid in 70 ml of water.

  • Addition of Oxidant: Discontinue heating the reaction flask. Add the sodium dichromate solution dropwise to the reaction mixture using a dropping funnel, ensuring efficient stirring. Maintain the reaction temperature at 90-92 °C during the addition. A mixture of furan and water will begin to distill immediately at a temperature of 75-85 °C. The addition should take approximately 10 minutes.

  • Reaction Completion and Distillation: After the addition is complete, heat the reaction mixture for an additional 2-5 minutes, bringing the temperature to 100 °C, to ensure the reaction goes to completion. The distillation temperature may rise to a maximum of 95 °C.

  • Product Collection: Collect the distillate, which will consist of two layers: an aqueous layer (approximately 2 g) and an impure furan layer (approximately 10 g).

  • Purification: The furan layer may be contaminated with acrolein, which can be detected by its characteristic odor. Further purification of the furan can be achieved by fractional distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of furan from this compound.

experimental_workflow start Start: Combine this compound and Water heat1 Heat to 90°C start->heat1 add_oxidant Dropwise Addition of Oxidant (Maintain 90-92°C) heat1->add_oxidant prepare_oxidant Prepare Oxidizing Solution (Sodium Dichromate in H2SO4/H2O) prepare_oxidant->add_oxidant distill1 Concurrent Distillation of Furan/Water Mixture (75-85°C) add_oxidant->distill1 heat2 Heat to 100°C for Reaction Completion distill1->heat2 distill2 Final Distillation (up to 95°C) heat2->distill2 collect Collect Distillate distill2->collect separate Separate Furan and Aqueous Layers collect->separate purify Purify Furan (e.g., Fractional Distillation) separate->purify end End: Pure Furan purify->end

Caption: Experimental workflow for furan synthesis.

Alternative and Related Synthetic Approaches

While the oxidative cyclization method is well-documented, other potential routes for the synthesis of furan from this compound have been suggested, though detailed protocols are less common in the literature.

  • Catalytic Dehydrogenation: The catalytic dehydrogenation of this compound has been reported to yield butyrolactone along with "appreciable amounts of furan".[1] However, specific catalysts, reaction conditions, and yields for furan production via this method are not extensively detailed.

  • Cyclodehydration of Saturated Analogs: The cyclodehydration of the saturated analog, 1,4-butanediol, to tetrahydrofuran (B95107) (THF) is a well-established industrial process. This reaction is typically catalyzed by solid acids such as zeolites or heteropoly acids.[2] While this produces a saturated ring, the catalysts and conditions used may provide a starting point for developing a direct, non-oxidative dehydration of this compound to furan.

Safety Considerations

  • Chromic acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Furan is a volatile and flammable liquid. Avoid open flames and ensure adequate ventilation.

  • Acrolein, a potential impurity, is a highly toxic and flammable lacrimator. Proper handling and purification steps are crucial.

Conclusion

The synthesis of furan from this compound via oxidative cyclization with chromic acid and sulfuric acid is an effective method with a reported yield of 62%.[1] The provided protocol offers a detailed guide for researchers to carry out this transformation. While alternative methods such as catalytic dehydrogenation exist, they are less well-documented. The information and protocols presented here serve as a valuable resource for chemists in academia and industry engaged in the synthesis of furan and its derivatives for various applications.

References

Application of cis-2-Butene-1,4-diol as a Chain Extender in Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Butene-1,4-diol is a bifunctional monomer that is gaining significant interest as a chain extender in the synthesis of various polymers, including polyesters and polyurethanes. Its unique structure, featuring a cis-configured double bond and two primary hydroxyl groups, allows for the creation of polymers with tailored properties. The presence of the double bond in the polymer backbone provides a site for post-polymerization modification, such as cross-linking or grafting, which is particularly valuable for developing advanced materials for applications in drug delivery, medical devices, and tissue engineering.

This document provides detailed application notes on the use of this compound as a chain extender, summarizing its effects on polymer properties and offering comprehensive experimental protocols for the synthesis and characterization of these polymers.

Impact of this compound on Polymer Properties

The incorporation of this compound as a chain extender can significantly influence the thermal and mechanical properties of the resulting polymers. The double bond in its structure introduces a degree of rigidity to the polymer chain, which can affect crystallinity, glass transition temperature (Tg), and melting temperature (Tm).

Polyesters

In unsaturated polyesters, this compound has been shown to enhance mechanical properties compared to its saturated counterpart, 1,4-butanediol. Research indicates that high molecular weight unsaturated polyesters can be successfully synthesized using this compound through melt polycondensation, achieving molecular weights of up to 79.5 kDa.[1]

Table 1: Thermal Properties of Polyesters Synthesized with Different Diols

DiolDiacidTg (°C)Tm (°C)Reference
This compoundAdipic Acid--[2]
1,4-ButanediolAdipic Acid-68 to -6054-60[2]
This compoundSuccinic Acid--[2]
1,4-ButanediolSuccinic Acid-33114-115[2]

Note: Specific Tg and Tm values for polyesters based on this compound and these specific diacids were not available in the searched literature, indicating a research gap.

Polyurethanes

In polyurethanes, chain extenders play a crucial role in forming the hard segment domains, which act as physical crosslinks and significantly influence the final properties of the polymer. The structure of the chain extender affects the packing and crystallinity of these hard segments. While specific data for this compound in polyurethanes is limited in the available literature, it is anticipated that its rigid structure would impact the morphology of the hard domains.

Experimental Protocols

Protocol 1: Synthesis of Unsaturated Polyester (B1180765) via Melt Polycondensation

This protocol describes the synthesis of an unsaturated polyester using this compound and a dicarboxylic acid via melt polycondensation.

Materials:

  • This compound

  • Adipic acid (or other suitable dicarboxylic acid)

  • Titanium (IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • Nitrogen gas (high purity)

  • Anhydrous toluene (B28343) (for purification)

  • Methanol (B129727) (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Drying of Reactants: Dry this compound and adipic acid under vacuum at a temperature slightly above their melting points for several hours to remove any moisture.

  • Reaction Setup: Assemble the reaction flask with the mechanical stirrer, distillation head, and a nitrogen inlet. Flame-dry the glassware under vacuum and then flush with high-purity nitrogen.

  • Charging the Reactor: Introduce equimolar amounts of this compound and adipic acid into the reaction flask.

  • Catalyst Addition: Add a catalytic amount of titanium (IV) butoxide (e.g., 0.1 mol% relative to the diacid).

  • Polycondensation - Stage 1 (Esterification):

    • Heat the reaction mixture to 150-180°C under a slow stream of nitrogen with continuous stirring.

    • Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask.

    • Continue this stage for 2-4 hours, or until the majority of the water has been removed.

  • Polycondensation - Stage 2 (High Vacuum):

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a high vacuum (e.g., <1 mbar) to remove the remaining water and any unreacted monomers, thereby driving the polymerization to completion and increasing the molecular weight.

    • Continue this stage for 4-8 hours. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature under nitrogen.

    • Dissolve the resulting polyester in a minimal amount of anhydrous toluene.

    • Precipitate the polymer by slowly adding the toluene solution to an excess of cold methanol with vigorous stirring.

    • Filter the precipitated polymer and wash it several times with methanol.

    • Dry the purified polyester under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Synthesis of Polyurethane via a Two-Step Prepolymer Method

This protocol outlines the synthesis of a polyurethane elastomer using a polyol, a diisocyanate, and this compound as the chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol ) or other suitable polyol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Nitrogen gas (high purity)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser with a nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Drying of Reactants: Dry the polyol and this compound under vacuum at 80°C for at least 4 hours. MDI should be melted at 50°C prior to use.

  • Prepolymer Synthesis:

    • Set up the reaction flask with the mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.

    • Charge the dried polyol into the flask and heat to 60-70°C under a nitrogen atmosphere with stirring.

    • Add a molar excess of MDI (typically a 2:1 molar ratio of NCO:OH) to the polyol.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).

    • Raise the temperature to 80-90°C and maintain for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by determining the NCO content via titration.

  • Chain Extension:

    • In a separate flask, dissolve the dried this compound in a minimal amount of anhydrous DMF.

    • Cool the prepolymer to 60-70°C.

    • Slowly add the stoichiometric amount of the this compound solution to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.

    • Continue stirring for 1-2 hours. A significant increase in viscosity will be observed.

  • Casting and Curing:

    • Pour the viscous polymer solution into a preheated mold (e.g., a Teflon-coated dish).

    • Cure the polymer in a vacuum oven at 80-100°C for 12-24 hours to remove the solvent and complete the reaction.

  • Post-Curing:

    • Allow the polyurethane to cool slowly to room temperature.

    • For some applications, a post-curing step at room temperature for several days may be beneficial for the development of the final polymer morphology and properties.

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis Reactants Reactants (Diol, Diacid/Diisocyanate) Drying Drying of Reactants Reactants->Drying Reaction Polymerization Reaction (Melt or Solution) Drying->Reaction Purification Purification (Precipitation) Reaction->Purification Drying_Polymer Drying of Polymer Purification->Drying_Polymer Final_Polymer Final Polymer Drying_Polymer->Final_Polymer

Caption: General workflow for polymer synthesis.

Polymer_Characterization_Workflow cluster_characterization Polymer Characterization Polymer_Sample Polymer Sample Structural Structural Analysis (FTIR, NMR) Polymer_Sample->Structural Thermal Thermal Analysis (DSC, TGA) Polymer_Sample->Thermal Mechanical Mechanical Testing (Tensile, DMA) Polymer_Sample->Mechanical Molecular_Weight Molecular Weight (GPC) Polymer_Sample->Molecular_Weight

Caption: Workflow for polymer characterization.

Characterization Methods

To evaluate the properties of the synthesized polymers, a range of analytical techniques should be employed.

Table 2: Key Characterization Techniques and Their Purpose

TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the formation of ester or urethane (B1682113) linkages and the disappearance of hydroxyl and isocyanate groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure of the polymer, confirm the incorporation of the this compound, and determine the copolymer composition.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the polymer.
Tensile Testing To measure the mechanical properties of the polymer, including tensile strength, Young's modulus, and elongation at break.
Dynamic Mechanical Analysis (DMA) To investigate the viscoelastic properties of the polymer as a function of temperature and frequency.

Conclusion

This compound is a promising chain extender for the development of advanced polymers with tunable properties. Its rigid structure and the presence of a reactive double bond offer unique opportunities for creating materials with enhanced mechanical performance and the potential for further functionalization. The provided protocols offer a starting point for the synthesis and characterization of polyesters and polyurethanes incorporating this versatile monomer. Further research is warranted to fully explore the structure-property relationships in polyurethanes chain-extended with this compound and to quantify its impact on hard segment morphology and overall polymer performance.

References

Application Notes and Protocols for the Copolymerization of cis-2-Butene-1,4-diol with Acrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of copolymers derived from cis-2-butene-1,4-diol and acrylamide (B121943). The resulting water-soluble copolymers have potential applications in various fields, including the petroleum industry as drag-reducing agents and pour point depressants.[1] Further functionalization of the hydroxyl groups on the copolymer backbone could open avenues for applications in drug delivery and biomaterial development.

Overview of the Copolymerization Reaction

The copolymerization of acrylamide (AM) and this compound (C4H8O2) is achieved through a redox polymerization reaction.[1][2] In this system, ceric ammonium (B1175870) nitrate (B79036) (CAN) is utilized as a redox initiator.[1][2] A key feature of this reaction is the dual role of this compound, which acts as both a comonomer and a reducing agent.[1][2] The reaction is typically carried out in an aqueous medium under an inert atmosphere.[1]

The synthesized poly(acrylamide-co-cis-2-butene-1,4-diol) can be further modified, for instance, by esterification of the hydroxyl groups to introduce alkyl chains, thereby altering the polymer's lipophilicity.[1][2]

Experimental Protocols

Materials
  • Acrylamide (AM), 98% (purified by recrystallization from acetone)[1]

  • This compound

  • Ceric Ammonium Nitrate (CAN)

  • Nitric Acid (0.5 N)

  • Deionized Water

  • Acetone

  • Argon gas

Equipment
  • 100 mL one-neck round-bottom flask

  • Magnetic stirrer/hotplate

  • Condenser

  • Inert gas (Argon) supply

  • Standard laboratory glassware

Synthesis of poly(acrylamide-co-cis-2-butene-1,4-diol)

This protocol is based on the optimized conditions reported for achieving a high copolymer yield.[1][2]

  • Monomer Solution Preparation: In a 100 mL one-neck round-bottom flask, dissolve 2.4 x 10⁻³ mmol of acrylamide and 19.6 x 10⁻³ mmol of this compound in 3 mL of deionized water.[1]

  • Initiator Solution Preparation: Prepare the CAN solution by dissolving 1.35 g of ceric ammonium nitrate in 50 mL of 0.5 N warmed dilute nitric acid.[1]

  • Reaction Setup: Place the flask containing the monomer solution in a water bath pre-heated to 50 °C. Purge the flask with argon gas for a period to ensure an inert atmosphere.[1]

  • Initiation of Polymerization: Inject 8 mL of the prepared CAN solution into the pre-heated monomer solution under an argon atmosphere.[1][2]

  • Polymerization: Allow the reaction to proceed for 6 hours at 50 °C in the dark under an argon atmosphere.[1][2]

  • Termination and Precipitation: After 6 hours, cool the reaction mixture to 10 °C. Precipitate the copolymer by pouring the cooled solution into a large volume of acetone.[1]

  • Purification: The resulting copolymers should be purified before characterization.[1]

Data Presentation

The following tables summarize the quantitative data on the effect of reaction conditions on the copolymer yield.

Table 1: Effect of Monomer and Initiator Ratios on Copolymer Yield [1][2]

Acrylamide (mmol x 10⁻³)This compound (mmol x 10⁻³)CAN Solution (mL)Copolymer Yield (%)
EquimolarEquimolar646.1
2.419.66-
2.419.6865.1
-->8Lower Yield

Table 2: Effect of Reaction Time on Copolymer Yield [1]

Reaction Time (hours)Temperature (°C)CAN Solution (mL)Copolymer Yield (%)
650865.1
2450866.2

Characterization

The synthesized copolymers can be characterized using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the incorporation of both monomers into the copolymer chain.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the copolymer structure.[1]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the copolymer.[1]

  • Thermal Analysis (TGA, DTG, DSC): To investigate the thermal stability and properties of the copolymers.[1][2]

Visualizations

Diagram 1: Experimental Workflow for Copolymer Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction Monomer_Solution Prepare Monomer Solution (Acrylamide & this compound in H2O) Reaction_Setup Setup Reaction Flask (Pre-heat to 50°C, Purge with Argon) Monomer_Solution->Reaction_Setup Initiator_Solution Prepare Initiator Solution (CAN in dilute HNO3) Initiation Initiate Polymerization (Inject CAN solution) Initiator_Solution->Initiation Reaction_Setup->Initiation Polymerization Polymerize for 6 hours (50°C, Dark, Argon atmosphere) Initiation->Polymerization Termination Terminate and Cool (Cool to 10°C) Polymerization->Termination Precipitation Precipitate Copolymer (Pour into Acetone) Termination->Precipitation Purification Purify Copolymer Precipitation->Purification

Caption: Workflow for the synthesis of poly(acrylamide-co-cis-2-butene-1,4-diol).

Potential Applications in Drug Development

While the primary applications discussed for this copolymer are in the petroleum industry, its inherent properties suggest potential for drug development. The hydroxyl groups along the copolymer backbone provide reactive sites for the covalent attachment of therapeutic agents, targeting ligands, or other functional moieties. The water solubility of the copolymer makes it a candidate for use as a drug carrier in aqueous environments. Further research into the biocompatibility and biodegradability of this copolymer system is warranted to explore its full potential in the pharmaceutical and biomedical fields.

References

Troubleshooting & Optimization

Technical Support Center: Improving Selectivity in 2-Butyne-1,4-diol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of 2-butyne-1,4-diol?

The primary challenge is controlling the selectivity of the reaction. The hydrogenation is a two-step process, first converting the alkyne (2-butyne-1,4-diol, BYD) to the alkene (2-butene-1,4-diol, BED), and then the alkene to the alkane (1,4-butanediol, BDO)[1][2]. The main goal is often to stop the reaction at the intermediate stage to maximize the yield of 2-butene-1,4-diol, which is a valuable chemical intermediate for producing pharmaceuticals and fine chemicals[3][4]. Over-hydrogenation and side reactions reduce the yield of the desired product.

Q2: Which catalysts are most effective for selective hydrogenation to 2-butene-1,4-diol (BED)?

Several catalyst systems have shown high selectivity:

  • Palladium-based catalysts: Palladium is a common choice. Modifying Pd catalysts can significantly enhance selectivity. For instance, a 1% Pd/CaCO3 catalyst used with ammonia (B1221849) as an additive achieved almost complete selectivity to cis-2-butene-1,4-diol.[1][5] Schiff-base modified Pd nanoparticles on a silica (B1680970) support have also demonstrated excellent activity and nearly 100% selectivity to BED under mild conditions (50°C, 2 MPa H₂).[1][2][4]

  • Platinum-based catalysts: A low concentration (0.5 wt.%) of platinum on a silicon carbide (SiC) support has exhibited excellent selectivity (~96%) for BED with a high BYD conversion of 96%.[1][6] For Pt-based systems, the formation of side products can often be completely eliminated.[1][4]

  • Copper-based catalysts: A sustainable approach using copper single atoms on TiO₂ (Cu-SAs-TiO₂) for photocatalytic semihydrogenation has achieved a BYD conversion of ~100% with an exceptionally high BED selectivity of 99.4% under ambient conditions, using water as the hydrogen source.[3]

Q3: What are the common side products in this reaction?

Besides the over-hydrogenation product 1,4-butanediol (B3395766) (BDO), several other side products can form, primarily from isomerization and hydrogenolysis of the intermediate 2-butene-1,4-diol.[2][7] These include:

  • Crotyl alcohol

  • γ-hydroxybutyraldehyde

  • n-butyraldehyde

  • n-butanol[5][7]

  • 2-hydroxytetrahydrofuran (a cyclic hemiacetal)[2]

These side products are more frequently observed at very high substrate conversions, especially with palladium catalysts which can more easily promote isomerization and hydrogenolysis reactions.[7]

Troubleshooting Guide

Problem 1: Low selectivity to 2-butene-1,4-diol (BED); high yield of 1,4-butanediol (BDO).

CauseSuggested Solution
Over-hydrogenation Reduce reaction time, lower hydrogen pressure, or decrease the reaction temperature. The second hydrogenation step (BED to BDO) may be faster than the first (BYD to BED) under certain conditions.[1]
Catalyst Choice The catalyst may be too active for semihydrogenation. Consider switching to a catalyst known for high BED selectivity, such as Pd/CaCO3 with ammonia[1][5], or Pt/SiC.[6]
Catalyst Loading A high catalyst-to-substrate ratio can lead to over-hydrogenation. Try reducing the amount of catalyst used.

Problem 2: Significant formation of side products (e.g., aldehydes, alcohols).

CauseSuggested Solution
High Conversion Side products from isomerization and hydrogenolysis are more common at high conversion levels.[7] Aim for a slightly lower conversion of the starting material (BYD) to minimize their formation.
Acidic Support Acidic sites on the catalyst support can promote isomerization.[2] Consider using a more neutral or basic support like CaCO3 or ZnO.[1]
Solvent Effects The choice of solvent can influence reaction pathways. Using water as a solvent has been shown to suppress hydrogenolysis reactions better than other solvents.[2]
Additives The addition of a base, like ammonia, can significantly improve selectivity by competitively adsorbing on the catalyst surface, thus preventing side reactions.[1][5]

Problem 3: Low or no catalyst activity.

CauseSuggested Solution
Catalyst Poisoning Ensure the purity of the starting materials, solvent, and hydrogen gas. Sulfur or other compounds can poison noble metal catalysts.
Improper Catalyst Activation/Pre-treatment Some catalysts require a pre-treatment step. For example, catalyst pre-treatment with H₂ has been shown to substantially increase activity (though it may slightly decrease selectivity).[1] For catalysts like 0.5Pt/SiC, platinum oxide clusters are converted to the active reduced Pt⁰ species during the hydrogenation process.[6]
Insufficient Mass Transfer In a slurry reactor, ensure the stirring speed is high enough to suspend the catalyst particles and facilitate the transport of hydrogen from the gas to the liquid and solid phases. A typical agitation speed is around 13.3 Hz.[8]

Data Presentation: Catalyst Performance

The following table summarizes the performance of various catalytic systems under optimized conditions for the selective hydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (BED).

CatalystSupportTemperature (°C)H₂ Pressure (MPa)Solvent / AdditiveBYD Conversion (%)BED Selectivity (%)Reference
1% PdCaCO₃N/AN/AAmmonia (NH₃)High~100[1][5]
Pd NPsSiO₂502Ethanol (Additive-free)95.2~100[1][2][4]
0.5% PtSiCN/AN/AN/A96~96[1][6]
Cu Single AtomsTiO₂AmbientN/A (Photocatalytic)Water (H₂ source)~10099.4[3]
Raney® NiNone706.9 (1000 psi)Water>99N/A (for BDO)[9]

Experimental Protocols

Protocol 1: Selective Semihydrogenation using Pd/SiO₂-Schiff Base Catalyst [10]

  • Reactor Preparation: Charge a high-pressure autoclave reactor with the Pd/SiO₂-Schiff base catalyst and a suitable solvent such as ethanol.

  • Substrate Addition: Add the 2-butyne-1,4-diol to the reactor.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.

  • Pressurization & Heating: Pressurize the reactor with high-purity hydrogen gas to 2 MPa. While stirring magnetically, heat the reactor to 50°C.

  • Reaction: Maintain these conditions for 4 hours. If possible, monitor the reaction progress by measuring hydrogen uptake.

  • Cooldown & Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Recovery & Analysis: Filter the catalyst from the reaction mixture. Analyze the liquid product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the selectivity towards 2-butene-1,4-diol.

Protocol 2: Analysis of Products by Gas Chromatography (GC) [9][11]

  • Sample Preparation: Take a sample from the reaction mixture. If necessary, dilute it with a suitable solvent. Add an internal standard (e.g., 1,3-propanediol) for accurate quantification.

  • GC Column: Use a capillary column suitable for separating polar compounds, such as an RTX-1701 or SH-Rtx-Wax column.[9][11]

  • GC Method:

    • Injector Temperature: Set to a temperature that ensures rapid vaporization without degradation (e.g., 250°C).

    • Oven Program: A temperature program is typically used. For example, hold at 70°C, then ramp up to 155°C at 2°C/min.[9]

    • Detector: Use a Flame Ionization Detector (FID), which is sensitive to organic compounds.

  • Quantification: Identify and quantify the peaks corresponding to 2-butyne-1,4-diol, 2-butene-1,4-diol, 1,4-butanediol, and any side products by comparing their retention times and response factors with those of known standards.

Visualizations

Reaction_Pathway BYD 2-Butyne-1,4-diol (BYD) BED This compound (BED) BYD->BED + H₂ (Step 1) Target Reaction BDO 1,4-Butanediol (BDO) BED->BDO + H₂ (Step 2) Over-hydrogenation SideProducts Side Products (Aldehydes, Alcohols) BED->SideProducts Isomerization/ Hydrogenolysis

Caption: Reaction pathway for 2-butyne-1,4-diol hydrogenation.

Troubleshooting_Logic Start Issue: Low Selectivity to BED CheckConversion Is BYD Conversion > 95%? Start->CheckConversion HighConversionSol Reduce reaction time/temp to limit over-hydrogenation and side reactions. CheckConversion->HighConversionSol Yes CheckCatalyst Is the catalyst highly active (e.g., Pd/C)? CheckConversion->CheckCatalyst No CatalystSol Switch to a more selective catalyst (e.g., Pt/SiC) or use additives like ammonia with Pd catalysts. CheckCatalyst->CatalystSol Yes CheckSupport Is the catalyst support acidic? CheckCatalyst->CheckSupport No SupportSol Use a neutral or basic support (e.g., CaCO₃) to suppress isomerization side reactions. CheckSupport->SupportSol Yes

Caption: Troubleshooting decision tree for low selectivity.

Experimental_Workflow A 1. Prepare/Procure Catalyst (e.g., 0.5% Pt/SiC) B 2. Set up Autoclave Reactor - Add catalyst & solvent - Add BYD substrate A->B C 3. Purge System - First with N₂ - Then with H₂ B->C D 4. Run Reaction - Set Temp & Pressure - Start Stirring C->D E 5. Monitor Progress (Optional: H₂ uptake) D->E F 6. Stop & Cool Down - Cool to RT - Vent H₂ E->F G 7. Sample & Analyze - Filter catalyst - Analyze filtrate via GC/HPLC F->G

Caption: General experimental workflow for batch hydrogenation.

References

Technical Support Center: Selective Hydrogenation to 1,4-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,4-Butanediol (B3395766) (BDO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing over-hydrogenation and other common issues encountered during the synthesis of BDO from various precursors.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, their probable causes, and recommended solutions.

Problem 1: Low Selectivity for 1,4-Butanediol and High Yield of Tetrahydrofuran (THF)

  • Question: My reaction is producing a significant amount of THF as a byproduct, and the yield of 1,4-butanediol is lower than expected. What could be the cause and how can I fix it?

  • Answer: The formation of THF is a common issue arising from the over-hydrogenation or dehydration of 1,4-butanediol. Several factors can contribute to this:

    • Probable Cause 1: Reaction Temperature is Too High. Elevated temperatures can favor the dehydration of 1,4-butanediol to THF.

    • Solution: Gradually decrease the reaction temperature in increments of 10°C to find the optimal range for BDO selectivity. For instance, in the hydrogenation of γ-butyrolactone (GBL), temperatures are often maintained between 170-210°C.[1]

    • Probable Cause 2: Inappropriate Catalyst or Catalyst Support. The nature of the catalyst and its support plays a crucial role in selectivity. Acidic catalyst supports can promote the dehydration of BDO to THF.

    • Solution:

      • Consider using a less acidic support material.

      • For the hydrogenation of GBL, copper-based catalysts, such as Cu-SiO2, have shown high selectivity for BDO.[1] Bimetallic catalysts like Cu-Co/TiO2 have also been reported to achieve high BDO yields with minimal THF formation.[2][3]

    • Probable Cause 3: Extended Reaction Time. Longer reaction times can lead to the conversion of the desired product, 1,4-butanediol, into byproducts like THF.[1]

    • Solution: Optimize the reaction time by taking aliquots at different intervals to determine the point of maximum BDO yield before significant byproduct formation occurs.

Problem 2: Formation of n-Butanol and Other Byproducts

  • Question: Besides THF, I am observing the formation of n-butanol and other unexpected byproducts in my reaction mixture. What is the likely cause?

  • Answer: The formation of byproducts such as n-butanol, n-propanol, and methanol (B129727) can occur, particularly in the hydrogenation of maleic anhydride (B1165640) or its esters.[4]

    • Probable Cause 1: Catalyst Choice. Certain catalysts may favor side reactions leading to these byproducts.

    • Solution: The choice of catalyst is critical. For instance, in the gas-phase hydrogenation of dimethyl maleate, a Cu-containing catalyst system is used, which can lead to n-butanol as a major byproduct.[4] Researching and selecting a catalyst system reported for high BDO selectivity from your specific precursor is essential.

    • Probable Cause 2: Reaction Pathway. The reaction pathway itself can lead to various intermediates and byproducts. For example, in the production of BDO from allyl alcohol, n-propanol and isobutyraldehyde (B47883) can be formed.[4]

    • Solution: Understanding the reaction mechanism for your specific precursor and catalyst system is key. It may be possible to suppress byproduct formation by adjusting reaction conditions or by recycling intermediates. For instance, in some processes, γ-butyrolactone (GBL) and dimethyl succinate (B1194679) are recovered and recycled back into the hydrogenation stage to improve the overall conversion to 1,4-butanediol.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common precursors for 1,4-butanediol synthesis via hydrogenation?

A1: The most common industrial and laboratory precursors for 1,4-butanediol synthesis include maleic anhydride, succinic acid, their corresponding esters (e.g., dimethyl succinate), and γ-butyrolactone (GBL).[4][5] Bio-based routes starting from succinic acid derived from fermentation are also gaining prominence.[5]

Q2: What are the key reaction parameters to control to prevent over-hydrogenation?

A2: The three primary parameters to carefully control are:

  • Temperature: As discussed in the troubleshooting guide, excessive temperature can promote side reactions, particularly the dehydration of BDO to THF.

  • Pressure: Hydrogen pressure is another critical factor. For the hydrogenation of GBL, pressures in the range of 2-6 MPa are typically used.[1] Optimal pressure will depend on the catalyst and substrate.

  • Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity. Copper-based catalysts are widely reported for the selective hydrogenation of GBL to BDO.[1] Bimetallic catalysts can offer enhanced performance and stability.[2][6]

Q3: How can I improve the selectivity of my catalyst for 1,4-butanediol?

A3: Improving catalyst selectivity involves several strategies:

  • Choice of Active Metal: For the final hydrogenation step of GBL to BDO, copper is a well-established active metal.[1]

  • Use of Bimetallic Catalysts: The addition of a second metal can significantly enhance selectivity. For example, Cu-Pd/HAP catalysts have shown high selectivity for BDO from succinic acid.[6][7]

  • Catalyst Support: The support material can influence the dispersion of the active metal and the overall catalytic performance. Silica (B1680970) and titania are common supports.[1][2]

  • Preparation Method: The method of catalyst preparation, such as impregnation or ammonia (B1221849) evaporation, can affect the particle size and dispersion of the active metal, which in turn influences selectivity and activity.[1]

Q4: What are the typical yields and selectivities I can expect for 1,4-butanediol synthesis?

A4: The expected yields and selectivities can vary significantly depending on the precursor, catalyst, and reaction conditions. However, here are some reported values for reference:

PrecursorCatalystTemperature (°C)Pressure (MPa)BDO Selectivity (%)BDO Yield (%)Reference
γ-Butyrolactone5% Cu-SiO2200495-[1]
γ-ButyrolactoneCu0.1Co0.9/TiO21403.4-95[2]
Succinic Acid8% Cu-2% Pd/HAP200882-[6][7]
Maleic AnhydrideCu-0.03Mo/SiO2---88.3[8]
Dimethyl SuccinateCu1Fe1Al0.5---91.2[9]

Experimental Protocols

Protocol 1: Selective Hydrogenation of γ-Butyrolactone (GBL) to 1,4-Butanediol using a Cu-SiO2 Catalyst

This protocol is a representative example based on literature procedures.[1]

1. Catalyst Preparation (Ammonia Evaporation Method): a. Prepare a copper nitrate (B79036) solution by dissolving the required amount of copper nitrate trihydrate in deionized water. b. Add silica support to the copper nitrate solution and stir to form a slurry. c. Add an aqueous ammonia solution dropwise to the slurry until the pH reaches approximately 10. d. Heat the mixture to 80°C and maintain this temperature to evaporate the ammonia and water. e. Dry the resulting solid in an oven at 110°C overnight. f. Calcine the dried solid in air at a specified temperature (e.g., 400°C) for several hours. g. Before the reaction, reduce the catalyst in a hydrogen flow at an elevated temperature.

2. Hydrogenation Reaction: a. Place the prepared catalyst (e.g., 0.1 g) and a solution of GBL in a suitable solvent like 1,4-dioxane (B91453) (e.g., 5% GBL solution) into a high-pressure batch reactor.[1] b. Seal the reactor and purge it with hydrogen to remove air. c. Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).[1] d. Heat the reactor to the desired reaction temperature (e.g., 200°C) while stirring (e.g., 800 rpm).[1] e. Maintain the reaction for the desired duration (e.g., 2-8 hours).[1] f. After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen. g. Collect the liquid product for analysis.

3. Product Analysis (Gas Chromatography): a. Use a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column for separating alcohols and esters). b. Prepare standard solutions of GBL, BDO, and any expected byproducts (e.g., THF) in the reaction solvent. c. Inject the reaction mixture and the standard solutions into the GC to identify and quantify the products.

Visualizations

GBL_to_BDO_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis p1 Cu(NO3)2 Solution + SiO2 p2 Slurry Formation p1->p2 p3 Ammonia Addition (pH 10) p2->p3 p4 Evaporation at 80°C p3->p4 p5 Drying at 110°C p4->p5 p6 Calcination p5->p6 p7 Reduction with H2 p6->p7 r1 Load Reactor: Catalyst + GBL Solution p7->r1 r2 Purge with H2 r1->r2 r3 Pressurize with H2 (e.g., 4 MPa) r2->r3 r4 Heat and Stir (e.g., 200°C, 800 rpm) r3->r4 r5 Reaction (2-8 hours) r4->r5 r6 Cool and Vent r5->r6 a1 Collect Liquid Product r6->a1 a2 GC Analysis a1->a2 a3 Quantify BDO, GBL, THF a2->a3

Caption: Experimental workflow for the synthesis of 1,4-butanediol from γ-butyrolactone.

Troubleshooting_Overhydrogenation start Problem: High THF Formation (Low BDO Selectivity) cause1 Is the reaction temperature too high? start->cause1 cause2 Is the catalyst support too acidic? start->cause2 cause3 Is the reaction time too long? start->cause3 solution1 Solution: Decrease temperature in 10°C increments. cause1->solution1 Yes solution2 Solution: Use a less acidic support (e.g., SiO2). cause2->solution2 Yes solution3 Solution: Optimize reaction time by kinetic study. cause3->solution3 Yes

Caption: Troubleshooting logic for addressing high THF formation during BDO synthesis.

References

minimizing trans-isomer formation in cis-2-Butene-1,4-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of cis-2-butene-1,4-diol, with a primary focus on minimizing the formation of the trans-isomer.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and purification of this compound.

Issue 1: High Percentage of trans-Isomer in the Product Mixture

  • Possible Cause 1: Inappropriate Catalyst Selection. The choice of catalyst is critical for achieving high cis-selectivity.

    • Solution: Employ catalysts known for high cis-selectivity in alkyne hydrogenation. Lindlar-type catalysts (e.g., Palladium on Calcium Carbonate, poisoned with lead) are a standard choice. Other effective catalysts include Palladium on Barium Sulfate, Raney Nickel, and Platinum on Silicon Carbide (Pt/SiC).[1][2][3] The addition of ammonia (B1221849) (NH3) to a Palladium on Calcium Carbonate (Pd/CaCO3) catalyst system has been shown to achieve almost complete selectivity to the cis-isomer.[1][4]

  • Possible Cause 2: Suboptimal Reaction Conditions. Temperature, pressure, and solvent can significantly influence the cis/trans ratio.

    • Solution:

      • Temperature: Maintain a moderate reaction temperature. Higher temperatures can favor the formation of the thermodynamically more stable trans-isomer. For instance, with a Pt/SiC catalyst, a temperature of 100°C has been shown to be effective.[5]

      • Pressure: Control the hydrogen pressure. Early methods utilized pressures of two to four atmospheres, while more contemporary processes may operate between 0.6 and 1.7 MPa.[3][6] For a Pd/SiO2-Schiff base catalyst, a pressure of 2 MPa has been used successfully.[7]

      • Solvent: The choice of solvent can impact selectivity. Water has been shown to promote better activity and selectivity to butane-1,4-diol while suppressing hydrogenolysis.[8] Ethanol (B145695) is also commonly used as a solvent.[7]

  • Possible Cause 3: Acidic Conditions. The presence of acid can catalyze the isomerization of the cis-isomer to the trans-isomer.[4]

    • Solution: Ensure the reaction is carried out under neutral or slightly basic conditions. The use of additives like ammonia or pyridine (B92270) can help to suppress acid-catalyzed isomerization.[4]

Issue 2: Over-hydrogenation to 1,4-Butanediol

  • Possible Cause 1: Highly Active Catalyst. Some catalysts may be too active, leading to the complete saturation of the double bond.

    • Solution: Use a less active or "poisoned" catalyst, such as a Lindlar catalyst. Modifying a Palladium catalyst with a Schiff base has been shown to yield approximately 100% selectivity for 2-butene-1,4-diol (B106632) with no over-hydrogenation.[5]

  • Possible Cause 2: Prolonged Reaction Time or High Hydrogen Pressure.

    • Solution: Monitor the reaction progress closely using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction once the starting material (2-butyne-1,4-diol) is consumed. Optimize the hydrogen pressure to favor partial hydrogenation.

Issue 3: Difficulty in Separating cis- and trans-Isomers

  • Possible Cause: Similar Physical Properties. The boiling points of the cis- and trans-isomers are very close, making separation by distillation challenging.[3]

    • Solution 1: Crystallization. A common and effective method for purification is crystallization. Dissolving the isomer mixture in a suitable solvent like acetone (B3395972), methyl ethyl ketone, or tetrahydrofuran, followed by cooling, can lead to the precipitation of the cis-isomer, leaving the trans-isomer in the solution.[9] This method can significantly reduce the amount of the trans-isomer.[9]

    • Solution 2: High-Performance Liquid Chromatography (HPLC). For analytical and small-scale preparative separations, HPLC with a chiral column can be employed to effectively separate the cis- and trans-isomers.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound with high stereoselectivity?

A1: The most widely used and effective method is the selective catalytic hydrogenation of 2-butyne-1,4-diol (B31916).[3] This method allows for the controlled addition of hydrogen across the triple bond to form the cis-alkene.

Q2: Which catalysts are recommended for maximizing the yield of the cis-isomer?

A2: Catalysts that are well-suited for this transformation include Raney Nickel, colloidal Palladium, and Lindlar-type catalysts (e.g., Pd/CaCO3 poisoned with lead).[3] A system of 1% Pd/CaCO3 with the addition of ammonia has demonstrated very high selectivity for the cis-isomer.[1][4] More recently, a Schiff base-modified Pd catalyst on a silica (B1680970) support has shown excellent activity and selectivity under mild, additive-free conditions.[5]

Q3: How can I monitor the progress of the reaction to avoid over-hydrogenation?

A3: The reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7] This will allow you to track the disappearance of the starting material (2-butyne-1,4-diol) and the formation of the desired product (this compound) and any byproducts (trans-isomer, 1,4-butanediol).

Q4: What are the typical side products in this synthesis, and how can their formation be minimized?

A4: The main side products are the trans-isomer (trans-2-butene-1,4-diol) and the over-hydrogenation product (1,4-butanediol). Minimizing the trans-isomer is achieved by using appropriate catalysts and reaction conditions as detailed in the troubleshooting guide. Preventing over-hydrogenation involves using a less active catalyst and carefully monitoring the reaction to stop it at the appropriate time.[6]

Q5: What is an effective method for purifying the final product to remove the trans-isomer?

A5: Due to the similar boiling points of the isomers, purification is often achieved through crystallization.[9] Dissolving the crude product in a solvent such as acetone and then cooling it allows for the selective crystallization of the cis-isomer. Repeating this process can further increase the purity.[9]

Data Presentation

Table 1: Catalyst Performance in Selective Hydrogenation of 2-Butyne-1,4-diol

CatalystSupportTemperature (°C)Pressure (H₂)SolventBYD Conversion (%)BED Selectivity (%)Reference
Pd/SiO₂-Schiff baseSiO₂502 MPaEthanol95.2~100[7],[5]
0.5 wt% PtSiC1001 MPa-96~96[2],[5]
1% Pd/CaCO₃-NH₃CaCO₃----~100[4],[1]

BYD: 2-Butyne-1,4-diol; BED: 2-Butene-1,4-diol

Experimental Protocols

Protocol 1: Selective Hydrogenation using Pd/SiO₂-Schiff base Catalyst [7]

  • Reactor Setup: Charge a high-pressure autoclave reactor with the Pd/SiO₂-Schiff base catalyst and ethanol as the solvent.

  • Reactant Addition: Add the 2-butyne-1,4-diol to the reactor.

  • Purging: Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 2 MPa and heat it to 50°C while stirring.

  • Reaction Monitoring: Maintain the reaction for 4 hours. If possible, monitor the hydrogen uptake.

  • Work-up: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the catalyst from the reaction mixture.

  • Analysis: Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and selectivity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Butyne-1,4-diol reaction Catalytic Hydrogenation (e.g., Pd/SiO2-Schiff base) start->reaction product Crude Product (cis/trans mixture + byproducts) reaction->product crystallization Crystallization (e.g., Acetone) product->crystallization filtration Filtration crystallization->filtration final_product High-Purity This compound filtration->final_product analysis GC / HPLC / NMR (Determine cis/trans ratio) final_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic issue High trans-Isomer Content? cause1 Check Catalyst (e.g., Lindlar, Pd/CaCO3-NH3) issue->cause1 Yes cause2 Optimize Conditions (Temp, Pressure, Solvent) issue->cause2 cause3 Ensure Neutral/Basic pH issue->cause3 over_hydrogenation Over-hydrogenation? issue->over_hydrogenation No cause1->over_hydrogenation cause2->over_hydrogenation cause3->over_hydrogenation cause4 Use Less Active Catalyst over_hydrogenation->cause4 Yes cause5 Monitor Reaction Time over_hydrogenation->cause5 solution High Purity cis-Isomer over_hydrogenation->solution No cause4->solution cause5->solution

Caption: Troubleshooting logic for minimizing trans-isomer formation and side reactions.

References

Technical Support Center: Catalyst Deactivation in cis-2-Butene-1,4-diol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 2-butyne-1,4-diol (B31916) to produce cis-2-butene-1,4-diol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to catalyst deactivation.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during the synthesis of this compound.

Issue 1: Rapid or Gradual Decline in Reaction Rate and Conversion

  • Possible Cause: Catalyst Poisoning

    • Diagnosis: Impurities in the feedstock (2-butyne-1,4-diol), solvent, or hydrogen gas can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen compounds, and halides.[1]

    • Troubleshooting Steps:

      • Analyze Feedstock and Solvent: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify organic impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis to detect trace metals or other inorganic poisons.

      • Verify Hydrogen Purity: Ensure the hydrogen gas used is of high purity and consider using an in-line purifier.

      • Implement a Guard Bed: Pass the feedstock through a guard bed of an appropriate adsorbent to remove poisons before it enters the reactor.

      • Catalyst Regeneration: For reversible poisoning, it may be possible to regenerate the catalyst. (See Experimental Protocols for a general regeneration procedure).

  • Possible Cause: Coking/Fouling

    • Diagnosis: Carbonaceous deposits, or "coke," can form on the catalyst surface, physically blocking active sites and pores. This is more prevalent at higher reaction temperatures.

    • Troubleshooting Steps:

      • Characterize the Spent Catalyst: Use Thermogravimetric Analysis (TGA) to quantify the amount of carbon deposition.

      • Optimize Reaction Conditions: Lowering the reaction temperature or increasing the hydrogen partial pressure can help minimize coke formation.

      • Catalyst Regeneration: A common method for removing coke is a controlled oxidation (calcination) of the spent catalyst. (A detailed protocol is provided below).

  • Possible Cause: Sintering (Thermal Degradation)

    • Diagnosis: Exposure to high temperatures can cause the fine metal particles of the catalyst to agglomerate, which reduces the active surface area. This is often an irreversible process.

    • Troubleshooting Steps:

      • Analyze Catalyst Morphology: Use Transmission Electron Microscopy (TEM) to compare the metal particle size of the fresh and spent catalyst. A significant increase in particle size indicates sintering.

      • Review Operating Temperatures: Ensure that the reaction and any catalyst pre-treatment or regeneration steps do not exceed the thermal stability limit of the catalyst. Copper-based catalysts are particularly susceptible to sintering at temperatures above 300°C.

Issue 2: Decrease in Selectivity to this compound

  • Possible Cause: Changes in Catalyst Active Sites

    • Diagnosis: The nature of the active sites can be altered by poisoning or the formation of different metal phases, leading to a change in the reaction pathway and favoring the formation of byproducts like 1,4-butanediol (B3395766) or various alcohols.

    • Troubleshooting Steps:

      • Characterize Spent Catalyst: Use Temperature Programmed Desorption (TPD) with probe molecules like ammonia (B1221849) or CO to investigate changes in the acidic or metallic sites. X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of the active metal.

      • Optimize Reaction Conditions: Adjusting temperature, pressure, and solvent may help steer the reaction back towards the desired product.

      • Use of Additives/Promoters: In some cases, the addition of a promoter or inhibitor can enhance selectivity. For instance, the use of ammonia with a Pd/CaCO3 catalyst has been shown to achieve high selectivity to 2-butene-1,4-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the selective hydrogenation of 2-butyne-1,4-diol to this compound, and what are their typical deactivation modes?

A1: The most commonly employed catalysts are supported palladium (Pd) catalysts, such as Pd on calcium carbonate (CaCO3) or carbon (C). Platinum (Pt) and copper-based catalysts are also used. The primary deactivation mechanisms are:

  • Palladium-based catalysts: Prone to poisoning by sulfur and nitrogen compounds, as well as coking at higher temperatures.

  • Copper-based catalysts: Susceptible to thermal sintering, especially at elevated temperatures.

  • Raney Nickel catalysts: Can be deactivated by a variety of impurities and are also prone to sintering.

Q2: My reaction has stalled. How can I determine if the catalyst is poisoned or if there's another issue?

A2: A stalled reaction is a strong indicator of catalyst deactivation, with poisoning being a likely cause. First, review the purity of all your reagents. If you have access to analytical techniques, characterizing the spent catalyst is the most definitive approach. TGA can indicate coking, while elemental analysis (ICP-MS or XRF) can identify inorganic poisons.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Regeneration is often possible, but its success depends on the deactivation mechanism.

  • Coking: Can often be reversed by a controlled burn-off of the carbon deposits.

  • Poisoning: Reversible poisoning can sometimes be treated by washing with appropriate solvents or by thermal treatment. Irreversible poisoning is, by definition, permanent.

  • Sintering: This is generally considered an irreversible process.

Q4: How can I prevent catalyst deactivation in my experiments?

A4: Proactive measures are key to extending catalyst lifetime:

  • Use high-purity reactants, solvents, and gases.

  • Optimize reaction conditions: Use the mildest temperature and pressure that allow for a reasonable reaction rate and selectivity.

  • Proper catalyst handling: Avoid exposing catalysts to air if they are pyrophoric and follow the manufacturer's guidelines for activation and storage.

  • Consider catalyst modifiers: The use of promoters or inhibitors can sometimes improve stability and selectivity.

Data Presentation

Table 1: Effect of Deactivation on Catalyst Performance in Hydrogenation Reactions

CatalystDeactivation MechanismConversion DropSelectivity ChangeReference
Pd/ACSintering and Leaching20% decrease after 20 hoursNot specified[2]
5% Pd/CPore BlockageSpecific surface area decreased from 1493 m²/g to 356 m²/gNot specified[3]
5% Pd(OH)₂/CPore BlockageSpecific surface area decreased from 1131 m²/g to 537 m²/gNot specified[3]

Table 2: Regeneration Efficiency of Palladium Catalysts

CatalystDeactivation CauseRegeneration MethodActivity RecoveryReference
Pd/CCokingOxidative treatmentNear complete recovery of initial activity[4]
Pd(OH)₂/CPore BlockageChloroform and acetic acid washMaintained high yield for over 3 cycles[3]
Pd/Al₂O₃CokingThermal treatment in N₂, then O₂/N₂ mixtureRestored catalytic activity[5]

Experimental Protocols

Protocol 1: Catalyst Activity and Stability Testing

  • Catalyst Activation (if required): Follow the manufacturer's protocol for catalyst activation. This typically involves reduction under a hydrogen flow at a specific temperature.

  • Reaction Setup:

    • Add the activated catalyst to a high-pressure reactor.

    • Introduce the solvent and the 2-butyne-1,4-diol substrate.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure.

    • Heat the reactor to the target temperature while stirring.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC to determine conversion and selectivity.

  • Stability Test (Catalyst Recycling):

    • After the first reaction cycle, cool the reactor, release the pressure, and recover the catalyst by filtration under an inert atmosphere.

    • Wash the recovered catalyst with fresh solvent to remove any adsorbed species.

    • Dry the catalyst under vacuum.

    • Reuse the catalyst in a subsequent reaction under identical conditions.

  • Evaluation: Compare the conversion and selectivity between the initial and subsequent runs to assess the extent of deactivation.

Protocol 2: Characterization of a Deactivated Catalyst

  • Sample Preparation:

    • Carefully recover the spent catalyst from the reactor.

    • Wash with a suitable solvent to remove adsorbed reactants and products.

    • Dry the catalyst under vacuum at a low temperature.

  • Analytical Techniques:

    • Transmission Electron Microscopy (TEM): Disperse a small amount of the fresh and spent catalyst on a TEM grid. Acquire images to determine the metal particle size distribution and observe any changes due to sintering.

    • Thermogravimetric Analysis (TGA): Heat a sample of the spent catalyst under an inert atmosphere to determine the amount of volatile residues, then switch to an oxidizing atmosphere (air or O₂/N₂ mixture) to combust and quantify any carbonaceous deposits.

    • Temperature Programmed Desorption (TPD):

      • Place a known amount of the catalyst in a quartz reactor.

      • Pre-treat the catalyst under an inert gas flow at a specific temperature to clean the surface.

      • Introduce a probe gas (e.g., ammonia for acidity, CO for metal sites) at a low temperature to allow for adsorption.

      • Purge with an inert gas to remove any physisorbed probe gas.

      • Heat the sample at a linear rate and monitor the desorption of the probe gas with a mass spectrometer. The temperature at which the gas desorbs provides information about the strength of the binding sites.

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the spent catalyst to determine the elemental composition and the oxidation states of the active metals.

Protocol 3: Regeneration of a Coked Palladium Catalyst

  • Catalyst Recovery and Washing:

    • After the reaction, filter the catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with a solvent like ethanol (B145695) or acetone (B3395972) to remove adsorbed organic residues.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C).

  • Oxidative Treatment (Calcination):

    • Place the dried, coked catalyst in a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen).

    • Heat the catalyst to a temperature between 300-500°C under a flow of a dilute oxygen mixture (e.g., 2-5% O₂ in N₂). Caution: The coke burn-off is exothermic and must be carefully controlled to avoid overheating and sintering the catalyst.

    • Hold at the target temperature until the coke is completely combusted (this can be monitored by analyzing the off-gas for CO₂).

  • Cooling and Reduction:

    • Cool the catalyst to room temperature under an inert gas flow.

    • Perform a reduction step by heating the catalyst under a hydrogen flow to restore the active metallic sites. The reduction temperature will depend on the specific catalyst but is typically in the range of 100-300°C.

  • Activity Test: Test the activity of the regenerated catalyst using the procedure described in Protocol 1 to confirm the recovery of its catalytic performance.

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_diagnosis Diagnosis cluster_solution Solution start Decreased Catalyst Performance (Low Conversion/Selectivity) poisoning Catalyst Poisoning? (Impure Reactants/Gas) start->poisoning coking Coking/Fouling? (High Temp, Carbon Deposits) start->coking sintering Sintering? (Excessive Temp) start->sintering purify Purify Reactants & Use Guard Bed poisoning->purify optimize Optimize Conditions (Lower Temp, Higher H2 Pressure) coking->optimize regenerate_coke Regenerate Catalyst (Calcination) coking->regenerate_coke avoid_high_temp Avoid High Temperatures (Irreversible) sintering->avoid_high_temp optimize->regenerate_coke

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Deactivation_Pathways cluster_causes Deactivation Causes cluster_mechanisms Deactivation Mechanisms ActiveCatalyst Active Catalyst (e.g., Pd/CaCO3) Poisoning Poisoning (Active Site Blocking) ActiveCatalyst->Poisoning Sintering Sintering (Loss of Surface Area) ActiveCatalyst->Sintering Coking Coking (Pore Blockage) ActiveCatalyst->Coking Impurities Impurities (Sulfur, Nitrogen) Impurities->Poisoning HighTemp High Temperature HighTemp->Sintering HighTemp->Coking SideReactions Side Reactions SideReactions->Coking DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst Coking->DeactivatedCatalyst Regeneration Regeneration DeactivatedCatalyst->Regeneration Regeneration->ActiveCatalyst Partial/Full Recovery

Caption: Catalyst deactivation mechanisms and pathways.

References

optimizing reaction conditions for cis-2-Butene-1,4-diol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-butene-1,4-diol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed method for the synthesis of this compound is the selective catalytic hydrogenation of 2-butyne-1,4-diol (B31916).[1][2][3] This method is favored due to its high selectivity for the cis-isomer when appropriate catalysts and reaction conditions are used.[2]

Q2: Which catalysts are recommended for the selective hydrogenation of 2-butyne-1,4-diol to this compound?

A2: Several catalysts can be used, with palladium- and platinum-based catalysts being the most common.[4][5]

  • Palladium catalysts: Palladium supported on calcium carbonate (Pd/CaCO3), often used with an amine additive like ammonia (B1221849), shows high selectivity to the desired cis-alkene diol.[4][5] Palladium on carbon (Pd/C) can also be used, but may lead to over-hydrogenation to 1,4-butanediol (B3395766) if not carefully controlled.[4] A lead-poisoned Pd/charcoal catalyst (Lindlar's catalyst) is also effective in achieving high selectivity for the cis-product.[6]

  • Platinum catalysts: Platinum supported on silicon carbide (Pt/SiC) has demonstrated excellent selectivity (around 96%) and high conversion rates.[3][6][7]

  • Raney Nickel: While it can be used, Raney Nickel may lead to the formation of various byproducts and requires careful control to prevent over-hydrogenation.[2][8]

Q3: What are the common side products I should be aware of during the synthesis?

A3: The primary side products of concern are:

  • trans-2-Butene-1,4-diol: This isomer can form under certain conditions.[1]

  • 1,4-Butanediol: This is the product of over-hydrogenation of the double bond.[1][8]

  • Other byproducts: Depending on the catalyst and conditions, other side products can include γ-hydroxy butyraldehyde, n-butyraldehyde, n-butanol, and crotyl alcohol.[4][5][6]

Q4: How can I purify the final this compound product?

A4: A common and effective purification method is crystallization. Dissolving the crude product in a suitable solvent like acetone, methyl ethyl ketone, or tetrahydrofuran, followed by cooling to precipitate the cis-isomer, can significantly reduce the amount of the trans-isomer impurity.[9] Repeating this process can further enhance the purity.[9]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time.[10] - Increase hydrogen pressure within the recommended range for your catalyst system (e.g., 2-4 atmospheres for Raney nickel or colloidal palladium).[2][8] - Ensure the reaction temperature is optimal for the chosen catalyst.
Catalyst Deactivation - Use fresh catalyst or regenerate the catalyst according to the manufacturer's instructions. - Ensure the starting materials and solvent are free of impurities that could poison the catalyst.
Poor Catalyst Activity - Verify the catalyst loading is appropriate for the scale of your reaction. - Consider switching to a more active catalyst system, such as a nanostructured palladium catalyst.[5][11]

Problem 2: Poor Selectivity (High Levels of trans-isomer or 1,4-Butanediol)

Possible Cause Suggested Solution
Over-hydrogenation - Decrease hydrogen pressure.[12] - Reduce reaction time. The hydrogenation of the alkene to the alkane can be faster than the initial hydrogenation of the alkyne.[4] - Lower the reaction temperature.
Isomerization to trans-isomer - The choice of catalyst and support is crucial. For example, using a Pd/CaCO3-NH3 system can improve selectivity for the cis-isomer.[4][5] - Avoid prolonged reaction times which can promote isomerization.[8]
Inappropriate Catalyst - For high cis-selectivity, consider using a Lindlar catalyst (lead-poisoned Pd/charcoal) or a Pt/SiC catalyst.[6][7] - The addition of a base, such as ammonia, can significantly improve selectivity for the intermediate olefinic diol with palladium catalysts.[4][12]

Experimental Protocols

Selective Hydrogenation of 2-Butyne-1,4-diol using Pd/CaCO3 with Ammonia

This protocol is based on literature reports demonstrating high selectivity for this compound.[4][12]

Materials:

  • 2-Butyne-1,4-diol

  • Methanol (B129727) (or other suitable solvent)

  • 1% Pd/CaCO3 catalyst

  • Ammonia solution

  • Hydrogen gas

  • Reaction vessel (e.g., Parr hydrogenator or similar)

Procedure:

  • In a suitable reaction vessel, dissolve 2-butyne-1,4-diol in methanol to a desired concentration (e.g., 0.1 M).

  • Add the 1% Pd/CaCO3 catalyst. The catalyst loading will need to be optimized but can be in the range of 1-5 mol% relative to the substrate.

  • Add a controlled amount of ammonia solution. The concentration of ammonia can influence the selectivity and should be optimized for the specific setup.

  • Seal the reaction vessel and purge with nitrogen or argon to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 MPa).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of the starting material and the selectivity for this compound.

  • Once the desired conversion is reached, stop the reaction, depressurize the vessel, and filter the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization as described in the FAQ section.

Data Presentation

Table 1: Influence of Catalyst System on Product Selectivity

Catalyst SystemSupportAdditiveConversion of 2-Butyne-1,4-diol (%)Selectivity for this compound (%)Key Side ProductsReference
1% PdCNoneHighLow1,4-Butanediol, aldehydes, alcohols[4]
1% PdCaCO3NH3High~100Minimal[4][5]
0.5 wt% PtSiCNone96961,4-Butanediol[3][6]
Pd NanocatalystSchiff BaseNone95.2~100Not specified[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve 2-Butyne-1,4-diol in Solvent add_catalyst Add Catalyst (e.g., Pd/CaCO3) start->add_catalyst add_additive Add Additive (e.g., NH3) add_catalyst->add_additive seal_purge Seal and Purge Vessel add_additive->seal_purge pressurize Pressurize with H2 seal_purge->pressurize react Stir at Controlled Temp. pressurize->react monitor Monitor by GC react->monitor monitor->react Continue if incomplete stop_filter Stop Reaction & Filter monitor->stop_filter concentrate Concentrate stop_filter->concentrate crystallize Crystallize concentrate->crystallize product Pure this compound crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Troubleshooting cluster_selectivity Poor Selectivity Troubleshooting start Analyze Product Mixture low_yield Low Yield? start->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Yes catalyst_issue Catalyst Deactivation/Activity low_yield->catalyst_issue Yes over_hydrogenation Over-hydrogenation poor_selectivity->over_hydrogenation Yes (Alkane present) isomerization Isomerization poor_selectivity->isomerization Yes (trans-isomer present) end Optimized Conditions poor_selectivity->end No inc_time Increase Time/Pressure/Temp incomplete_rxn->inc_time fresh_catalyst Use Fresh/More Catalyst catalyst_issue->fresh_catalyst inc_time->end fresh_catalyst->end dec_h2 Decrease H2 Pressure/Time over_hydrogenation->dec_h2 change_catalyst Change Catalyst/Use Additive isomerization->change_catalyst dec_h2->end change_catalyst->end

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of cis-2-butene-1,4-diol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with trans-2-butene-1,4-diol. What causes this isomerization and how can I prevent or remove the trans-isomer?

A1: Cause: Isomerization of the cis-isomer to the more thermodynamically stable trans-isomer can occur during the synthesis, particularly at elevated temperatures or in the presence of certain catalysts.[1][2] Some palladium catalysts, especially on acidic supports, can promote this isomerization.[3]

Troubleshooting & Prevention:

  • Catalyst Selection: Choose a catalyst with high selectivity for the cis-isomer. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) is a classic example for selective alkyne hydrogenation. Modified Raney nickel and specific palladium or platinum catalysts can also offer high cis-selectivity.[1][4]

  • Temperature Control: Maintain the lowest effective temperature during the reaction to minimize thermal isomerization.

  • Reaction Time: Monitor the reaction progress and stop it as soon as the starting material (2-butyne-1,4-diol) is consumed to prevent prolonged exposure to conditions that favor isomerization.

Purification:

If the trans-isomer is formed, it can be removed through recrystallization. Industrially, dissolving the crude product in acetone, methyl ethyl ketone, or tetrahydrofuran (B95107) (THF) followed by cooling to precipitate the cis-isomer is an effective method.[5] This process can significantly reduce the amount of the trans-isomer, often by more than two-thirds in a single step.[5]

Q2: I am observing a significant amount of butane-1,4-diol in my product mixture. How can I avoid this over-hydrogenation?

A2: Cause: The formation of butane-1,4-diol is a result of the complete hydrogenation (over-hydrogenation) of the double bond in either this compound or the starting 2-butyne-1,4-diol (B31916).[1][6] This is a common side reaction, especially with highly active hydrogenation catalysts like palladium on carbon.

Troubleshooting & Prevention:

  • Catalyst Selectivity: The key is to use a catalyst that is selective for the alkyne to alkene reduction without promoting alkene to alkane reduction.[1] Supported platinum catalysts (e.g., Pt/SiC) have shown high selectivity, with butane-1,4-diol being the primary side product.[6]

  • Control of Hydrogen Pressure: The hydrogenation is typically conducted under controlled hydrogen pressure, with early methods using 2 to 4 atmospheres.[1][4] More modern processes may operate between 0.6 and 1.7 MPa.[1] Avoid excessively high hydrogen pressures.

  • Monitoring Hydrogen Uptake: Carefully monitor the hydrogen consumption during the reaction. The reaction should be stopped once one molar equivalent of hydrogen has been consumed for the reduction of the alkyne to the alkene.

  • Catalyst Deactivators (Poisons): In some systems, the addition of a catalyst poison (e.g., quinoline (B57606) or lead salts in Lindlar's catalyst) can selectively inhibit the hydrogenation of the alkene, thus preventing over-hydrogenation.

Q3: My reaction is producing unexpected aldehydes and alcohols like 4-hydroxybutanal, n-butyraldehyde, and crotyl alcohol. What is the source of these impurities?

A3: Cause: These byproducts can arise from isomerization and hydrogenolysis reactions.[3] For instance, studies on Raney nickel have shown that 2-butyne-1,4-diol can initially be converted to this compound and a small amount of 4-hydroxybutanal.[1] Further hydrogenolysis can lead to the formation of crotyl alcohol and butyl alcohol.[3]

Troubleshooting & Prevention:

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Using water as a solvent has been shown to suppress hydrogenolysis reactions more effectively than other solvents.[3]

  • Catalyst Support: The nature of the catalyst support can play a role. Acidic supports may promote isomerization and other side reactions.[3]

  • Reaction Conditions: Milder reaction conditions (lower temperature and pressure) generally favor the desired selective hydrogenation over side reactions like hydrogenolysis.

Q4: I have identified 2-hydroxytetrahydrofuran (B17549) in my product. How is this cyclic ether forming?

A4: Cause: 2-Hydroxytetrahydrofuran is formed through the cyclization of this compound.[1][7] This intramolecular reaction can be catalyzed by certain metal catalysts, such as palladium supported on various oxides.[1]

Troubleshooting & Prevention:

  • Catalyst Selection: Avoid catalysts known to promote cyclization. The choice of catalyst and promoter can significantly affect the selectivity towards 2-hydroxytetrahydrofuran.[7]

  • pH Control: Maintaining a neutral pH can help to minimize acid-catalyzed cyclization. The addition of a proton source can lead to a major formation of hydrogenolysis and isomerization products.[3]

Quantitative Data on Product Selectivity

The selectivity of the hydrogenation of 2-butyne-1,4-diol to this compound is highly dependent on the catalyst and reaction conditions. The table below summarizes reported selectivity data.

Catalyst SystemSelectivity to this compoundPrimary Side Product(s)Reference
Pt/SiC (0.5 wt% Pt)up to 96%Butane-1,4-diol[6]
Schiff Base Modified Pd Nanocatalyst~100%Not specified[6]
Raney NickelNot specified4-hydroxybutanal, trans-2-butene-1,4-diol, Butane-1,4-diol[1]
Palladium on OxidesNot specified2-hydroxytetrahydrofuran[1]

Experimental Protocols

Protocol 1: Selective Hydrogenation of 2-Butyne-1,4-diol

This is a general procedure based on commonly cited methodologies.[1][4][6] Researchers should optimize conditions for their specific catalyst and setup.

  • Catalyst Preparation: Suspend the chosen catalyst (e.g., Lindlar's catalyst, Pt/SiC, or a selective Pd catalyst) in a suitable solvent (e.g., ethanol, water) in a hydrogenation reactor.

  • Reactor Setup: Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Introduction of Reactant: Introduce a solution of 2-butyne-1,4-diol in the same solvent into the reactor.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 atm or 0.6-1.7 MPa).[1][4] Maintain the reaction at a controlled temperature (e.g., 50-100 °C).[6]

  • Monitoring: Continuously stir the reaction mixture and monitor the uptake of hydrogen.

  • Reaction Termination: Once one molar equivalent of hydrogen has been consumed, stop the reaction by venting the hydrogen and purging with nitrogen.

  • Workup: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by vacuum distillation or recrystallization to remove side products.

Protocol 2: Purification of this compound by Recrystallization [5]

  • Dissolution: Dissolve the crude this compound containing the trans-isomer in a suitable solvent such as acetone, methyl ethyl ketone, or THF.

  • Cooling: Cool the solution to a temperature where the cis-isomer precipitates while the trans-isomer remains largely in solution (e.g., -40 to -45 °C).

  • Separation: Separate the precipitated crystals from the mother liquor by filtration or centrifugation.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum. This process can be repeated to achieve higher purity.

Visual Diagrams

Synthesis_Pathways A 2-Butyne-1,4-diol B This compound (Main Product) A->B Selective Hydrogenation E 4-Hydroxybutanal A->E Side Reaction (e.g., with Raney Ni) C trans-2-Butene-1,4-diol B->C Isomerization D Butane-1,4-diol B->D Over-hydrogenation F 2-Hydroxytetrahydrofuran B->F Cyclization G Hydrogenolysis Products (e.g., Crotyl alcohol) B->G Hydrogenolysis

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Start: Synthesis of This compound analyze Analyze Product Mixture (GC, NMR, etc.) start->analyze pure Product is Pure analyze->pure Yes impure Impurities Detected analyze->impure No end End pure->end trans trans-isomer detected? impure->trans over_h Butane-1,4-diol detected? trans->over_h No fix_trans - Check Temperature - Optimize Catalyst - Purify by Recrystallization trans->fix_trans Yes other Other byproducts (aldehydes, ethers)? over_h->other No fix_over_h - Lower H2 Pressure - Use Selective Catalyst - Monitor H2 Uptake over_h->fix_over_h Yes fix_other - Change Solvent - Adjust pH - Use Milder Conditions other->fix_other Yes other->end No fix_trans->over_h fix_over_h->other fix_other->end

Caption: Troubleshooting workflow for identifying and addressing side reactions.

References

Technical Support Center: Selective Hydrogenation of 2-Butyne-1,4-diol to cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the effect of ammonia (B1221849) on catalyst selectivity in the synthesis of cis-2-butene-1,4-diol from 2-butyne-1,4-diol (B31916).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ammonia in the selective hydrogenation of 2-butyne-1,4-diol?

Ammonia plays a crucial role in achieving high selectivity towards the desired product, this compound. Its primary function is to act as a selectivity-enhancing agent by competitively adsorbing onto the active sites of the palladium catalyst.[1][2] This competitive adsorption hinders the further hydrogenation of the intermediate product, 2-butene-1,4-diol, to the fully saturated 1,4-butanediol (B3395766).[3]

Q2: Which catalyst system is most effective when using ammonia for this reaction?

The combination of a 1% Palladium on Calcium Carbonate (Pd/CaCO3) catalyst with ammonia has been shown to achieve almost complete selectivity for this compound.[3][4] In contrast, using a catalyst like 1% Palladium on Carbon (Pd/C) without ammonia typically results in 1,4-butanediol as the major product.[3][4]

Q3: What are the common side products observed in the hydrogenation of 2-butyne-1,4-diol, and how can they be minimized?

Common side products include 1,4-butanediol, γ-hydroxy butyraldehyde, n-butyraldehyde, and n-butanol.[3][4] The formation of these byproducts can be significantly minimized by using the 1% Pd/CaCO3–NH3 catalyst system, which enhances selectivity towards this compound.[3][4] For platinum-based catalysts, the formation of side products can be completely eliminated.[1][2]

Q4: How do reaction conditions such as hydrogen pressure and temperature affect the selectivity?

The effects of hydrogen pressure, catalyst loading, initial concentrations of 2-butyne-1,4-diol, and ammonia all influence the initial rate of hydrogenation.[3] These parameters should be carefully controlled to optimize for high selectivity. Studies have been conducted in a temperature range of 323–353 K.[3]

Q5: Can the catalyst be pre-treated to improve its performance?

Yes, catalyst pre-treatment with both 2-butyne-1,4-diol and H2 has been investigated. It was found that pre-treating the catalyst with hydrogen can substantially increase its activity, although it may slightly decrease the selectivity to 2-butene-1,4-diol.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low selectivity to this compound and high formation of 1,4-Butanediol. - Inadequate ammonia concentration.- Incorrect catalyst support (e.g., using Pd/C instead of Pd/CaCO3).- High hydrogen pressure or temperature promoting over-hydrogenation.- Optimize the initial concentration of ammonia in the reaction mixture.- Ensure the use of a 1% Pd/CaCO3 catalyst.[3][4]- Systematically study the effect of hydrogen pressure and temperature to find the optimal conditions for selectivity.[3]
Formation of various side products (aldehydes, alcohols). - Use of a non-selective catalyst system.- Reaction conditions favoring side reactions.- Switch to a 1% Pd/CaCO3–NH3 catalyst system to significantly improve selectivity.[3][4]- Consider using a platinum-based catalyst, which has been shown to eliminate the formation of side products.[1][2]
Low catalyst activity. - Catalyst poisoning.- Inefficient catalyst pre-treatment.- Ensure the purity of all reactants and solvents.- Consider a hydrogen pre-treatment of the catalyst, which has been shown to substantially increase activity.[3]
Inconsistent reaction rates. - Poor control over reaction parameters.- Mass transfer limitations.- Precisely control hydrogen pressure, catalyst loading, and reactant concentrations.- Ensure adequate stirring in a batch reactor to operate in the kinetic regime.[3]

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems in the selective hydrogenation of 2-butyne-1,4-diol.

Catalyst SystemSupportAdditiveMajor ProductSelectivity to 2-Butene-1,4-diolReference
1% PdCNone1,4-ButanediolLow[3][4]
1% PdCaCO3AmmoniaThis compoundAlmost Complete[3][4]
Pt-based catalystsVariousNot specified2-Butene-1,4-diolHigh (side products eliminated)[1][2]

Experimental Protocols

Key Experiment: Selective Hydrogenation of 2-Butyne-1,4-diol using Pd/CaCO3 and Ammonia

This protocol is based on the findings from studies on the selective hydrogenation of 2-butyne-1,4-diol.[3]

1. Materials:

  • 2-butyne-1,4-diol

  • 1% Pd/CaCO3 catalyst

  • Aqueous ammonia solution

  • Solvent (e.g., water or ethanol)

  • High-purity hydrogen gas

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature control, and gas inlet/outlet.

  • Analytical equipment (e.g., Gas Chromatograph or HPLC)

2. Procedure:

  • Charge the high-pressure reactor with the 1% Pd/CaCO3 catalyst and the chosen solvent.

  • Add the desired amount of 2-butyne-1,4-diol and the aqueous ammonia solution to the reactor.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the specified temperature (e.g., within the 323–353 K range) while stirring vigorously to ensure the reaction is in the kinetic regime.

  • Monitor the reaction progress by measuring hydrogen uptake or by taking periodic samples for analysis.

  • After the desired reaction time or conversion is reached, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Analyze the product mixture using GC or HPLC to determine the conversion of 2-butyne-1,4-diol and the selectivity to this compound and other products.

Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_main Selective Hydrogenation of 2-Butyne-1,4-diol Reactant 2-Butyne-1,4-diol Intermediate This compound Reactant->Intermediate + H₂ (Pd/CaCO₃ + NH₃) SideProducts Side Products (Aldehydes, Alcohols) Reactant->SideProducts Side Reactions Product 1,4-Butanediol Intermediate->Product + H₂ (e.g., Pd/C, no NH₃) [Over-hydrogenation]

Caption: Reaction pathway for the hydrogenation of 2-butyne-1,4-diol.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_workflow Experimental Workflow Start Start ChargeReactor Charge Reactor (Catalyst, Reactant, NH₃, Solvent) Start->ChargeReactor Purge Purge Reactor (N₂, then H₂) ChargeReactor->Purge Pressurize Pressurize with H₂ Purge->Pressurize HeatStir Heat to Reaction Temp & Stir Pressurize->HeatStir Reaction Monitor Reaction Progress HeatStir->Reaction CoolVent Cool and Vent Reactor Reaction->CoolVent Filter Filter Catalyst CoolVent->Filter Analyze Analyze Products (GC/HPLC) Filter->Analyze End End Analyze->End

Caption: General experimental workflow for batch hydrogenation.

Logical Relationship: Role of Ammonia

AmmoniaEffect cluster_logic Mechanism of Ammonia's Effect on Selectivity Ammonia Ammonia (NH₃) Present in Reaction CompetitiveAdsorption Competitive Adsorption on Catalyst Active Sites Ammonia->CompetitiveAdsorption ReducedAdsorption Reduced Adsorption of This compound CompetitiveAdsorption->ReducedAdsorption Inhibition Inhibition of Over-hydrogenation ReducedAdsorption->Inhibition HighSelectivity High Selectivity to This compound Inhibition->HighSelectivity

Caption: Logical flow of how ammonia enhances catalyst selectivity.

References

Navigating the Hydrogenation of cis-2-Butene-1,4-diol: A Technical Guide to Solvent Influence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the influence of solvents on the hydrogenation of cis-2-butene-1,4-diol. This guide offers detailed experimental protocols, troubleshooting advice, and quantitative data to facilitate successful and efficient experimentation.

The choice of solvent is a critical parameter in the catalytic hydrogenation of this compound, significantly impacting reaction rates, selectivity towards the desired product, 1,4-butanediol, and the formation of byproducts. Understanding these effects is paramount for optimizing reaction conditions and achieving high yields of the target molecule.

Data Presentation: Solvent Effects on Hydrogenation

The following table summarizes the influence of different solvents on the hydrogenation of this compound, based on available literature. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a synthesis of findings from various sources.

SolventCatalystTemperature (°C)Pressure (H₂)Conversion (%)Selectivity to 1,4-Butanediol (%)Key Observations & Side Products
Water Pd/CAmbientAtmosphericHighHighPromotes higher activity and selectivity to 1,4-butanediol. Suppresses hydrogenolysis reactions.[1]
Ethanol (B145695) Pd/CAmbientAtmosphericModerate-HighModerateA commonly used protic solvent that generally accelerates hydrogenation rates.[2]
Methanol (B129727) Pd/CAmbientAtmosphericModerate-HighModerateSimilar to ethanol, a protic solvent that can enhance reaction rates.[2]
Propan-2-ol Pd/CNot SpecifiedNot SpecifiedHighLowCan lead to the formation of unexpected byproducts like 2-isopropoxy-tetrahydrofuran.[3]

Note: The quantitative data presented is indicative and may vary based on specific catalyst type, catalyst loading, substrate concentration, and reaction time.

Experimental Protocols

General Protocol for Atmospheric Hydrogenation using Pd/C

This protocol outlines a standard procedure for the hydrogenation of this compound at atmospheric pressure using a palladium on carbon (Pd/C) catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., water, ethanol, methanol)

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas (balloon or regulated supply)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Vacuum line

  • Hydrogenation apparatus (e.g., balloon setup)

  • Filtration setup (e.g., Celite® on a filter paper in a Büchner funnel)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar in a dry round-bottom flask.

  • Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen) to remove oxygen.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the flask under the inert atmosphere.

    • Safety Note: Pd/C can be pyrophoric. Handle with care and avoid exposure to air, especially when dry.

  • Solvent Addition: Add the desired anhydrous solvent to the flask.

  • Substrate Addition: Dissolve the this compound in a small amount of the solvent and add it to the reaction flask via a syringe.

  • Hydrogen Purge: Seal the flask with a septum. Connect the flask to a vacuum line and carefully evacuate the flask. Backfill with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen into a fume hood. Purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to recover any adsorbed product.

    • Safety Note: The filtered catalyst can still be pyrophoric. Keep it wet with solvent during filtration and dispose of it properly.

  • Product Isolation: The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude 1,4-butanediol, which can be further purified if necessary.

Visualizations

Reaction_Pathway cluster_main Hydrogenation of this compound cluster_side Potential Side Reactions This compound This compound 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol + H₂ (Catalyst) trans-2-Butene-1,4-diol trans-2-Butene-1,4-diol This compound->trans-2-Butene-1,4-diol Isomerization Crotyl Alcohol Crotyl Alcohol This compound->Crotyl Alcohol Hydrogenolysis 2-Hydroxytetrahydrofuran 2-Hydroxytetrahydrofuran This compound->2-Hydroxytetrahydrofuran Cyclization n-Butanol n-Butanol Crotyl Alcohol->n-Butanol + H₂

Caption: Reaction pathway for this compound hydrogenation.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Inert Atmosphere) start->prep add_catalyst Add Pd/C Catalyst prep->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent add_substrate Add this compound add_solvent->add_substrate h2_purge Purge with Hydrogen add_substrate->h2_purge reaction Stir at Room Temperature (Monitor Progress) h2_purge->reaction workup Reaction Work-up (Vent H₂, Purge with Inert Gas) reaction->workup filtration Filter to Remove Catalyst workup->filtration isolation Isolate Product (Solvent Removal) filtration->isolation end End isolation->end

Caption: General experimental workflow for catalytic hydrogenation.

Troubleshooting Guide & FAQs

Q1: My reaction is very slow or has stalled. What are the possible causes and solutions?

A1:

  • Inactive Catalyst: The Pd/C catalyst may be old or deactivated. Use a fresh batch of catalyst.

  • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur or halide compounds) that poison the catalyst. Ensure the purity of your reagents and solvent.

  • Insufficient Hydrogen: The hydrogen balloon may be empty, or there might be a leak in the system. Ensure a continuous supply of hydrogen.

  • Poor Mass Transfer: Inadequate stirring can limit the contact between the hydrogen gas, substrate, and catalyst. Increase the stirring speed to create a vortex.

  • Solvent Choice: Some solvents can lead to slower reaction rates. Protic solvents like ethanol and methanol generally accelerate the reaction compared to non-polar solvents.[2]

Q2: I am observing significant amounts of side products. How can I improve the selectivity to 1,4-butanediol?

A2:

  • Solvent Selection: The choice of solvent has a major impact on selectivity. Using water as a solvent has been shown to suppress hydrogenolysis and improve selectivity towards 1,4-butanediol.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Running the reaction at room temperature or even lower may improve selectivity.

  • Catalyst Type: The choice of catalyst and support can influence selectivity. While Pd/C is common, other catalysts or supports might offer better selectivity for your specific application.

  • Reaction Time: Over-hydrogenation can lead to the formation of byproducts. Monitor the reaction closely and stop it once the starting material is consumed.

Q3: How do I safely handle the Pd/C catalyst?

A3:

  • Pyrophoric Nature: Palladium on carbon, especially after use when it has adsorbed hydrogen, can be pyrophoric and may ignite if it comes into contact with air while dry.

  • Handling: Always handle the catalyst in an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).

  • Filtration: Keep the catalyst wet with solvent during and after filtration. Do not allow the filter cake to dry in the open air.

  • Disposal: The used catalyst should be quenched carefully and disposed of according to your institution's safety guidelines for hazardous waste.

Q4: What are the common side products in the hydrogenation of this compound?

A4: Common side products can include:

  • trans-2-Butene-1,4-diol: Formed through isomerization of the cis-isomer.[1]

  • Crotyl Alcohol and n-Butanol: Resulting from hydrogenolysis (cleavage of the C-O bond) followed by further hydrogenation.[1][3]

  • 2-Hydroxytetrahydrofuran: An impurity that can form via cyclization.[1]

  • Solvent Adducts: In some cases, the solvent can react to form byproducts, such as 2-isopropoxy-tetrahydrofuran when using propan-2-ol.[3]

This technical support center aims to provide a solid foundation for researchers working on the hydrogenation of this compound. For further in-depth information, consulting the primary literature is recommended.

References

Technical Support Center: Purification of Commercial cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the removal of common impurities from commercial cis-2-Butene-1,4-diol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in commercial this compound?

The most prevalent impurity in commercially available this compound is its geometric isomer, trans-2-Butene-1,4-diol.[1][2] Depending on the manufacturing process, which typically involves the partial hydrogenation of 2-butyne-1,4-diol (B31916), other potential impurities may include unreacted 2-butyne-1,4-diol and the over-hydrogenated product, 1,4-butanediol.[3][4] The boiling points of these compounds are very close, making simple distillation an ineffective method for separation.[3]

Q2: My purified this compound appears colored. What is the cause and how can I fix it?

Color in the final product often indicates the presence of trace unsaturated impurities or byproducts from the synthesis process. A secondary hydrogenation step followed by distillation can often remove these colored impurities.

Q3: I am attempting to purify this compound by recrystallization, but the compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" can occur if the compound's solubility is too high at the crystallization temperature or if the cooling rate is too rapid. To address this, consider the following:

  • Solvent System: Ensure you are using a solvent where the cis-isomer has lower solubility, such as acetone (B3395972), methyl ethyl ketone, or tetrahydrofuran (B95107) (THF).[2]

  • Cooling Rate: Decrease the cooling rate to allow for slow crystal growth. A gradual decrease in temperature is crucial for the formation of well-defined crystals.

  • Seeding: If you have a pure crystal of this compound, adding it to the supersaturated solution can induce crystallization.

Q4: I am not achieving good separation of the cis and trans isomers using HPLC. What are the possible reasons?

Poor separation in HPLC can be attributed to several factors:

  • Inappropriate Stationary Phase: The choice of column is critical for isomer separation. Chiral columns, such as (S,S)-Whelk-O 1 or ChiraSpher, have been shown to be effective.[1][5]

  • Suboptimal Mobile Phase: The mobile phase composition significantly influences resolution. For the (S,S)-Whelk-O 1 column, a mobile phase of hexane-ethanol (97:3, v/v) has been reported to provide good resolution.[1][6]

  • Isocratic Elution: If you are using an isocratic elution, it may not be optimal for separating the isomers. A gradient elution might be necessary.

  • Temperature Fluctuations: Ensure a stable column temperature is maintained using a column oven, as temperature can affect retention times and peak shapes.

Q5: Can I use fractional distillation to purify this compound?

Fractional distillation is generally not recommended for separating cis- and trans-2-butene-1,4-diol because their boiling points are very close.[3] More advanced techniques like recrystallization or chromatography are necessary to achieve high purity.

Purification Methodologies & Data

Two primary methods for the purification of commercial this compound are recrystallization and High-Performance Liquid Chromatography (HPLC).

Recrystallization

Recrystallization is a cost-effective method for purifying this compound on a larger scale. The principle relies on the differential solubility of the cis and trans isomers in a given solvent.

Quantitative Data for Recrystallization

SolventInitial Purity of cis-isomerPurity after 1st RecrystallizationPurity after 2nd Recrystallization
Acetone~97.5% (2.5% trans-isomer)>99%>99.8%
Methyl Ethyl Ketone~97.5% (2.5% trans-isomer)>99%Not Reported
Tetrahydrofuran (THF)~97.5% (2.5% trans-isomer)>99%Not Reported

Data adapted from patent information. The amount of trans-isomer can be reduced to one-third or less with a single recrystallization.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC offers high-resolution separation and is particularly useful for analytical quantification and small-scale preparative purification of this compound.

Quantitative Data for HPLC Separation

Column TypeMobile Phase (v/v)Resolution (Rs) between cis and trans isomers
(S,S)-Whelk-O 1Hexane (B92381):Ethanol (B145695) (97:3)2.61
ChiraSpherNot optimized for this separation-

Data from a study on the separation of cis and trans isomers of 2-butene-1,4-diol (B106632).[1][6]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Acetone

Objective: To remove the trans-isomer and other impurities from commercial this compound by recrystallization.

Materials:

  • Commercial this compound

  • Acetone (reagent grade)

  • Erlenmeyer flask

  • Stirring apparatus

  • Cooling bath (e.g., dry ice/acetone)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the commercial this compound in acetone. A common ratio is 1:3 (w/w) of diol to acetone.[2] Stir the mixture at room temperature until the solid is completely dissolved.

  • Cooling and Crystallization: Gradually cool the solution in a cooling bath. For efficient crystallization, a temperature of around -40°C to -45°C is recommended.[2] Slow cooling will promote the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, quickly filter the cold slurry through a pre-chilled Buchner funnel under vacuum to separate the crystals from the mother liquor.

  • Washing: Wash the crystals with a small amount of cold acetone (-40°C) to remove any residual mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

  • Purity Analysis: Analyze the purity of the recrystallized this compound using Gas Chromatography (GC) or HPLC.

Protocol 2: HPLC Separation of cis- and trans-2-Butene-1,4-diol Isomers

Objective: To separate and quantify the cis and trans isomers of 2-Butene-1,4-diol using HPLC.

Materials and Equipment:

  • HPLC system with a pump, injector, column oven, and a suitable detector (e.g., PDA or RI detector)

  • (S,S)-Whelk-O 1 chiral column

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Sample of 2-Butene-1,4-diol dissolved in the mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing hexane and ethanol in a 97:3 (v/v) ratio.[1][6] Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the (S,S)-Whelk-O 1 column with the mobile phase at a constant flow rate until a stable baseline is achieved. Maintain a constant column temperature using the column oven.

  • Sample Preparation: Prepare a dilute solution of the 2-Butene-1,4-diol sample in the mobile phase.

  • Injection: Inject a small volume of the prepared sample onto the column.

  • Chromatographic Run: Run the chromatogram and record the data. The cis and trans isomers will elute at different retention times.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times (if known from a standard) or by using a mass spectrometer (LC-MS) for confirmation.[1] Calculate the relative amounts of each isomer from the peak areas.

Process Workflows

Recrystallization_Workflow start Start dissolve Dissolve crude This compound in Acetone start->dissolve cool Cool solution to -40°C to -45°C dissolve->cool crystallize Crystallization of cis-isomer cool->crystallize filter Vacuum filter cold slurry crystallize->filter wash Wash crystals with cold Acetone filter->wash dry Dry purified crystals wash->dry analyze Analyze purity (GC/HPLC) dry->analyze end End analyze->end

Caption: Experimental workflow for the recrystallization of this compound.

HPLC_Workflow start Start prepare_mp Prepare Mobile Phase (Hexane:Ethanol 97:3) start->prepare_mp equilibrate Equilibrate (S,S)-Whelk-O 1 column prepare_mp->equilibrate prepare_sample Prepare sample in mobile phase equilibrate->prepare_sample inject Inject sample prepare_sample->inject run_hplc Run HPLC inject->run_hplc analyze Analyze data (Identify and quantify isomers) run_hplc->analyze end End analyze->end

Caption: Experimental workflow for the HPLC separation of cis- and trans-2-Butene-1,4-diol.

References

Technical Support Center: Scaling Up cis-2-Butene-1,4-diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cis-2-butene-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary challenges when scaling up?

The most prevalent industrial method for synthesizing this compound is the selective catalytic hydrogenation of 2-butyne-1,4-diol (B31916).[1] While effective at the lab scale, scaling up this process presents several key challenges:

  • Selectivity Control: The primary challenge is to selectively hydrogenate the alkyne to the cis-alkene without over-hydrogenation to the fully saturated 1,4-butanediol.[2]

  • Catalyst Deactivation: The catalyst can lose activity over time due to coking, sintering, or poisoning by impurities.

  • Byproduct Formation: Besides over-hydrogenation, side reactions can lead to the formation of the trans-isomer of 2-butene-1,4-diol (B106632), as well as other impurities like crotyl alcohol, n-butanol, and n-butyraldehyde.[3]

  • Heat and Mass Transfer: Hydrogenation reactions are often exothermic, and managing heat removal becomes critical at a larger scale to prevent runaway reactions and maintain selectivity.[4] Efficient mass transfer of hydrogen gas into the liquid phase is also crucial for consistent reaction rates.[4]

  • Purification: Separating the desired cis-isomer from the trans-isomer and other byproducts can be difficult and costly, especially at an industrial scale.

Q2: How does the choice of catalyst and support affect the selectivity of the reaction?

The catalyst and its support play a pivotal role in achieving high selectivity for this compound.

  • Catalyst: Palladium-based catalysts are commonly used. Modifying these catalysts, for example with lead (Lindlar's catalyst) or other promoters, can significantly improve selectivity towards the cis-alkene by poisoning the catalyst surface just enough to prevent over-hydrogenation.[3] Platinum-based catalysts have also been shown to be effective.[2]

  • Support: The catalyst support can influence the dispersion of the metal and its electronic properties. For instance, basic supports like calcium carbonate (CaCO3) can enhance selectivity. The use of ammonia (B1221849) in conjunction with a Pd/CaCO3 catalyst system has been reported to achieve almost complete selectivity to the intermediate olefinic diol.[5]

Q3: What are the typical reaction conditions for the selective hydrogenation of 2-butyne-1,4-diol?

Reaction conditions are critical for controlling the selectivity and yield of the synthesis.

  • Temperature: Typically, the reaction is carried out at temperatures ranging from 35 to 100°C. Higher temperatures can increase the reaction rate but may also lead to more byproducts and catalyst deactivation.

  • Pressure: Hydrogen pressure is generally maintained between 0.6 and 2.0 MPa.[5] Higher pressures can favor over-hydrogenation to 1,4-butanediol.

  • Solvent: The choice of solvent can impact the solubility of reactants and the activity of the catalyst. Water and ethanol (B145695) are commonly used solvents.

Q4: How can the trans-isomer of 2-butene-1,4-diol be removed during purification?

The presence of the trans-isomer is a common impurity. One effective method for its removal at an industrial scale is through crystallization. By dissolving the crude product in a suitable solvent like acetone, methyl ethyl ketone, or tetrahydrofuran (B95107) and then cooling the solution, the cis-isomer can be selectively crystallized and separated.

Troubleshooting Guides

Problem 1: Low Yield of this compound and High Amount of 1,4-Butanediol (Over-hydrogenation)
Potential Cause Recommended Solution
Catalyst is too active. Consider using a less active catalyst or a "poisoned" catalyst like Lindlar's catalyst (lead-poisoned palladium on calcium carbonate). The addition of a promoter or modifier can also temper the catalyst's activity.
Hydrogen pressure is too high. Reduce the hydrogen pressure. Experiment with lower pressure ranges to find the optimal balance between reaction rate and selectivity.
Reaction temperature is too high. Lower the reaction temperature. While this may decrease the reaction rate, it will likely improve selectivity for the desired cis-alkene.
Poor mass transfer of reactants. Ensure efficient stirring to promote the dissolution of hydrogen in the liquid phase and maintain a uniform concentration of reactants at the catalyst surface. Inadequate mixing can lead to localized areas of high hydrogen concentration, promoting over-hydrogenation.[4]
Problem 2: Significant Formation of trans-2-Butene-1,4-diol
Potential Cause Recommended Solution
Isomerization on the catalyst surface. The choice of catalyst and support can influence the extent of isomerization. Some catalysts are more prone to causing cis-to-trans isomerization. Experiment with different catalyst formulations.
Prolonged reaction time or high temperature. Optimize the reaction time to stop the reaction once the desired conversion of the starting material is achieved. Avoid unnecessarily long reaction times and high temperatures, which can favor the thermodynamically more stable trans-isomer.
Problem 3: Catalyst Deactivation
Potential Cause Recommended Solution
Coke formation on the catalyst surface. Lowering the reaction temperature can reduce the rate of coke formation. Periodic regeneration of the catalyst by controlled oxidation to burn off the carbon deposits may be possible, depending on the catalyst type.
Sintering of metal particles. Avoid excessively high reaction or regeneration temperatures, which can cause the small metal particles on the catalyst support to agglomerate into larger, less active particles.
Poisoning by impurities in the feed. Ensure the purity of the 2-butyne-1,4-diol feedstock. Impurities such as sulfur compounds can irreversibly poison noble metal catalysts.
Problem 4: Inconsistent Results Upon Scale-Up
Potential Cause Recommended Solution
Heat transfer limitations. The hydrogenation reaction is exothermic, and the surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.[4] Ensure the large-scale reactor has an adequate cooling system (e.g., cooling jacket, internal coils) to maintain the optimal reaction temperature.[4] Monitor the internal temperature closely to prevent hotspots.
Mass transfer limitations. Achieving efficient mixing and gas-liquid dispersion is more difficult in larger reactors. The agitator design and speed, as well as the hydrogen gas sparging system, must be optimized for the larger scale to ensure sufficient hydrogen is available at the catalyst surface.[4]

Quantitative Data

The following table summarizes the performance of different catalytic systems for the selective hydrogenation of 2-butyne-1,4-diol to this compound.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventBYD Conversion (%)BED Selectivity (%)Reference
0.5 wt% PtSiC1001Water9696[2]
Pd nanoparticlesSiO₂-Schiff base502Ethanol95.2~100[5]
1% PdCaCO₃50-700.1Ammonia/WaterHigh~100[5]
Raney Nickel-706.9Water>99(Forms 1,4-butanediol)

Experimental Protocols

Protocol 1: Lab-Scale Selective Hydrogenation of 2-Butyne-1,4-diol

Materials:

  • 2-Butyne-1,4-diol (BYD)

  • Catalyst (e.g., 5% Pd on CaCO₃, Lindlar's catalyst)

  • Solvent (e.g., Ethanol or Water)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

Procedure:

  • Reactor Setup:

    • Ensure the autoclave is clean and dry.

    • Charge the reactor with the catalyst (e.g., 0.5-1.0 g for a 100 mL reactor) and the solvent (e.g., 50 mL).

    • Add the 2-butyne-1,4-diol (e.g., 5 g) to the reactor.

  • Purging:

    • Seal the reactor securely.

    • Purge the reactor with nitrogen gas three times to remove any air.

    • Then, purge with hydrogen gas three times.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1 MPa).

    • Begin stirring (e.g., 1000 rpm).

    • Heat the reactor to the target temperature (e.g., 50°C).

    • Monitor the reaction progress by observing the hydrogen uptake or by taking small samples (if the reactor is equipped for safe sampling under pressure) for analysis by GC or HPLC.

  • Work-up:

    • Once the reaction is complete (typically 2-4 hours, or when hydrogen uptake ceases), stop the heating and stirring.

    • Allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas.

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • The filtrate contains the product, which can be purified further.

Protocol 2: Pilot-Scale Considerations and In-Process Controls

Scaling up to a pilot plant requires careful consideration of safety, process control, and equipment design.

  • Safety:

    • The pilot plant should be located in a designated area with appropriate ventilation and safety features for handling flammable hydrogen gas under pressure.

    • Pressure relief devices must be correctly sized and installed on the reactor.

    • Automated shutdown systems should be in place in case of a runaway reaction or loss of cooling.

  • Reactor Design:

    • The reactor should have a robust cooling system to manage the heat of reaction.

    • The agitation system must be designed to provide adequate mixing and gas dispersion for the larger volume. Baffles are typically used to improve mixing.

  • In-Process Controls:

    • Temperature and Pressure Monitoring: Continuous monitoring of the internal temperature and pressure is essential.

    • Hydrogen Flow Control: A mass flow controller should be used to accurately control the addition of hydrogen.

    • Online Analysis: Process analytical technology (PAT), such as in-situ infrared spectroscopy or online GC, can be used to monitor the concentration of reactants and products in real-time, allowing for precise control of the reaction endpoint.

Visualizations

Reaction Pathway and Byproduct Formation

G Reaction Pathway for this compound Synthesis A 2-Butyne-1,4-diol B This compound (Desired Product) A->B Selective Hydrogenation C 1,4-Butanediol (Over-hydrogenation) B->C Over-hydrogenation D trans-2-Butene-1,4-diol (Isomerization) B->D Isomerization E Other Byproducts (e.g., Crotyl alcohol, n-Butanol) B->E Side Reactions

Caption: Synthesis pathway and potential byproducts.

Experimental Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Charge Reactor (2-Butyne-1,4-diol, Catalyst, Solvent) B Purge with N₂ and H₂ A->B C Hydrogenation Reaction (Controlled T and P) B->C D Cool and Vent C->D E Filter to Remove Catalyst D->E F Crystallization (e.g., in Acetone) E->F G Filter and Wash Crystals F->G H Dry Pure Product G->H I I H->I Final Product: This compound

Caption: General workflow for synthesis and purification.

Troubleshooting Logic for Low Selectivity

G Troubleshooting Low Selectivity Problem Low Selectivity for This compound Cause1 Over-hydrogenation to 1,4-Butanediol Problem->Cause1 Cause2 Isomerization to trans-isomer Problem->Cause2 Solution1a Decrease H₂ Pressure Cause1->Solution1a Solution1b Decrease Temperature Cause1->Solution1b Solution1c Use a Poisoned Catalyst Cause1->Solution1c Solution1d Improve Agitation Cause1->Solution1d Solution2a Optimize Reaction Time Cause2->Solution2a Solution2b Change Catalyst/Support Cause2->Solution2b

Caption: Decision tree for troubleshooting low selectivity.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of cis-2-Butene-1,4-diol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the 1H NMR spectral characteristics of cis-2-butene-1,4-diol, with a comparative analysis against its trans isomer and the saturated analogue, 1,4-butanediol (B3395766).

This guide provides a comprehensive comparison of the proton Nuclear Magnetic Resonance (¹H NMR) spectra of this compound, trans-2-butene-1,4-diol, and 1,4-butanediol. Understanding the distinct spectral features of these compounds is crucial for their identification, purity assessment, and the analysis of reaction outcomes in synthetic chemistry. The data presented is supported by experimental findings from established spectral databases.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of this compound and its related compounds exhibit significant differences in chemical shifts and coupling constants, arising from their distinct molecular geometries. The following table summarizes the key spectral parameters for the three compounds, recorded in deuterated chloroform (B151607) (CDCl₃).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -OH3.54Singlet-2H
-CH₂-4.29Doublet4.44H
=CH-5.86Triplet4.42H
trans-2-Butene-1,4-diol -OH1.84Singlet-2H
-CH₂-4.17Doublet3.74H
=CH-5.79Triplet3.72H
1,4-Butanediol -OH2.59Singlet-2H
-CH₂- (α to OH)3.65Triplet6.34H
-CH₂- (β to OH)1.68Quintet6.34H

Note: The spectral data for cis- and trans-2-butene-1,4-diol are sourced from the Spectral Database for Organic Compounds (SDBS), and the data for 1,4-butanediol is from publicly available spectral data. The spectrum of this compound is known to be more complex than a simple first-order spectrum and can be described as an AA'X₂X₂' spin system, leading to more complex splitting patterns than indicated by simple multiplicity rules.

Experimental Protocol

The following provides a standard procedure for the preparation and acquisition of a ¹H NMR spectrum for diol compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the diol sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Ensure the sample height in the NMR tube is at least 4 cm.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Before data acquisition, the magnetic field is shimmed to ensure homogeneity.

  • A standard single-pulse experiment is usually sufficient.

  • Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

  • Integration of the signals is performed to determine the relative number of protons for each resonance.

  • The coupling constants are measured from the splitting patterns of the signals.

Structural Representation and Proton Environments

The following diagram illustrates the chemical structure of this compound and the different proton environments that give rise to the observed ¹H NMR spectrum.

Caption: Chemical structure and proton environments of this compound.

A Comparative Analysis of cis-2-Butene-1,4-diol using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the 13C NMR spectral data of cis-2-butene-1,4-diol with its geometric isomer, trans-2-butene-1,4-diol, and a saturated analogue, 1-butanol. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis to facilitate structural elucidation and comparative studies.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR chemical shifts (δ) for this compound and its comparators are summarized in the table below. Due to the symmetry in cis- and trans-2-butene-1,4-diol, each molecule exhibits only two distinct carbon signals. In contrast, 1-butanol, lacking this symmetry, displays four unique signals.

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound C1, C4 (-CH₂OH)58.26
C2, C3 (=CH)128.89
trans-2-Butene-1,4-diol C1, C4 (-CH₂OH)62.96
C2, C3 (=CH)131.02
1-Butanol C1 (-CH₂OH)~62.5
C2 (-CH₂)~35.0
C3 (-CH₂)~19.3
C4 (-CH₃)~13.8[1]

The chemical shift values for cis- and trans-2-butene-1,4-diol were obtained from the Spectral Database for Organic Compounds (SDBS).

Experimental Protocols

The following is a generalized protocol for the acquisition of a standard proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • If desired, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

3. Data Acquisition:

  • A standard pulse sequence for proton-decoupled 13C NMR, such as a one-pulse experiment, is typically used.

  • The number of scans is set to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

  • A relaxation delay (e.g., 2 seconds) is employed between pulses to allow for the full relaxation of the carbon nuclei, which is important for accurate integration, although routine qualitative spectra may use shorter delays.

4. Data Processing:

  • The acquired free induction decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.

  • The resulting spectrum is phased to ensure all peaks are in the absorptive mode.

  • The spectrum is referenced to the solvent peak or the internal standard (TMS).

  • Baseline correction is applied to obtain a flat baseline.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the molecular structure of this compound and the corresponding 13C NMR chemical shifts for its unique carbon environments.

References

A Comparative Guide to the FT-IR Spectroscopy of cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of cis-2-butene-1,4-diol and its structural isomers and analogs, trans-2-butene-1,4-diol and 1,4-butanediol (B3395766). Understanding the distinct spectral features of these compounds is crucial for their identification, differentiation, and quality control in various research and development applications. This document presents a summary of their characteristic infrared absorptions, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analytical process.

Comparison of FT-IR Spectral Data

The FT-IR spectra of this compound, trans-2-butene-1,4-diol, and 1,4-butanediol are characterized by the presence of a strong, broad O-H stretching band due to the hydroxyl groups and C-H stretching absorptions. However, key differences in the fingerprint region, particularly in the C=C stretching and C-H bending vibrations, allow for their unambiguous differentiation. The following table summarizes the prominent absorption peaks and their corresponding functional group assignments based on available spectral data.

Functional GroupVibration ModeThis compound (gas phase)[1]trans-2-Butene-1,4-diol1,4-Butanediol (gas phase)[2]
O-HStretching~3600-3200 cm⁻¹ (broad)~3600-3200 cm⁻¹ (broad)~3600-3200 cm⁻¹ (broad)
C-H (sp²)Stretching~3100-3000 cm⁻¹~3100-3000 cm⁻¹N/A
C-H (sp³)Stretching~3000-2850 cm⁻¹~3000-2850 cm⁻¹~3000-2850 cm⁻¹
C=CStretching~1650 cm⁻¹~1675 cm⁻¹N/A
C-H (alkene)Out-of-plane bend~730-665 cm⁻¹~980-960 cm⁻¹N/A
C-OStretching~1050 cm⁻¹~1050 cm⁻¹~1050 cm⁻¹

Note: Specific peak positions for trans-2-butene-1,4-diol are based on general values for trans-alkenes as detailed spectral data was not publicly available.

Experimental Protocol: FT-IR Spectroscopy of Liquid Diols

This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of a liquid diol such as this compound using a standard FT-IR spectrometer equipped with a liquid sample cell.

Materials:

  • This compound (or other liquid diol)

  • FT-IR spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr)

  • Pasteur pipette

  • Appropriate solvent for cleaning (e.g., isopropanol, acetone)

  • Lens paper

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the liquid cell windows thoroughly with the appropriate solvent and lens paper.

    • Assemble the empty, clean liquid cell and place it in the sample holder within the spectrometer.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the cell windows and the atmosphere.

  • Sample Preparation and Loading:

    • Using a clean Pasteur pipette, carefully introduce a small amount of the liquid diol sample into the port of the assembled liquid cell.

    • Ensure that the liquid fills the space between the windows without any air bubbles.

    • Seal the cell ports to prevent sample evaporation.

  • Sample Spectrum Acquisition:

    • Place the loaded liquid cell into the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum. Typically, an accumulation of 16 to 32 scans is sufficient to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify and label the characteristic absorption peaks.

    • Compare the obtained spectrum with reference spectra for identification and purity assessment.

  • Cleaning:

    • After analysis, carefully disassemble the liquid cell.

    • Thoroughly clean the cell windows and other components with an appropriate solvent to remove all traces of the sample.

    • Store the cleaned cell components in a desiccator to protect the hygroscopic windows.

Experimental Workflow

The following diagram illustrates the logical workflow of the FT-IR spectroscopy experiment for a liquid sample.

FTIR_Workflow FT-IR Spectroscopy Workflow for Liquid Samples cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis instrument_prep Instrument Preparation (Power On, Purge) background_scan Acquire Background Spectrum (Empty Cell) instrument_prep->background_scan sample_prep Sample Preparation (Load Liquid Cell) background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Data Processing (Background Subtraction, Baseline Correction) sample_scan->data_processing peak_identification Peak Identification and Assignment data_processing->peak_identification comparison Comparison with Reference Spectra peak_identification->comparison report Report Generation comparison->report

Caption: Workflow for FT-IR analysis of liquid samples.

This guide provides a foundational understanding of the FT-IR spectroscopy of this compound and its comparators. For more in-depth analysis, it is recommended to consult comprehensive spectral databases and relevant scientific literature.

References

A Comparative Guide to the GC-MS Analysis of cis-2-Butene-1,4-diol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of cis-2-butene-1,4-diol, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, is paramount for quality control and process optimization. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: GC-MS vs. HPLC for Diol Analysis

ParameterGC-MS with Silylation Derivatization (Analogous Diols)HPLC with Refractive Index Detection (Analogous Diols)
Principle Separation based on volatility and polarity after conversion to a more volatile derivative, with mass-based detection.Separation based on polarity and interaction with the stationary phase, with detection based on changes in the refractive index of the eluent.
Limit of Detection (LOD) 0.7 - 8.5 mg/L[1]~0.01 mM (~0.9 mg/L)[2]
Limit of Quantification (LOQ) 1.3 - 18.2 mg/L[1]~0.15 mM (~13.5 mg/L)[2]
Linearity (r²) >0.99 (Typical)≥ 0.99[3][4]
Recovery ~95%[5]98% - 101%[3][4][6]
Isomer Separation Can separate isomers, often enhanced by derivatization.Highly effective for separating cis and trans isomers.[7]
Sample Preparation Requires derivatization (e.g., silylation) to improve volatility and peak shape.[1][8]Minimal sample preparation, often just dilution.[9]
Analysis Time Typically longer due to derivatization and chromatographic run time.Can be relatively fast with isocratic methods.[9]

Experimental Protocols

GC-MS with Silylation Derivatization Protocol (Proposed)

This protocol is based on established methods for the GC-MS analysis of glycols and other short-chain diols.[1][8]

1. Sample Preparation and Derivatization:

  • Sample Dilution: Accurately weigh and dissolve the sample containing this compound in a suitable anhydrous solvent (e.g., acetonitrile, pyridine).

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar diol) to the sample.

  • Silylation:

    • To the sample solution, add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1]

    • Seal the reaction vial and heat at 70°C for 20-30 minutes to ensure complete derivatization.[1]

    • Cool the sample to room temperature before injection.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar equivalent like a DB-WAX for enhanced separation of polar compounds.

  • Injector: Split/splitless inlet at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of the silylated diol should be used to enhance sensitivity.

  • Expected Fragmentation: The mass spectrum of the di-trimethylsilyl (TMS) derivative of this compound is expected to show characteristic fragments resulting from the loss of methyl groups and cleavage of the carbon chain.

HPLC with Refractive Index Detection (RID) Protocol

This protocol is adapted from validated methods for the separation and quantification of butanediol (B1596017) isomers.[3][7][9]

1. Sample Preparation:

  • Sample Dilution: Accurately weigh and dissolve the sample in the mobile phase.

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-RID Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Refractive Index Detector.

  • Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm).[9]

  • Mobile Phase: Isocratic elution with 0.01 N Sulfuric Acid in water.[9]

  • Flow Rate: 0.6 mL/min.[9]

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection: Refractive Index Detector (RID).

Workflow and Pathway Diagrams

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in Anhydrous Solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Derivatization Silylation with BSTFA + TMCS IS_Addition->Derivatization Heating Heating at 70°C Derivatization->Heating Injection GC Injection Heating->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow HPLC-RID Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Refractive Index Detection (RID) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the HPLC-RID analysis of this compound.

Method_Selection Logical Relationships in Method Selection cluster_gcms GC-MS Considerations cluster_hplc HPLC-RID Considerations Analyte This compound Analysis GCMS_Req Requires Derivatization Analyte->GCMS_Req HPLC_Req Simple Sample Prep Analyte->HPLC_Req GCMS_Adv High Specificity (MS) GCMS_Req->GCMS_Adv GCMS_Disadv Longer Sample Prep GCMS_Req->GCMS_Disadv HPLC_Adv Good Isomer Separation HPLC_Req->HPLC_Adv HPLC_Disadv Less Specific Detection HPLC_Req->HPLC_Disadv

References

A Comparative Guide to the Separation of Cis and Trans-2-Butene-1,4-diol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of geometric isomers is a critical analytical challenge in pharmaceutical development and chemical synthesis. 2-Butene-1,4-diol (B106632), an important intermediate, exists as cis and trans isomers, the presence of which can significantly impact the purity and efficacy of final products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these isomers, supported by experimental data.

Method Comparison: HPLC vs. Other Techniques

While techniques such as Gas Chromatography (GC) can be employed for the analysis of diols, HPLC, particularly with chiral stationary phases, has demonstrated superior resolution for the geometric isomers of 2-Butene-1,4-diol. Attempts to separate these isomers on standard reversed-phase (C18) or normal-phase (silica gel) HPLC columns have proven ineffective.[1] This is attributed to the similar polarities of the cis and trans isomers, which do not allow for differential retention on these conventional stationary phases.

High-Performance Liquid Chromatography (HPLC) Methods

Successful separation of cis- and trans-2-Butene-1,4-diol has been achieved using chiral chromatography. The use of specialized chiral columns provides the necessary selectivity to resolve these geometric isomers. Two such columns, the (S,S)-Whelk-O 1 and ChiraSpher, have been shown to be effective.[1]

Quantitative Data Summary

The following table summarizes the performance of two chiral HPLC columns in the separation of cis- and trans-2-Butene-1,4-diol.

ParameterMethod 1: (S,S)-Whelk-O 1Method 2: ChiraSpher
Stationary Phase (S,S)-Whelk-O 1ChiraSpher
Mobile Phase Hexane:Ethanol (97:3, v/v)Hexane:Ethanol (97:3, v/v)
Resolution (Rs) 2.61Sufficient for separation
Detection UV (210 nm) / LC-MSUV (210 nm) / LC-MS

Data sourced from a study on the separation of cis and trans isomers of 2-butene-1,4-diol.[1]

The (S,S)-Whelk-O 1 column, in particular, provided a high-resolution separation with a resolution value of 2.61, indicating a baseline separation of the two isomer peaks.[1]

Experimental Protocols

Below are the detailed experimental protocols for the successful HPLC separation of cis- and trans-2-Butene-1,4-diol.

HPLC Method using (S,S)-Whelk-O 1 Column
  • Instrumentation: A standard HPLC system equipped with a UV detector or a Mass Spectrometer (MS).

  • Column: (S,S)-Whelk-O 1 chiral column.

  • Mobile Phase: A mixture of Hexane and Ethanol in a 97:3 volume-to-volume ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 210 nm. For confirmation of peak identity, especially for trace amounts of the trans isomer, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[1]

  • Sample Preparation: Dissolve the sample mixture of cis- and trans-2-Butene-1,4-diol in the mobile phase.

Alternative Chromatographic Method: Gas Chromatography (GC)
  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A highly polar capillary column, such as one with a cyanosiloxane-based stationary phase (e.g., SP-2340 or equivalent), is recommended for separating geometric isomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient program would likely be necessary. For example, starting at a lower temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 220 °C) to ensure the elution of both isomers.

  • Sample Preparation and Derivatization: Due to the polar nature and relatively low volatility of diols, derivatization may be necessary to improve peak shape and thermal stability. A common approach is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of cis- and trans-2-Butene-1,4-diol.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 2-Butene-1,4-diol Isomer Mixture Dissolve Dissolve in Mobile Phase Sample->Dissolve Injection Inject Sample Dissolve->Injection Separation Chromatographic Separation ((S,S)-Whelk-O 1 Column) Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: HPLC workflow for isomer separation.

Conclusion

The separation of cis- and trans-2-Butene-1,4-diol is effectively achieved using HPLC with chiral stationary phases. The (S,S)-Whelk-O 1 column, in particular, offers excellent resolution. While GC presents a potential alternative, it may require derivatization and method development to achieve comparable separation efficiency. For researchers and professionals in drug development requiring accurate quantification of these isomers, the detailed HPLC protocol provides a robust and reliable solution.

References

A Comparative Analysis of the Reactivity of cis- and trans-2-Butene-1,4-diol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomers of 2-butene-1,4-diol (B106632), the cis and trans forms, exhibit distinct reactivity profiles that are crucial for their application in organic synthesis, polymer chemistry, and the development of pharmacologically active molecules. This guide provides an objective comparison of their performance in key chemical transformations, supported by available experimental data and established chemical principles.

Executive Summary

In general, cis-2-butene-1,4-diol is the more reactive of the two isomers, a characteristic attributed to its lower thermodynamic stability. This heightened reactivity is most prominently observed in catalytic hydrogenation. The trans isomer, being more stable due to reduced steric strain, generally reacts more slowly. For other reactions, such as oxidation and polymerization, the relative reactivity can be influenced by reaction conditions and mechanisms, with the potential for isomerization of the cis to the trans isomer under certain catalytic systems.

Data Presentation: Reactivity Comparison

Reaction TypeIsomerRelative ReactivityProduct(s)Key Observations
Catalytic Hydrogenation This compoundHigher1,4-ButanediolKinetically favored product from 2-butyne-1,4-diol (B31916) hydrogenation.[1]
trans-2-Butene-1,4-diolLower1,4-ButanediolMore thermodynamically stable starting material.[1]
Oxidation (Hot, Acidified KMnO₄) This compoundSimilar to transAcetic AcidStereochemistry is lost under harsh oxidative cleavage.[2]
trans-2-Butene-1,4-diolSimilar to cisAcetic AcidThe double bond is cleaved to yield identical products.[2]
Polymerization This compoundVariesUnsaturated PolyestersCan undergo isomerization to the trans form during polymerization with certain catalysts.
trans-2-Butene-1,4-diolVariesUnsaturated PolyestersThe more stable configuration is often favored in the final polymer backbone.
Acid-Catalyzed Cyclization This compoundPotentially Higher2,5-DihydrofuranProximity of hydroxyl groups may facilitate cyclization.
trans-2-Butene-1,4-diolPotentially Lower2,5-DihydrofuranRequires conformational changes to bring hydroxyl groups into proximity for reaction.

In-Depth Analysis of Reactivity

Catalytic Hydrogenation

The most distinct difference in reactivity between the two isomers is observed in catalytic hydrogenation. The hydrogenation of 2-butyne-1,4-diol over various metal catalysts, such as palladium, predominantly yields this compound.[1] This is a result of the syn-addition of hydrogen atoms to the triple bond on the catalyst surface. The cis-isomer can then be further hydrogenated to 1,4-butanediol.

The trans-isomer is primarily formed through the isomerization of the cis-isomer on the catalyst surface.[1] Being at a lower energy state, the trans-isomer generally exhibits a slower rate of hydrogenation compared to the cis-isomer under similar conditions. This is because the less stable cis-isomer has a lower activation energy barrier for the subsequent hydrogenation step.

Oxidation

In strong oxidizing conditions, such as with hot, acidified potassium permanganate, both cis- and trans-2-butene-1,4-diol undergo oxidative cleavage of the carbon-carbon double bond. This process results in the formation of two molecules of acetic acid from each molecule of the diol.[2] In this context, the initial stereochemistry of the starting material becomes irrelevant as the double bond is completely broken, leading to the same oxidation products. Therefore, a direct comparison of their reactivity based on product formation is not informative under these specific conditions.

With milder oxidizing agents, it is expected that the cis-isomer would react more readily due to the higher strain energy of the cis-double bond.

Polymerization

Both isomers can be utilized as monomers in the synthesis of unsaturated polyesters and other polymers. The choice of isomer can significantly impact the properties of the resulting polymer. For instance, polymers derived from the cis-isomer may have different thermal and mechanical properties compared to those from the trans-isomer.

Interestingly, during some polymerization reactions, particularly with certain transition metal catalysts, this compound can isomerize to the more stable trans-form, which is then incorporated into the polymer chain. This in-situ isomerization allows for the synthesis of polymers with predominantly trans-linkages even when starting with the cis-isomer.

Acid-Catalyzed Cyclization

The acid-catalyzed intramolecular dehydration of 2-butene-1,4-diol leads to the formation of 2,5-dihydrofuran. The proximity of the two hydroxyl groups in the cis-isomer is expected to facilitate this cyclization reaction, potentially leading to a faster reaction rate compared to the trans-isomer. In the trans-isomer, rotation around the carbon-carbon single bonds is necessary to bring the hydroxyl groups into a conformation suitable for cyclization, which may require a higher activation energy.

Experimental Protocols

Catalytic Hydrogenation of 2-Butyne-1,4-diol to this compound

Objective: To selectively hydrogenate 2-butyne-1,4-diol to this compound.

Materials:

  • 2-Butyne-1,4-diol

  • Palladium on calcium carbonate (Pd/CaCO₃) catalyst (e.g., 5% wt)

  • Solvent (e.g., methanol (B129727) or ethanol)

  • Hydrogen gas

  • Ammonia solution (optional, as a selectivity promoter)

Procedure:

  • A solution of 2-butyne-1,4-diol in the chosen solvent is prepared in a high-pressure reactor (autoclave).

  • The Pd/CaCO₃ catalyst is added to the solution. For enhanced selectivity towards the cis-alkene, a small amount of a catalyst poison or promoter, such as ammonia, can be added.

  • The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred and heated to the desired temperature.

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the conversion of the starting material and the selectivity for this compound.

  • Once the desired conversion is reached, the reaction is stopped, the reactor is cooled and depressurized, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization.

Visualizations

Reaction Pathway: Hydrogenation of 2-Butyne-1,4-diol

Hydrogenation_Pathway 2-Butyne-1,4-diol 2-Butyne-1,4-diol This compound This compound 2-Butyne-1,4-diol->this compound H2, Pd catalyst (syn-addition) trans-2-Butene-1,4-diol trans-2-Butene-1,4-diol This compound->trans-2-Butene-1,4-diol Isomerization 1,4-Butanediol 1,4-Butanediol This compound->1,4-Butanediol H2, Pd catalyst trans-2-Butene-1,4-diol->1,4-Butanediol H2, Pd catalyst

Caption: Hydrogenation pathway of 2-butyne-1,4-diol.

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 2-Butyne-1,4-diol in Solvent B Add Pd/CaCO3 Catalyst A->B C Pressurize with H2 B->C D Heat and Stir C->D E Monitor Reaction by GC D->E F Cool and Depressurize E->F G Filter Catalyst F->G H Remove Solvent G->H I Purify Product H->I

Caption: Experimental workflow for catalytic hydrogenation.

Conclusion

The stereochemistry of 2-butene-1,4-diol plays a pivotal role in determining its chemical reactivity. The cis-isomer, being thermodynamically less stable, is generally more reactive, particularly in reactions involving the double bond, such as catalytic hydrogenation. The trans-isomer is more stable and consequently less reactive. Understanding these differences is essential for selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes in research, development, and industrial applications. Further quantitative kinetic studies, especially for reactions other than hydrogenation, would provide a more complete picture of the reactivity landscape of these versatile building blocks.

References

A Comparative Guide to the Thermal Properties of cis-2-Butene-1,4-diol Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of polymers derived from cis-2-butene-1,4-diol and their saturated counterparts. The inclusion of a double bond in the polymer backbone, introduced by this compound, significantly influences the thermal characteristics, offering unique properties for various applications, including in the development of advanced materials for drug delivery and medical devices. This document summarizes key quantitative data, details experimental methodologies, and presents a logical workflow for the evaluation of these polymers.

Comparative Thermal Properties

The introduction of unsaturation into the polymer backbone generally leads to a decrease in melting temperature (Tm) and sometimes the glass transition temperature (Tg) compared to their saturated analogs. This is attributed to the disruption of chain packing and reduced crystallinity caused by the rigid double bond. However, the presence of the double bond can also enhance thermal stability in some cases. The following table summarizes the key thermal properties of polyesters derived from this compound and the more common 1,4-butanediol.

PolymerMonomersGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Unsaturated Polyesters
Poly(cis-butylene succinate)This compound + Succinic Acid-29.945-55~350
Poly(cis-butylene adipate)This compound + Adipic Acid-45.020-30~360
Poly(cis-butylene sebacate)This compound + Sebacic Acid-65.110-20~370
Saturated Polyesters (for comparison)
Poly(butylene succinate) (PBS)1,4-butanediol + Succinic Acid-32 to -4590-120[1]~320-405[2]
Poly(butylene adipate) (PBA)1,4-butanediol + Adipic Acid-60 to -7050-60~350
Poly(butylene sebacate) (PBSe)1,4-butanediol + Sebacic Acid-58.7[3]46.7-84.8[3]>310[3]

Experimental Protocols

The data presented in this guide is typically obtained through a suite of thermal analysis techniques. The following are detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature above the expected melting point to erase the thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below the expected glass transition.

    • A second heating scan is performed at the same heating rate.

    • The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan. The Tm is identified as the peak maximum of the endothermic melting peak.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition temperature (Td) of the polymers.

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the polymer (typically 10-20 mg) is placed in a sample pan (e.g., platinum or alumina).

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs or as the peak temperature of the derivative weight loss curve (DTG).

Dynamic Mechanical Analysis (DMA)
  • Objective: To measure the viscoelastic properties of the polymers as a function of temperature, providing a more sensitive method for determining the glass transition temperature (Tg).

  • Apparatus: A dynamic mechanical analyzer.

  • Procedure:

    • A rectangular film or bar of the polymer is clamped in the instrument.

    • A sinusoidal stress is applied to the sample, and the resulting strain is measured.

    • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as the temperature is ramped at a controlled rate (e.g., 3 °C/min).

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.

Logical Workflow for Polymer Thermal Property Evaluation

The following diagram illustrates a typical workflow for the synthesis and comparative thermal analysis of this compound based polymers and their alternatives.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Comparison & Evaluation Monomer_Unsaturated This compound + Diacid Polymerization Polycondensation Monomer_Unsaturated->Polymerization Monomer_Saturated 1,4-Butanediol + Diacid Monomer_Saturated->Polymerization Polymer_Unsaturated Unsaturated Polymer Polymerization->Polymer_Unsaturated Polymer_Saturated Saturated Polymer Polymerization->Polymer_Saturated DSC DSC Analysis Polymer_Unsaturated->DSC TGA TGA Analysis Polymer_Unsaturated->TGA DMA DMA Analysis Polymer_Unsaturated->DMA Polymer_Saturated->DSC Polymer_Saturated->TGA Polymer_Saturated->DMA Data_Tg Tg Comparison DSC->Data_Tg Data_Tm Tm Comparison DSC->Data_Tm Data_Td Td Comparison TGA->Data_Td DMA->Data_Tg Conclusion Structure-Property Relationship Data_Tg->Conclusion Data_Tm->Conclusion Data_Td->Conclusion

Caption: Workflow for comparing thermal properties of polymers.

References

A Comparative Guide to the Mechanical Properties of Unsaturated Polyesters Derived from cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The shift towards sustainable and bio-based polymers has brought significant attention to unsaturated polyester (B1180765) resins (UPRs) derived from renewable resources. Among these, UPRs synthesized using cis-2-butene-1,4-diol are emerging as promising alternatives to traditional petroleum-based polyesters. This guide provides an objective comparison of the mechanical properties of these innovative polymers against other common alternatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Mechanical Properties

The selection of a diol monomer is critical as it fundamentally influences the final mechanical characteristics of the polyester. The internal double bond in this compound introduces unsaturation into the polyester backbone, offering sites for cross-linking which can enhance mechanical performance. Research indicates that polyesters based on this compound outperform those made from the common saturated diol, 1,4-butanediol (B3395766), in terms of mechanical properties.[1][2]

The following table summarizes the mechanical properties of unsaturated polyesters synthesized from various diols.

Diol TypeSpecific Polyester SystemTensile Strength (MPa)Tensile / Young's Modulus (MPa)Elongation at Break (%)
Unsaturated Aliphatic Poly(cis-butene dicarboxylate)s Superior to 1,4-butanediol based polyesters[1][2]--
Saturated AliphaticPoly(butylene succinate-co-adipate)21.5-766.2
Saturated AliphaticPoly(butylene adipate-co-suberate)---
Saturated Branched2,3-Butanediol with C18 diacid-290430

Note: Specific quantitative values for poly(cis-butene dicarboxylate)s are highly dependent on the chosen dicarboxylic acid and polymer molecular weight. The available literature focuses on the qualitative superiority over 1,4-butanediol.

Experimental Protocols

The characterization of mechanical properties is essential for evaluating polymer performance. The data presented are typically obtained using standardized testing protocols to ensure reproducibility and comparability.

1. Synthesis of Unsaturated Polyester Resin (Melt Polycondensation)

A common, industrially scalable method for synthesizing high-molecular-weight polyesters is melt polycondensation.[2]

  • Step 1: Esterification: The diol (this compound or an alternative) and a selected dicarboxylic acid (or its diester equivalent) are loaded into a reaction vessel. A catalyst, such as a tin or titanium compound, is often added. The mixture is heated to between 150°C and 220°C under an inert nitrogen atmosphere to drive the initial esterification, with water being removed as a byproduct.

  • Step 2: Polycondensation: Once the initial reaction subsides, a vacuum is applied to the system. The high temperature and low pressure facilitate the removal of the remaining byproducts (e.g., water or glycol), driving the reaction towards the formation of a high molecular weight polymer.

  • Step 3: Curing: The resulting unsaturated polyester prepolymer is then typically dissolved in a reactive diluent (like styrene). The addition of a radical initiator (e.g., methyl ethyl ketone peroxide) triggers the cross-linking of the polyester chains at the sites of unsaturation, forming a rigid, three-dimensional thermoset network.

2. Mechanical Property Testing

  • Tensile Testing: Performed according to standards like ASTM D638 or GB/T2567-2021. Dog-bone-shaped specimens are pulled at a constant rate until they fracture. This test determines:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Tensile Modulus): A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.

  • Flexural Testing: Conducted following standards such as ASTM D790. A rectangular beam specimen is supported at its ends and loaded in the center until it fractures or bends. This test measures:

    • Flexural Strength: The material's ability to resist bending forces.

    • Flexural Modulus: The stiffness of the material in bending.

  • Impact Strength Testing: Typically performed using Izod (ASTM D256) or Charpy tests. A pendulum strikes a notched specimen, and the energy absorbed to fracture the sample is measured, indicating the material's toughness and resistance to sudden impact.

Visualizations: Workflows and Relationships

Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and mechanical characterization of unsaturated polyesters.

G cluster_synthesis Synthesis Stage cluster_curing Curing Stage cluster_testing Mechanical Testing A Reactants (this compound + Diacid) B Esterification (150-220°C, N2 atm) A->B C Polycondensation (Vacuum) B->C D UPR Prepolymer C->D E Mixing with Reactive Diluent (e.g., Styrene) D->E F Addition of Initiator (e.g., MEKP) E->F G Cross-linking F->G H Cured Polyester Specimen G->H T1 Tensile Test (ASTM D638) H->T1 T2 Flexural Test (ASTM D790) H->T2 T3 Impact Test (ASTM D256) H->T3

Caption: Workflow for UPR synthesis and testing.

Structure-Property Relationships

The molecular structure of the diol monomer directly dictates the macroscopic mechanical properties of the resulting polyester. The following diagram illustrates these fundamental relationships.

G cluster_inputs Diol Structural Characteristics cluster_outputs Resulting Mechanical Properties L Longer Linear Chain TS Tensile Strength L->TS Decreases M Modulus (Stiffness) L->M Decreases E Elongation at Break (Ductility) L->E Increases S Shorter Linear Chain S->TS Increases S->M Increases S->E Decreases B Branching (e.g., methyl groups) B->TS Decreases B->M Decreases R Rigid Structures (e.g., rings) R->TS Increases R->M Increases R->E Decreases

Caption: Influence of diol structure on properties.

References

A Comparative Guide to Catalytic Systems for 2-Butyne-1,4-diol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 2-butyne-1,4-diol (B31916) (BYD) is a critical transformation in the synthesis of valuable intermediates such as 2-butene-1,4-diol (B106632) (BED) and 1,4-butanediol (B3395766) (BDO). BED is a key precursor for various pharmaceuticals and agrochemicals, while BDO is a widely used industrial solvent and polymer building block. The efficiency and selectivity of this hydrogenation process are highly dependent on the catalytic system and reaction conditions employed. This guide provides a comprehensive comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst—primarily based on palladium, platinum, or nickel—along with the support material and reaction parameters, significantly influences the conversion of BYD and the selectivity towards the desired products, BED or BDO. The following tables summarize the performance of various catalytic systems based on published kinetic studies.

Palladium-Based Catalysts

Palladium catalysts are widely studied for BYD hydrogenation and are known for their high activity.[1] However, they can also promote side reactions like isomerization and hydrogenolysis, especially at high conversions.[2] The addition of modifiers or the use of specific supports can significantly enhance selectivity.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventBYD Conversion (%)BED Selectivity (%)BDO Selectivity (%)Reference
1% PdCaCO₃50-800.1-0.5Water/Ethanol>95~100 (with NH₃)-[1][3]
0.5 wt% PdC300.1Not Specified100-70
Pd/SiO₂-Schiff baseSiO₂502Ethanol95.2~100-[1]
0.2% Pd⁰ZnO/SMF30-750.1-2Not Specified>9599-
2.16 wt% PdPolymeric Resin (-NH₂)450.3Not Specified100-100[1]
Platinum-Based Catalysts

Platinum-based catalysts are often highlighted for their ability to suppress the formation of side products.[1][3] Doping with alkali metals can further enhance selectivity towards the intermediate, 2-butene-1,4-diol.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventBYD Conversion (%)BED Selectivity (%)BDO Selectivity (%)Reference
1% PtCaCO₃Not SpecifiedNot SpecifiedWater/EthanolHighHigh (with NH₃)High (fixed bed)[3]
0.5 wt% PtSiCNot SpecifiedNot SpecifiedNot Specified96~96-[1]
Pt (Cs-doped)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified>95>99-[4]
Other Catalytic Systems

Raney Nickel catalysts are also employed, particularly for the complete hydrogenation to 1,4-butanediol.

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventBYD Conversion (%)BED Selectivity (%)BDO Selectivity (%)Reference
Raney Ni-706.9WaterHigh-High[5]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are typical protocols for batch and continuous hydrogenation of 2-butyne-1,4-diol.

Batch Hydrogenation in a Slurry Reactor
  • Catalyst Pre-treatment (if required): The catalyst may require activation, typically by reduction under a hydrogen flow at a specified temperature.

  • Reactor Charging: The autoclave reactor is charged with the catalyst and the chosen solvent (e.g., ethanol, water).

  • Substrate Addition: 2-butyne-1,4-diol is added to the reactor.

  • Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen) followed by hydrogen to remove any air.

  • Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure (e.g., 0.1 - 2 MPa) and heated to the reaction temperature (e.g., 30 - 80 °C) with constant stirring.

  • Monitoring: The progress of the reaction can be monitored by observing the hydrogen uptake.

  • Product Recovery: After the reaction, the reactor is cooled, and the hydrogen is carefully vented. The catalyst is separated from the reaction mixture by filtration.

  • Analysis: The product mixture is analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of BYD and the selectivity towards BED and BDO.[6]

Continuous Hydrogenation in a Fixed-Bed Reactor
  • Catalyst Packing: A fixed-bed reactor is packed with the catalyst.

  • System Setup: The reactor is heated to the desired temperature.

  • Reaction Feed: A solution of 2-butyne-1,4-diol in a suitable solvent and a stream of hydrogen gas are continuously fed through the reactor at controlled flow rates.

  • Product Collection: The product stream is collected at the reactor outlet.

  • Analysis: The collected product is analyzed to determine conversion and selectivity. In continuous systems, varying the contact time can significantly alter the product distribution.[1][2]

Visualizing the Process and Performance

Diagrams are provided below to illustrate the reaction pathways, a typical experimental workflow, and a comparison of catalyst performance.

Reaction_Pathway BYD 2-Butyne-1,4-diol (BYD) BED_cis cis-2-Butene-1,4-diol (BED) BYD->BED_cis +H₂ BED_trans trans-2-Butene-1,4-diol BED_cis->BED_trans Isomerization BDO 1,4-Butanediol (BDO) BED_cis->BDO +H₂ SideProducts Side Products (Crotyl alcohol, γ-Hydroxybutyraldehyde, n-Butanol, etc.) BED_cis->SideProducts BED_trans->BDO +H₂ BED_trans->SideProducts

Reaction pathway for the hydrogenation of 2-butyne-1,4-diol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystPrep Catalyst Preparation & Pre-treatment ReactorSetup Reactor Setup (Batch or Continuous) CatalystPrep->ReactorSetup ReagentPrep Reagent & Solvent Preparation ReagentPrep->ReactorSetup ReactionExecution Hydrogenation Reaction (Controlled T, P) ReactorSetup->ReactionExecution Sampling Product Sampling ReactionExecution->Sampling Analysis Product Analysis (GC, HPLC) Sampling->Analysis Data Data Interpretation (Conversion, Selectivity) Analysis->Data

Typical experimental workflow for kinetic studies.

Performance_Comparison cluster_catalysts Catalyst Systems cluster_performance Performance Metrics Pd_Catalyst Palladium-based High_Activity High Activity Pd_Catalyst->High_Activity High_BED_Selectivity High BED Selectivity Pd_Catalyst->High_BED_Selectivity with modifiers (e.g., NH₃) High_BDO_Selectivity High BDO Selectivity Pd_Catalyst->High_BDO_Selectivity Pt_Catalyst Platinum-based Pt_Catalyst->High_Activity Pt_Catalyst->High_BED_Selectivity with dopants (e.g., Cs) Low_Side_Products Low Side Products Pt_Catalyst->Low_Side_Products Ni_Catalyst Nickel-based Ni_Catalyst->High_BDO_Selectivity

Performance comparison of different catalyst types.

References

A Comparative Guide to Diol Alternatives in Polymer Synthesis: Spotlight on cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of monomers is a critical step in designing polymers with specific functionalities and properties. cis-2-Butene-1,4-diol is a valuable unsaturated diol used in the synthesis of polyesters and polyurethanes, imparting rigidity and sites for cross-linking.[1] This guide provides a comparative analysis of potential alternatives to this compound, offering quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to aid in monomer selection and polymer design.

This publication will explore a range of bio-based and conventional diols, evaluating their impact on key polymer properties such as molecular weight, thermal characteristics, and mechanical performance. By presenting available data in a structured format, this guide aims to facilitate objective comparisons and inform the development of novel polymeric materials.

Performance Comparison of Diol Monomers in Polyester (B1180765) Synthesis

The selection of a diol monomer significantly influences the final properties of a polyester. The following table summarizes key performance indicators for polyesters synthesized with this compound and its alternatives. Data has been compiled from various studies and is intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions across different sources.

Diol MonomerDiacid ComonomerPolymerMw (kDa)PDITg (°C)Tm (°C)Tensile Modulus (MPa)Elongation at Break (%)
This compound Succinic AcidPoly(cis-butene succinate)---29.9---
This compound Adipic AcidPoly(cis-butene adipate)79.5-----
This compound Sebacic AcidPoly(cis-butene sebacate)---65.1---
trans-2-Butene-1,4-diol Succinic AcidPoly(trans-butene succinate)>40-----
1,4-Butanediol Succinic AcidPoly(butylene succinate) (PBS)------
1,4-Butanediol Adipic AcidPoly(butylene adipate) (PBA)----21.5766.2[2]
Isosorbide / Ethylene Glycol (50/50 mol%)Maleic Anhydride (B1165640) / Adipic AcidBioUPE--53-107-430-1650-
2,5-Furandimethanol 2,5-Furandicarboxylic AcidPoly(2,5-furandimethylene 2,5-furandicarboxylate)--76.8---
Ethylene Glycol Itaconic AcidUPR-IE----43.33 (Tensile Strength)-

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline typical experimental protocols for the synthesis and characterization of unsaturated polyesters.

Synthesis of Unsaturated Polyesters via Melt Polycondensation

This protocol describes a common method for synthesizing unsaturated polyesters from a diol and a diacid or anhydride.[3][4]

Materials:

  • Diol (e.g., this compound or alternative)

  • Dicarboxylic acid or anhydride (e.g., succinic acid, maleic anhydride)

  • Catalyst (e.g., p-toluenesulfonic acid, antimony trioxide, tin(II) chloride)[4]

  • Inhibitor (e.g., hydroquinone)

  • Nitrogen gas supply

  • High-boiling point solvent for water removal (optional, e.g., xylene)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple

  • Nitrogen inlet and outlet

  • Condenser and collection flask (for removal of water)

  • Heating mantle

  • Vacuum pump

Procedure:

  • Charge the three-neck flask with the diol, dicarboxylic acid (or anhydride), and catalyst. A slight excess of the diol is often used to compensate for potential loss through volatilization.[4]

  • Assemble the reaction apparatus, ensuring a continuous flow of nitrogen to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture to the desired reaction temperature (typically between 150-220°C).[5]

  • Maintain the reaction at this temperature for a specified period (e.g., 1-2 hours) to facilitate the initial esterification. Water will be produced as a byproduct and should be collected.

  • Apply a vacuum to the system to remove the remaining water and drive the polymerization to completion.

  • Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is typically considered complete when the acid value drops below a predetermined level (e.g., < 25 mg KOH/g).

  • Once the desired molecular weight is achieved, cool the reactor to room temperature. The resulting polyester can then be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Characterization of Polyesters

Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyesters.[6]

Protocol:

  • Sample Preparation: Dissolve a small amount of the polyester sample (typically 1-2 mg/mL) in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), chloroform).[7] Filter the solution through a 0.2 µm filter to remove any particulate matter.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.

  • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene standards).

  • Analysis: Inject the prepared polymer solution into the GPC system and record the chromatogram.

  • Data Processing: Calculate Mn, Mw, and PDI from the chromatogram using the calibration curve.

Differential Scanning Calorimetry (DSC) for Thermal Properties

DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers.[8][9]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polyester sample into an aluminum DSC pan and seal it.[8]

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected melting point.[10] Cool the sample at the same rate, and then apply a second heating scan.

  • Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan to determine Tg, Tm, and Tc.[8][11]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is used to evaluate the thermal stability of the polyesters by measuring their weight loss as a function of temperature.[12][13]

Protocol:

  • Sample Preparation: Place a small amount of the polyester sample (5-10 mg) into a TGA crucible.[14]

  • Instrumentation: Place the crucible into the TGA instrument.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) over a defined temperature range.[15]

  • Data Analysis: Analyze the resulting weight versus temperature curve to determine the onset of decomposition and the temperature at which maximum weight loss occurs.[12]

Visualizing Synthesis and Characterization Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical flow of polymer synthesis and characterization.

Polymer_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Melt Polycondensation cluster_purification Purification Diol Diol Mixing_and_Heating Mixing and Heating (150-220°C, N2 atm) Diol->Mixing_and_Heating Diacid/Anhydride Diacid/Anhydride Diacid/Anhydride->Mixing_and_Heating Catalyst Catalyst Catalyst->Mixing_and_Heating Esterification Initial Esterification (Water Removal) Mixing_and_Heating->Esterification Polycondensation Polycondensation (Vacuum) Esterification->Polycondensation Dissolution Dissolution Polycondensation->Dissolution Crude Polymer Precipitation Precipitation Dissolution->Precipitation Drying Drying Precipitation->Drying Final_Polyester Final_Polyester Drying->Final_Polyester

Caption: Workflow for polyester synthesis via melt polycondensation.

Polymer_Characterization_Workflow cluster_gpc GPC Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis Polyester_Sample Polyester_Sample GPC_Prep Sample Preparation (Dissolve & Filter) Polyester_Sample->GPC_Prep DSC_Prep Sample Preparation (Weigh & Seal) Polyester_Sample->DSC_Prep TGA_Prep Sample Preparation (Weigh) Polyester_Sample->TGA_Prep GPC_Run GPC Measurement GPC_Prep->GPC_Run GPC_Data Data Analysis (Mn, Mw, PDI) GPC_Run->GPC_Data DSC_Run DSC Measurement (Heat-Cool-Heat) DSC_Prep->DSC_Run DSC_Data Data Analysis (Tg, Tm, Tc) DSC_Run->DSC_Data TGA_Run TGA Measurement (Heating Ramp) TGA_Prep->TGA_Run TGA_Data Data Analysis (Thermal Stability) TGA_Run->TGA_Data

Caption: Workflow for polyester characterization.

Conclusion

The selection of an appropriate diol is a determining factor in the final properties of a polyester. While this compound offers a unique combination of unsaturation and rigidity, a variety of bio-based and petroleum-derived alternatives present compelling options for tailoring polymer performance. This guide provides a foundational comparison based on available literature. For direct and conclusive comparisons, it is recommended that these diols be evaluated under identical experimental conditions. The provided protocols and workflows offer a starting point for such investigations, enabling researchers to make informed decisions in the development of next-generation polymeric materials.

References

Safety Operating Guide

Proper Disposal of cis-2-Butene-1,4-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of cis-2-Butene-1,4-diol is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural, step-by-step plan for its safe handling and disposal.

Immediate Safety Considerations

This compound presents several health and environmental hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Prolonged or repeated exposure may cause damage to the liver, kidneys, and blood.[4] Additionally, it is harmful to aquatic life.[4] Therefore, direct disposal into the sanitary sewer is strictly prohibited.[5][6]

Quantitative Hazard Data

A summary of the key hazard information for this compound is presented below. Note the conflicting data regarding its flash point, which necessitates a cautious approach to its classification as a flammable liquid.

Hazard ClassificationGHS CodeDescriptionSource
Acute toxicity, OralH302Harmful if swallowed.[4][7]
Skin irritationH315Causes skin irritation.[1][2]
Eye irritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicity - single exposureH335May cause respiratory irritation.[1]
Specific target organ toxicity - repeated exposureH373May cause damage to organs (Liver, Kidney, Blood) through prolonged or repeated exposure.[4]
Acute aquatic hazardH402Harmful to aquatic life.[4]
Physical Property Value Notes Source
Flash Point> 128 °C / > 262.4 °FNot classified as a flammable liquid under US DOT/EPA regulations based on this value.[3]
FlammabilityHighly flammableThis source suggests caution during ignition.[8]

Due to the conflicting information on flammability, it is recommended to handle this compound with care and consult with your institution's Environmental Health & Safety (EH&S) department for a formal hazardous waste determination.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

  • Chemical safety goggles or eyeglasses with side protection.[3][6][9]

  • Chemical-resistant gloves (inspect before use).[4]

  • Appropriate protective clothing to prevent skin exposure.[3][9]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

2. Waste Collection and Segregation:

  • Collect this compound waste in a dedicated, properly sealed, and compatible container.[5][8] The original container or one made of similar material is suitable.[10]

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Keep waste containers closed except when adding waste.[5]

3. Labeling:

  • Immediately label the waste container with a "HAZARDOUS WASTE" label.

  • Clearly identify the contents as "Waste this compound" and list any other components in the mixture.[5] Vague identifiers like "Solvent Waste" are not acceptable.[5]

4. Storage:

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[9][11]

  • Ensure the storage area is away from ignition sources such as heat and open flames.[11]

  • Store incompatible materials separately.

5. Disposal:

  • Contact a licensed professional waste disposal service or your institution's EH&S department to arrange for pickup and disposal.[5][8]

  • Provide the waste manifest or any other required documentation to the disposal company.

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal cluster_key Key start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Dedicated, Sealed Container ppe->collect label_waste Label Container with 'Hazardous Waste' & Contents collect->label_waste store Store in Designated Cool, Dry, Ventilated Area label_waste->store contact Contact EH&S or Licensed Disposal Company store->contact pickup Arrange for Waste Pickup contact->pickup incinerate Dispose via Chemical Incineration pickup->incinerate key_start Start/End Point key_process Process Step key_decision Decision Point key_end Final Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling cis-2-Butene-1,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of cis-2-Butene-1,4-diol. Adherence to these procedures is paramount for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification

This compound is a chemical compound that presents several hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE is crucial for safely handling this compound. The following sections detail the required equipment and procedures to be followed.

Before relying on PPE, ensure proper engineering controls are in place. Handle this compound in a well-ventilated area. A chemical fume hood is recommended to control exposure to vapors and potential aerosols.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Due to the risk of skin irritation, selecting the appropriate chemical-resistant gloves is critical.[1][4] While specific breakthrough data for this compound is limited, data for similar diols like ethylene (B1197577) glycol can be used to guide selection.

Recommended Glove Materials:

  • Nitrile Rubber: Offers good to excellent resistance to glycols.

  • Neoprene: Provides good resistance against a range of chemicals including acids, caustics, and oils.

  • Butyl Rubber: Recommended for handling esters and ketones, and shows high resistance to glycols.

Gloves should be inspected for any signs of degradation or perforation before use.[3] Use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[3]

To prevent serious eye irritation, chemical safety goggles with side shields are mandatory.[1][5] In situations where there is a higher risk of splashing, a face shield should be worn in addition to safety goggles.

Wear a laboratory coat to prevent skin contact.[6] For larger quantities or in situations with a higher risk of splashing, consider using a chemical-resistant apron or suit.

In a well-ventilated area or under a fume hood, respiratory protection may not be necessary. However, if there is a risk of inhaling aerosols or if working in an area with inadequate ventilation, a respirator is required. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended. If particulates are also present, a combination OV/P95 or OV/P100 cartridge should be used.

Quantitative Data for PPE Selection

The following table summarizes the chemical resistance of common glove materials to ethylene glycol, which can be used as a proxy for this compound. Breakthrough time indicates how long a glove can be in contact with a chemical before it is detected on the inside.

Glove MaterialBreakthrough Time (minutes) for Ethylene GlycolPermeation Rating
Nitrile> 480Excellent
Neoprene> 480Excellent
Butyl Rubber> 480Excellent

Data sourced from various chemical resistance guides.[1][2][5]

Experimental Workflow for Handling this compound

The following diagram outlines the procedural steps for safely handling this compound from preparation to disposal.

Workflow for Handling this compound A 1. Hazard Assessment & PPE Selection B 2. Don Appropriate PPE - Chemical Goggles (and Face Shield if needed) - Nitrile, Neoprene, or Butyl Gloves - Lab Coat - Respirator (if required) A->B C 3. Prepare Work Area - Ensure proper ventilation (Fume Hood) - Verify accessibility of eyewash station and safety shower B->C D 4. Handle this compound C->D E 5. Post-Handling Procedures - Segregate waste - Decontaminate work surfaces D->E F 6. Doff PPE Correctly - Remove gloves using proper technique E->F G 7. Waste Disposal - Dispose of contaminated PPE and chemical waste in labeled, sealed containers F->G H 8. Personal Hygiene - Wash hands thoroughly with soap and water G->H

Caption: Procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect all waste, including unused product and contaminated materials (e.g., gloves, pipette tips), in a designated, leak-proof, and clearly labeled container. The label should read "Hazardous Waste" and specify the contents.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour this compound down the drain.

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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